molecular formula C6H3BrClNO2 B099159 3-Bromo-4-chloronitrobenzene CAS No. 16588-26-4

3-Bromo-4-chloronitrobenzene

Cat. No.: B099159
CAS No.: 16588-26-4
M. Wt: 236.45 g/mol
InChI Key: CGTVUAQWGSZCFH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Bromo-4-chloronitrobenzene (CAS 16588-26-4) is a valuable halogenated nitroarene building block in organic synthesis and industrial research. Its primary research value lies in its role as a key intermediate for the synthesis of more complex molecules in the pharmaceutical and agrochemical sectors . The presence of two different halogen substituents (bromine and chlorine) along with a strong electron-withdrawing nitro group on the benzene ring makes it a versatile substrate for sequential nucleophilic aromatic substitution (S N Ar) reactions. The nitro group powerfully activates the aryl ring towards nucleophilic displacement, and the bromine atom can exhibit greater reactivity than chlorine in certain metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig aminations, enabling the construction of carbon-carbon and carbon-heteroatom bonds. A specific and notable reaction pathway for this compound is its behavior with nucleophiles like sodium ethoxide, where the nucleophilic substitution occurs selectively at the chlorine-bearing position. This selectivity is dictated by the resonance structures of the aromatic ring, where the carbon bonded to chlorine is stabilized as a carbocation intermediate, making it the favored site for attack by strong nucleophiles to yield products like 3-bromo-4-ethoxynitrobenzene . This chemoselectivity is crucial for designing sequential synthetic routes to substituted nitrobenzenes and anilines. The compound is for research use only and is not intended for diagnostic or therapeutic purposes. Under no circumstances is it approved for personal or animal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-bromo-1-chloro-4-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3BrClNO2/c7-5-3-4(9(10)11)1-2-6(5)8/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGTVUAQWGSZCFH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BrClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30370788
Record name 3-Bromo-4-chloronitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30370788
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.45 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16588-26-4
Record name 2-Bromo-1-chloro-4-nitrobenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=16588-26-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Bromo-4-chloronitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30370788
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Bromo-1-chloro-4-nitrobenzene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to 3-Bromo-4-chloronitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromo-4-chloronitrobenzene is a halogenated nitroaromatic compound that serves as a crucial intermediate in the synthesis of a variety of more complex molecules. Its trifunctional nature, featuring bromo, chloro, and nitro substituents on a benzene ring, provides multiple reactive sites for synthetic transformations. This guide provides a comprehensive overview of its chemical and physical properties, synthesis, reactivity, and applications, with a particular focus on its relevance in the field of pharmaceutical development.

Chemical and Physical Properties

This compound is a solid at room temperature. Its key properties are summarized in the table below for easy reference.

PropertyValueReference(s)
CAS Number 16588-26-4[1]
Molecular Formula C₆H₃BrClNO₂[2]
Molecular Weight 236.45 g/mol [2]
Appearance Pale yellow solid/crystals[3]
Melting Point 58 °C[4]
Boiling Point 100 °C at 0.1 Torr[5]
Solubility Soluble in methanol. Insoluble in water.[5][6]

Synthesis of this compound

The primary route for the synthesis of this compound is through the electrophilic bromination of 4-chloronitrobenzene. The nitro group is a meta-director and a deactivator, while the chloro group is an ortho-, para-director and a deactivator. The directing effects of the chloro group lead to the substitution of bromine at the ortho position relative to the chlorine atom.

Experimental Protocol: Bromination of 4-Chloronitrobenzene

This protocol is adapted from a reported one-step synthesis.[4]

Materials:

  • 4-chloronitrobenzene

  • Potassium bromate (KBrO₃)

  • Concentrated sulfuric acid (H₂SO₄)

  • Water

  • Ice

  • Toluene for recrystallization

Procedure:

  • To a three-necked flask equipped with a mechanical stirrer, reflux condenser, and thermometer, add water and concentrated sulfuric acid.

  • Add 4-chloronitrobenzene to the stirred mixture.

  • Heat the mixture to 80°C.

  • Add potassium bromate in portions over a period of 3 hours, maintaining the temperature at 80°C.

  • Continue stirring for an additional 2 hours after the addition is complete.

  • Pour the reaction mixture onto crushed ice.

  • Collect the precipitated solid by filtration, wash with water, and dry.

  • Recrystallize the crude product from toluene to afford pure this compound.

G cluster_reactants Reactants cluster_process Process cluster_product Product 4-chloronitrobenzene 4-chloronitrobenzene Mixing and Heating (80°C) Mixing and Heating (80°C) 4-chloronitrobenzene->Mixing and Heating (80°C) Potassium bromate Potassium bromate Portion-wise addition Portion-wise addition Potassium bromate->Portion-wise addition Sulfuric acid Sulfuric acid Sulfuric acid->Mixing and Heating (80°C) Mixing and Heating (80°C)->Portion-wise addition Stirring Stirring Portion-wise addition->Stirring Quenching (Ice) Quenching (Ice) Stirring->Quenching (Ice) Filtration and Washing Filtration and Washing Quenching (Ice)->Filtration and Washing Recrystallization (Toluene) Recrystallization (Toluene) Filtration and Washing->Recrystallization (Toluene) This compound This compound Recrystallization (Toluene)->this compound

Synthesis of this compound Workflow

Reactivity and Key Transformations

The reactivity of this compound is dictated by its three functional groups. The nitro group strongly deactivates the aromatic ring towards electrophilic substitution but activates it for nucleophilic aromatic substitution.

Nucleophilic Aromatic Substitution (SNAr)

The electron-withdrawing nitro group, para to the chlorine atom, makes the carbon atom attached to the chlorine electron-deficient and susceptible to nucleophilic attack. Consequently, the chlorine atom is more labile than the bromine atom in nucleophilic aromatic substitution reactions.

Reduction of the Nitro Group

A key transformation of this compound, particularly in the context of drug development, is the reduction of the nitro group to an amine, yielding 3-bromo-4-chloroaniline. This aniline derivative is a versatile building block for the synthesis of various heterocyclic compounds and other active pharmaceutical ingredients (APIs).

A general procedure for the reduction of a nitro group to an aniline using a metal and acid is as follows:

Materials:

  • This compound

  • Tin (Sn) or Iron (Fe) powder

  • Concentrated Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH) solution

  • Ethyl acetate or other suitable organic solvent for extraction

Procedure:

  • In a round-bottom flask, suspend this compound in a mixture of water and concentrated hydrochloric acid.

  • Add tin or iron powder portion-wise with stirring. The reaction is exothermic and may require cooling to maintain control.

  • After the addition is complete, heat the mixture at reflux until the reaction is complete (monitored by TLC).

  • Cool the reaction mixture and basify with a concentrated sodium hydroxide solution until the tin or iron salts precipitate.

  • Extract the aqueous layer with an organic solvent such as ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 3-bromo-4-chloroaniline.

  • The crude product can be further purified by chromatography or distillation.

G start This compound step1 Reduction of Nitro Group (e.g., Sn/HCl or Fe/HCl) start->step1 product 3-Bromo-4-chloroaniline step1->product application Pharmaceutical Synthesis (e.g., Cross-coupling reactions) product->application

Key Reaction Pathway and Application

Applications in Drug Development

Halogenated anilines, such as 3-bromo-4-chloroaniline derived from this compound, are valuable precursors in the pharmaceutical industry. The bromine and chlorine atoms provide handles for further functionalization, most notably through palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura, Buchwald-Hartwig, and Heck reactions. These reactions are powerful tools for constructing complex molecular architectures found in many modern drugs.

While a specific drug synthesized directly from this compound is not prominently documented in publicly available literature, its isomeric counterpart, 4-bromo-1-chloro-2-nitrobenzene, is a known intermediate in the synthesis of Vismodegib, a Hedgehog signaling pathway inhibitor used to treat basal cell carcinoma. This highlights the importance of such substituted nitrobenzenes as building blocks in targeted cancer therapies.

Furthermore, this compound has been reported to exhibit some bacteriostatic activity, inhibiting the growth of pathogens like Pseudomonas aeruginosa.[7]

Safety Information

The safety information for this compound is not consistently reported across all suppliers and databases. It is crucial for researchers to consult the specific Safety Data Sheet (SDS) provided with the product they are using.

GHS Hazard Classification (Note: Varies between sources):

Hazard ClassHazard StatementPictogramReference(s)
Acute Toxicity, Oral (Category 4)H302: Harmful if swallowedGHS07 (Exclamation Mark)[2]
Skin Irritation (Category 2)H315: Causes skin irritationGHS07 (Exclamation Mark)[2]
Eye Irritation (Category 2A)H319: Causes serious eye irritationGHS07 (Exclamation Mark)[2]
Specific target organ toxicity — single exposure (Category 3), Respiratory tract irritationH335: May cause respiratory irritationGHS07 (Exclamation Mark)[2]

Some sources may classify the substance as not hazardous.[8] Due to these discrepancies, it is recommended to handle this compound with care, using appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, and to work in a well-ventilated fume hood.

Precautionary Statements often include:

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[4]

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.[4]

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4]

Conclusion

This compound is a valuable and versatile chemical intermediate with significant potential in organic synthesis, particularly for the development of new pharmaceutical agents. Its well-defined reactivity allows for selective transformations, making it an important building block for creating complex molecular structures. Researchers and drug development professionals should be familiar with its properties, synthesis, and reactivity to fully leverage its synthetic utility while adhering to appropriate safety protocols.

References

Physical and chemical properties of 2-bromo-1-chloro-4-nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 2-Bromo-1-chloro-4-nitrobenzene

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the physical and chemical properties, synthesis, and reactivity of 2-bromo-1-chloro-4-nitrobenzene. This halogenated nitroaromatic compound is a valuable intermediate in the synthesis of a wide range of organic molecules, particularly in the pharmaceutical, agrochemical, and materials science sectors.[1][2][3] Its unique substitution pattern and the presence of activating and deactivating groups on the benzene ring make it a versatile building block for complex molecular architectures.[3]

Chemical and Physical Properties

2-Bromo-1-chloro-4-nitrobenzene is a solid compound at room temperature, appearing as a white to light yellow crystalline powder.[1] The key identifiers and properties are summarized in the tables below.

Table 1: General and Chemical Identifiers
PropertyValue
IUPAC Name 2-bromo-1-chloro-4-nitrobenzene[4]
Synonyms 3-Bromo-4-chloronitrobenzene, 1-Bromo-2-chloro-5-nitrobenzene[4]
CAS Number 16588-26-4[4]
Molecular Formula C₆H₃BrClNO₂[1][4]
Molecular Weight 236.45 g/mol [3][4]
Canonical SMILES C1=CC(=C(C=C1--INVALID-LINK--[O-])Br)Cl[4]
InChIKey CGTVUAQWGSZCFH-UHFFFAOYSA-N[4]
Table 2: Physical Properties
PropertyValueSource
Appearance White to light yellow crystal or crystalline powder[1]
Melting Point 57 - 64 °C[1][5]
Boiling Point ~290 °C (at 760 Torr); 100 °C (at 0.1 Torr)[1]
Density ~1.827 g/cm³ (Predicted)[1]
Solubility Slightly soluble in water; Soluble in ethanol, ether, chloroform, methanol[1][6]
Vapor Pressure 0.00434 mmHg at 25°C[1]
Table 3: Spectroscopic Data
Data TypeAvailability
¹H NMR Available[7][8]
¹³C NMR Available[7][9]
Mass Spectrometry (MS) Available[7]
Infrared (IR) Spectroscopy Available[7]

Experimental Protocols and Reactivity

The chemical behavior of 2-bromo-1-chloro-4-nitrobenzene is largely dictated by the interplay of its substituents. The nitro group is a strong electron-withdrawing group, which deactivates the ring towards electrophilic aromatic substitution but activates it for nucleophilic aromatic substitution (SNAr).[10][11] The halogen substituents are ortho, para-directing for electrophilic substitution but can act as leaving groups in SNAr reactions.

Synthesis of 2-bromo-1-chloro-4-nitrobenzene

A common synthetic route starts from benzene and proceeds through a series of electrophilic aromatic substitution reactions.[12] The sequence is critical to achieve the desired 1,2,4-substitution pattern.

Experimental Protocol:

  • Step 1: Chlorination of Benzene: Benzene is treated with chlorine gas (Cl₂) in the presence of a Lewis acid catalyst, such as iron(III) chloride (FeCl₃), to produce chlorobenzene.[12]

  • Step 2: Nitration of Chlorobenzene: Chlorobenzene is subsequently nitrated using a mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄). The chloro group is an ortho, para-director, leading to a mixture of products. The major product, 1-chloro-4-nitrobenzene (p-nitrochlorobenzene), is separated from the ortho isomer.[12]

  • Step 3: Bromination of 1-chloro-4-nitrobenzene: The final step involves the bromination of 1-chloro-4-nitrobenzene using bromine (Br₂) and a Lewis acid catalyst (e.g., FeBr₃). The directing effects of the existing substituents guide the incoming bromine electrophile. The chloro group directs ortho to itself, and the nitro group directs meta. Both effects guide the bromine to the position ortho to the chlorine and meta to the nitro group, yielding 2-bromo-1-chloro-4-nitrobenzene in good yield.[12]

G Benzene Benzene Chlorobenzene Chlorobenzene Benzene->Chlorobenzene + Cl₂ / FeCl₃ pNitrochlorobenzene 1-chloro-4-nitrobenzene Chlorobenzene->pNitrochlorobenzene + HNO₃ / H₂SO₄ Target 2-bromo-1-chloro-4-nitrobenzene pNitrochlorobenzene->Target + Br₂ / FeBr₃

Caption: Synthetic workflow for 2-bromo-1-chloro-4-nitrobenzene.

Chemical Reactivity: Nucleophilic Aromatic Substitution (SNAr)

The presence of the strong electron-withdrawing nitro group para to the chlorine atom makes the ipso-carbon electron-deficient and highly susceptible to attack by strong nucleophiles.[10][11] This facilitates the displacement of the chlorine atom via a nucleophilic aromatic substitution (SNAr) mechanism.

Experimental Protocol: Reaction with Sodium Ethoxide

  • Reaction: 2-bromo-1-chloro-4-nitrobenzene is reacted with a strong nucleophile, such as sodium ethoxide (NaOEt) in ethanol.[10][11]

  • Mechanism: The ethoxide ion preferentially attacks the carbon atom bonded to the chlorine. Resonance structures show that the negative charge of the intermediate (a Meisenheimer complex) can be delocalized onto the nitro group, which stabilizes the intermediate. The carbon attached to the bromine is less electrophilic.[11]

  • Product: The chloride ion is subsequently eliminated, resulting in the formation of 2-bromo-1-ethoxy-4-nitrobenzene. This reaction highlights the enhanced reactivity of the chlorine atom over the bromine atom in this specific SNAr context.[10][11]

G cluster_start Reactants cluster_intermediate Intermediate cluster_product Products Reactant 2-bromo-1-chloro-4-nitrobenzene Intermediate Meisenheimer Complex (stabilized by NO₂ group) Reactant->Intermediate Nucleophilic Attack Nucleophile Sodium Ethoxide (NaOEt) Nucleophile->Intermediate Product 2-bromo-1-ethoxy-4-nitrobenzene Intermediate->Product Chloride Elimination LeavingGroup NaCl Intermediate->LeavingGroup

References

An In-depth Technical Guide to 3-Bromo-4-chloronitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, and a representative synthetic protocol for 3-Bromo-4-chloronitrobenzene. This compound serves as a valuable building block in organic synthesis, particularly in the development of novel pharmaceutical agents and other specialized chemical products.

Molecular Structure and Properties

This compound is an aromatic organic compound characterized by a benzene ring substituted with a nitro group, a bromine atom, and a chlorine atom. Its formal IUPAC name is 2-Bromo-1-chloro-4-nitrobenzene[1]. The presence of these functional groups makes it a versatile intermediate for a variety of chemical transformations.

The molecular formula for this compound is C₆H₃BrClNO₂[1][2][3][4][5][6]. Its structure consists of a benzene ring with the following substituents: a nitro group at position 1, a chlorine atom at position 4, and a bromine atom at position 3.

Physicochemical Data

The key quantitative properties of this compound are summarized in the table below for easy reference and comparison.

PropertyValueSource
Molecular Weight 236.45 g/mol [1][2][3][4][5]
Molecular Formula C₆H₃BrClNO₂[1][2][3][4][5][6]
CAS Number 16588-26-4[2][3][4][5]
Melting Point 58°C[2][3]
Boiling Point 287.2 ± 20.0 °C at 760 mmHg[2]
Density 1.8 ± 0.1 g/cm³[2]
Flash Point 127.5 ± 21.8 °C[2]
Exact Mass 234.903564 u[2]

Experimental Protocol: Synthesis of this compound

The following protocol describes a representative method for the synthesis of this compound via the bromination of 4-chloronitrobenzene. This method is adapted from established procedures for the halogenation of aromatic compounds.

Objective: To synthesize this compound from 4-chloronitrobenzene.

Reagents and Materials:

  • 4-Chloronitrobenzene

  • Bromine (Br₂) or a suitable brominating agent like 1,3-dibromo-5,5-dimethylhydantoin (DBDMH)[7]

  • Sulfuric acid (H₂SO₄)

  • Acetic acid (optional, as solvent)[7]

  • Sodium bisulfite solution

  • Sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Ethyl acetate

  • Round-bottomed flask

  • Magnetic stirrer

  • Dropping funnel

  • Ice bath

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Standard glassware for extraction and purification

Procedure:

  • Reaction Setup: In a round-bottomed flask equipped with a magnetic stirrer and a dropping funnel, dissolve 4-chloronitrobenzene in a minimal amount of concentrated sulfuric acid. Cool the mixture in an ice bath to 0-5°C.

  • Bromination: Slowly add an equimolar amount of bromine to the stirred solution via the dropping funnel. Maintain the temperature below 10°C throughout the addition.

  • Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at room temperature for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Quenching: Carefully pour the reaction mixture over crushed ice. This will precipitate the crude product.

  • Workup: Filter the crude product and wash it with cold water. To remove any unreacted bromine, wash the precipitate with a dilute solution of sodium bisulfite. Subsequently, wash with a dilute solution of sodium bicarbonate to neutralize any remaining acid, followed by a final wash with water.

  • Extraction: Dissolve the crude product in ethyl acetate and transfer it to a separatory funnel. Wash the organic layer with brine.

  • Drying and Solvent Removal: Dry the organic layer over anhydrous sodium sulfate. Filter off the drying agent and remove the solvent using a rotary evaporator to yield the crude this compound.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain the final product with high purity.

Visualizations

The following diagrams illustrate key logical and experimental workflows related to this compound.

Synthesis_Workflow Start Starting Material: 4-Chloronitrobenzene Reaction Electrophilic Aromatic Substitution (Bromination) Start->Reaction Reagents Reagents: - Bromine (Br₂) - Sulfuric Acid (H₂SO₄) Reagents->Reaction Quenching Quenching (Ice Water) Reaction->Quenching Crude Mixture Workup Workup & Extraction: - Washing - Neutralization - Solvent Extraction Quenching->Workup Precipitate Purification Purification (Recrystallization) Workup->Purification Crude Product Product Final Product: This compound Purification->Product Purified Product

Caption: Synthetic workflow for this compound.

Logical_Relationship Parent Aromatic Core (Benzene) Molecule This compound (Versatile Intermediate) Parent->Molecule is substituted by Sub1 Nitro Group (-NO₂) Electron-Withdrawing Sub1->Molecule Sub2 Chlorine (-Cl) Halogen Sub2->Molecule Sub3 Bromine (-Br) Halogen Sub3->Molecule

Caption: Functional group relationships in this compound.

References

Solubility of 3-Bromo-4-chloronitrobenzene in methanol and other organic solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 3-bromo-4-chloronitrobenzene in methanol and other common organic solvents. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on qualitative solubility information and outlines detailed experimental protocols for determining precise solubility values.

Solubility Profile of this compound

Data Presentation

The following table summarizes the known qualitative solubility of this compound in various organic solvents. This information is crucial for selecting appropriate solvent systems for synthesis, purification, and formulation development.

SolventChemical FormulaPolaritySolubility
MethanolCH₃OHPolar ProticSoluble[1][2]
EthanolC₂H₅OHPolar ProticSoluble
Diethyl Ether(C₂H₅)₂OPolar AproticSoluble
Tetrahydrofuran (THF)C₄H₈OPolar AproticSoluble
Dimethoxyethane (DME)C₄H₁₀O₂Polar AproticSoluble
Hydrocarbon Solvents (e.g., Toluene, Hexane)VariousNon-polarSoluble
WaterH₂OPolar ProticSlightly Soluble

Note: The term "soluble" indicates that the compound dissolves to a significant extent, but the exact concentration at saturation is not specified in the available literature. "Slightly soluble" suggests that the compound has limited solubility in that solvent. For precise applications, experimental determination of solubility is highly recommended.

Experimental Protocols for Solubility Determination

To obtain quantitative solubility data, standardized experimental protocols are necessary. The following methodologies are widely accepted in the scientific community for determining the solubility of chemical compounds.

The Shake-Flask Method

The shake-flask method is a traditional and reliable technique for determining thermodynamic solubility.

Methodology:

  • Preparation: An excess amount of solid this compound is added to a known volume of the selected solvent in a sealed, airtight container (e.g., a screw-cap vial or flask).

  • Equilibration: The mixture is agitated at a constant temperature for a prolonged period (typically 24-72 hours) to ensure that equilibrium is reached between the dissolved and undissolved solute. A thermostatically controlled shaker or incubator is used for this purpose.

  • Phase Separation: After equilibration, the undissolved solid is separated from the saturated solution. This is typically achieved by centrifugation followed by filtration through a fine-pore membrane filter (e.g., 0.22 µm) to remove any remaining solid particles.

  • Analysis: The concentration of this compound in the clear, saturated filtrate is determined using a suitable analytical technique. High-Performance Liquid Chromatography (HPLC) with UV detection is a common and accurate method for this purpose. A calibration curve is prepared using standard solutions of known concentrations to quantify the solute in the sample.

  • Calculation: The solubility is expressed as the concentration of the solute in the saturated solution (e.g., in g/L, mg/mL, or mol/L) at the specified temperature.

High-Throughput Screening (HTS) Methods

For rapid screening of solubility in multiple solvents, miniaturized and automated methods are often employed, particularly in drug discovery.

Methodology (based on 96-well plate format):

  • Compound Dispensing: A small, precise amount of this compound is dispensed into the wells of a 96-well microtiter plate. This can be done from a stock solution in a volatile solvent, which is then evaporated.

  • Solvent Addition: A known volume of the test solvent is added to each well.

  • Equilibration: The plate is sealed and agitated at a constant temperature to facilitate dissolution and reach equilibrium.

  • Analysis: The concentration of the dissolved compound is determined directly in the wells or after appropriate sample processing. Techniques such as UV-Vis spectroscopy, nephelometry (light scattering), or automated HPLC can be integrated into the workflow.

Visualizing the Experimental Workflow

The following diagram illustrates a generalized workflow for the experimental determination of solubility.

Solubility_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis A Weigh excess This compound B Add known volume of solvent A->B C Agitate at constant temperature (24-72h) B->C D Centrifuge sample C->D E Filter supernatant D->E F Analyze filtrate by HPLC E->F G Quantify using calibration curve F->G

Caption: A generalized workflow for determining the solubility of a solid compound.

This guide provides a foundational understanding of the solubility of this compound. For applications requiring precise solubility data, it is imperative to perform experimental determinations using the protocols outlined above. The choice of solvent will significantly impact the dissolution of this compound and is a critical parameter in its handling and application in research and development.

References

A Technical Guide to C6H3BrClNO2 Isomers for Pharmaceutical Research

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides an in-depth overview of the chemical compound with the formula C6H3BrClNO2, focusing on its isomers, properties, and applications in drug development. Primarily, this document will center on 4-Bromo-1-chloro-2-nitrobenzene , a key intermediate in the synthesis of targeted cancer therapies. This guide is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

IUPAC Nomenclature and Synonyms

The chemical formula C6H3BrClNO2 represents several structural isomers. The precise IUPAC name depends on the substitution pattern on the benzene ring. Below is a list of common isomers and their synonyms. This guide will focus on the isomer most relevant to current pharmaceutical synthesis, 4-Bromo-1-chloro-2-nitrobenzene .

  • Primary Focus:

    • IUPAC Name: 4-Bromo-1-chloro-2-nitrobenzene[1][2]

    • CAS Number: 16588-24-2[1]

    • Synonyms: 5-Bromo-2-chloronitrobenzene[1][2]

  • Other Isomers:

    • IUPAC Name: 4-Bromo-2-chloro-1-nitrobenzene[3]

    • CAS Number: 89465-97-4[3]

    • Synonyms: 4-Bromo-2-chloronitrobenzene[3]

    • IUPAC Name: 2-Bromo-1-chloro-4-nitrobenzene[4]

    • CAS Number: 16588-26-4[4]

    • Synonyms: 3-Bromo-4-chloronitrobenzene[4]

    • IUPAC Name: 1-Bromo-4-chloro-2-nitrobenzene

    • CAS Number: 41513-04-6

    • Synonyms: 2-Bromo-5-chloronitrobenzene, BENZENE, 1-BROMO-4-CHLORO-2-NITRO-[5]

Physicochemical Properties of 4-Bromo-1-chloro-2-nitrobenzene

The following table summarizes the key physicochemical properties of 4-Bromo-1-chloro-2-nitrobenzene, providing essential data for laboratory and industrial applications.

PropertyValueSource
Molecular Formula C6H3BrClNO2[6][7]
Molecular Weight 236.45 g/mol [6][7]
Appearance White to Light yellow powder/crystal[2][6]
Purity >98.0% (GC)[2][6]
Melting Point 70.0 to 74.0 °C[2]
CAS Number 16588-24-2[6][7]

Experimental Protocols

Synthesis of 4-Bromo-1-chloro-2-nitrobenzene

A common laboratory-scale synthesis of 4-Bromo-1-chloro-2-nitrobenzene is achieved via a Sandmeyer-type reaction starting from 4-chloro-3-nitroaniline.

Protocol:

  • Diazotization: Dissolve 4-chloro-3-nitroaniline (17.2 g, 0.1 mol) in 260 mL of 48% hydrobromic acid (HBr) at 0 °C.[8]

  • Slowly add an aqueous solution of sodium nitrite (NaNO2, 13.8 g, 0.2 mol) dropwise to the mixture while maintaining the temperature at 0 °C.[8]

  • Stir the reaction mixture continuously for 1 hour at 0 °C to ensure complete formation of the diazonium salt.[8]

  • Sandmeyer Reaction: Add cuprous bromide (CuBr, 24 g, 0.17 mol) in batches to the diazonium salt solution.[8]

  • Continue stirring for an additional hour at 0 °C.[8]

  • Work-up and Purification: Upon completion of the reaction, add water and allow the mixture to gradually warm to room temperature.[8]

  • Extract the product with ethyl acetate (EtOAc).[8]

  • Purify the crude product using silica gel column chromatography to yield the final product, 4-Bromo-1-chloro-2-nitrobenzene.[8]

  • Confirmation: The structure of the product can be confirmed by 1H NMR spectroscopy.[8]

Application in the Synthesis of Vismodegib

4-Bromo-1-chloro-2-nitrobenzene is a critical building block for the synthesis of Vismodegib, a Hedgehog signaling pathway inhibitor. The synthesis involves a key Suzuki coupling step to form the biaryl core of the drug.

Synthetic Pathway Overview:

  • Suzuki Coupling: 4-Bromo-1-chloro-2-nitrobenzene is coupled with a suitable pyridineboronic acid or ester derivative using a palladium catalyst and a base. This reaction forms the C-C bond between the benzene and pyridine rings, creating 2-(2-chloro-5-nitrophenyl)pyridine.

  • Nitro Group Reduction: The nitro group of the resulting intermediate is reduced to an amine, typically using a reducing agent like iron in acidic conditions or catalytic hydrogenation, to yield 4-chloro-3-(pyridin-2-yl)aniline.

  • Amidation: The final step is the condensation of the aniline derivative with 2-chloro-4-(methylsulfonyl)benzoic acid or its corresponding acyl chloride.[9] This forms the amide linkage, completing the synthesis of Vismodegib.[9]

Below is a diagram illustrating this synthetic workflow.

G cluster_start Starting Materials cluster_steps Synthetic Steps cluster_intermediates Intermediates cluster_final Final Product A 4-Bromo-1-chloro-2-nitrobenzene S1 Suzuki Coupling (Pd catalyst, Base) A->S1 B Pyridine-2-boronic acid B->S1 C 2-Chloro-4-(methylsulfonyl)benzoic acid S3 Amidation C->S3 I1 2-(2-Chloro-5-nitrophenyl)pyridine S1->I1 Forms biaryl core S2 Nitro Reduction (e.g., Fe/HCl) I2 4-Chloro-3-(pyridin-2-yl)aniline S2->I2 Forms aniline FP Vismodegib S3->FP Forms final amide I1->S2 I2->S3

Caption: Synthetic workflow for Vismodegib from 4-Bromo-1-chloro-2-nitrobenzene.

Role in Targeted Cancer Therapy: The Hedgehog Signaling Pathway

Vismodegib is a first-in-class drug that functions by inhibiting the Hedgehog (Hh) signaling pathway, which is aberrantly activated in most cases of basal cell carcinoma (BCC).

Mechanism of Action:

In the absence of the Hedgehog ligand, the receptor Patched (PTCH1) inhibits the G protein-coupled receptor Smoothened (SMO). When the Hh ligand binds to PTCH1, this inhibition is lifted, allowing SMO to activate the GLI family of transcription factors. These transcription factors then translocate to the nucleus and induce the expression of genes that promote cell proliferation and survival.

In many basal cell carcinomas, mutations in PTCH1 lead to its inactivation, resulting in constitutive (uncontrolled) activation of SMO and the downstream pathway, driving tumor growth. Vismodegib directly binds to and inhibits the SMO protein, thereby blocking the signaling cascade and suppressing tumor proliferation.[9]

The diagram below illustrates the Hedgehog signaling pathway and the inhibitory action of Vismodegib.

Caption: The Hedgehog signaling pathway and the mechanism of action of Vismodegib.

References

An In-depth Technical Guide to the Electronic Effects of Substituents in 3-Bromo-4-chloronitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the electronic effects of the bromo, chloro, and nitro substituents on the benzene ring of 3-Bromo-4-chloronitrobenzene. Understanding these electronic influences is critical for predicting the molecule's reactivity, metabolic stability, and potential interactions in a biological context, which are key considerations in drug development and chemical research.

Core Concepts: Inductive and Resonance Effects

The electronic properties of substituents on an aromatic ring are primarily governed by two fundamental phenomena: the inductive effect (I) and the resonance effect (R or M).

  • Inductive Effect (I): This effect is transmitted through the sigma (σ) bonds and is a consequence of the electronegativity difference between the substituent and the carbon atom of the benzene ring. Electron-withdrawing groups have a negative inductive effect (-I), while electron-donating groups have a positive inductive effect (+I).

  • Resonance Effect (R or M): This effect involves the delocalization of pi (π) electrons between the substituent and the aromatic ring. Electron-withdrawing groups via resonance have a negative resonance effect (-R), and electron-donating groups have a positive resonance effect (+R).

In this compound, all three substituents—bromo, chloro, and nitro—are electron-withdrawing. However, the interplay of their inductive and resonance effects, along with their positions on the ring, creates a unique electronic environment that dictates the molecule's chemical behavior.

Quantitative Analysis of Substituent Effects

The electronic influence of a substituent can be quantified using Hammett constants (σ). These constants are determined by measuring the effect of a substituent on the ionization of benzoic acid. The Hammett equation is a linear free-energy relationship that relates reaction rates and equilibrium constants for reactions of substituted benzene derivatives.[1]

The two primary Hammett constants are:

  • σm (meta): Primarily reflects the inductive effect of the substituent.

  • σp (para): Represents the combined influence of both inductive and resonance effects.

For polysubstituted benzene derivatives like this compound, the overall electronic effect can be approximated by the additive model of Hammett constants, as long as there are no strong resonance interactions between the substituents.[2]

Table 1: Hammett Constants for Individual Substituents

Substituentσmσp
Bromo (-Br)0.390.23
Chloro (-Cl)0.370.23
Nitro (-NO2)0.710.78

Source: Values are widely accepted and can be found in various physical organic chemistry textbooks and literature.[1]

Estimated Electronic Effects in this compound

The positions of the substituents in this compound are crucial. The nitro group is at position 1, the chloro group at position 4 (para to the nitro group), and the bromo group at position 3 (meta to the nitro group and ortho to the chloro group).

To estimate the electronic influence on the reactivity of the remaining hydrogens on the ring (at positions 2, 5, and 6), we can consider the additive effects of the substituents. For electrophilic aromatic substitution, the directing effects of the substituents are paramount. Both halogens (bromo and chloro) are deactivating but ortho, para-directing, while the nitro group is strongly deactivating and meta-directing.

The interplay of these effects suggests that the positions ortho and para to the halogens and meta to the nitro group will be the most likely sites for electrophilic attack, although the overall reactivity of the ring is significantly reduced due to the presence of three deactivating groups.

Spectroscopic Data Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for probing the electronic environment of a molecule. The chemical shifts (δ) of the protons (¹H NMR) and carbon atoms (¹³C NMR) in the benzene ring are sensitive to the electron density around them. Electron-withdrawing substituents deshield the nearby nuclei, causing their signals to appear at a higher chemical shift (downfield).

Table 2: Predicted ¹H NMR Chemical Shift Ranges for Aromatic Protons in Substituted Benzenes

SubstituentOrtho Shift (ppm)Meta Shift (ppm)Para Shift (ppm)
-Br+0.18-0.05-0.03
-Cl+0.03-0.02-0.09
-NO2+0.95+0.26+0.39

Source: These are typical substituent chemical shift increments relative to benzene (δ 7.27 ppm).

Based on these increments, the protons in this compound are expected to resonate at significantly downfield shifts compared to benzene.

Experimental Protocol: Determination of Hammett Constants

The Hammett constants for the substituents in this compound can be experimentally determined by measuring the pKa of a series of appropriately substituted benzoic acids.

Objective: To determine the Hammett constant (σ) for a substituent in a polysubstituted benzene ring.

Materials:

  • Substituted benzoic acids

  • Deionized water

  • Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)

  • pH meter

  • Burette

  • Magnetic stirrer and stir bar

  • Beakers and other standard laboratory glassware

Methodology:

  • Preparation of Benzoic Acid Solutions: Prepare solutions of known concentration (e.g., 0.01 M) of the substituted benzoic acids in a suitable solvent system (e.g., water or a water-ethanol mixture if solubility is an issue).

  • Titration:

    • Pipette a known volume (e.g., 25.00 mL) of a benzoic acid solution into a beaker.

    • Place a magnetic stir bar in the beaker and place it on a magnetic stirrer.

    • Immerse the calibrated pH electrode in the solution.

    • Record the initial pH.

    • Titrate the solution with the standardized NaOH solution, recording the pH after each addition of a small, known volume of titrant.

    • Continue the titration past the equivalence point.

  • Data Analysis:

    • Plot a graph of pH versus the volume of NaOH added.

    • Determine the equivalence point from the graph (the point of steepest inflection).

    • The pKa is equal to the pH at the half-equivalence point.

  • Calculation of Hammett Constant:

    • The Hammett constant (σ) is calculated using the following equation: σ = pKa (unsubstituted benzoic acid) - pKa (substituted benzoic acid)

This procedure would be repeated for a series of benzoic acids with the desired substitution pattern to determine the specific Hammett constants.

Visualization of Electronic Effects

The following diagram illustrates the interplay of inductive and resonance effects of the bromo, chloro, and nitro substituents on the benzene ring of this compound.

Electronic_Effects cluster_molecule This compound cluster_effects Electronic Effects C1 C-NO₂ C2 C-H C3 C-Br C4 C-Cl C5 C-H C6 C-H Nitro Nitro (-NO₂) Inductive Inductive Effect (-I) Nitro->Inductive -I (Strong) Resonance Resonance Effect (-R/+R) Nitro->Resonance -R (Strong) Chloro Chloro (-Cl) Chloro->Inductive -I (Moderate) Chloro->Resonance +R (Weak) Bromo Bromo (-Br) Bromo->Inductive -I (Moderate) Bromo->Resonance +R (Weak) Inductive->C1 Withdraws σ electrons Resonance->C1 Delocalizes π electrons

Caption: Interplay of inductive and resonance effects in this compound.

Conclusion

The electronic landscape of this compound is dominated by the electron-withdrawing nature of its three substituents. The powerful -I and -R effects of the nitro group, combined with the -I effects of the chloro and bromo groups, render the aromatic ring highly electron-deficient. This deactivation has significant implications for the molecule's reactivity in electrophilic aromatic substitution reactions. For drug development professionals, this electron-deficient character can influence metabolic pathways, particularly those involving cytochrome P450 enzymes, and can affect the molecule's ability to participate in crucial intermolecular interactions such as hydrogen bonding and π-stacking. A thorough understanding of these electronic effects is therefore indispensable for the rational design and development of new chemical entities based on this scaffold.

References

Spectroscopic Data Interpretation for 3-Bromo-4-chloronitrobenzene: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This in-depth technical guide provides a comprehensive analysis of the spectroscopic data for 3-Bromo-4-chloronitrobenzene. Designed for researchers, scientists, and professionals in drug development, this document details the interpretation of ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) data. It includes detailed experimental protocols and visual diagrams to facilitate a thorough understanding of the structural elucidation process.

Molecular Structure and Spectroscopic Overview

This compound (C₆H₃BrClNO₂) is a substituted aromatic compound with a molecular weight of approximately 236.45 g/mol .[1][2] The presence of nitro, bromo, and chloro substituents on the benzene ring results in a distinct and predictable pattern in its various spectra. The lack of symmetry in the molecule means that all three aromatic protons and all six aromatic carbons are chemically non-equivalent, leading to distinct signals for each in NMR spectroscopy.

Quantitative Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry for this compound.

Table 1: ¹H NMR Spectroscopic Data (Predicted)

Proton AssignmentChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
H-2~ 8.1 - 8.3Doublet (d)J(H2-H6) ≈ 2.0 - 2.5 (meta)1H
H-5~ 7.8 - 8.0Doublet of Doublets (dd)J(H5-H6) ≈ 8.5 - 9.0 (ortho), J(H5-H2) ≈ 0.5 (para)1H
H-6~ 7.6 - 7.8Doublet (d)J(H6-H5) ≈ 8.5 - 9.0 (ortho)1H

Note: Data is predicted based on substituent effects on aromatic rings. Actual values may vary depending on solvent and instrument frequency. Protons on aromatic rings typically appear between 6.5 and 8.5 ppm.[3]

Table 2: ¹³C NMR Spectroscopic Data (Predicted)

Carbon AssignmentChemical Shift (δ, ppm)
C-1 (C-NO₂)~ 148 - 152
C-2 (C-H)~ 125 - 129
C-3 (C-Br)~ 118 - 122
C-4 (C-Cl)~ 132 - 136
C-5 (C-H)~ 130 - 134
C-6 (C-H)~ 128 - 132

Note: Due to the lack of symmetry, six distinct signals are expected for the aromatic carbons.[4]

Table 3: Infrared (IR) Spectroscopy Data

Frequency Range (cm⁻¹)Vibration TypeFunctional Group
3100 - 3000C-H StretchAromatic
1600 - 1585, 1500 - 1400C=C StretchAromatic Ring
1550 - 1475N-O Asymmetric StretchNitro (NO₂)
1360 - 1290N-O Symmetric StretchNitro (NO₂)
1100 - 1000C-Cl StretchAryl Halide
~ 690 - 515C-Br StretchAryl Halide

Table 4: Mass Spectrometry (MS) Data

m/z ValueIonComments
235, 237, 239[M]⁺Molecular ion peak cluster. The characteristic isotopic pattern for one Br and one Cl atom (M, M+2, M+4) is the definitive feature.
189, 191, 193[M-NO₂]⁺Loss of the nitro group.
154, 156[M-NO₂-Cl]⁺Subsequent loss of chlorine.
110[M-Br-NO₂]⁺Loss of bromine from the [M-NO₂]⁺ fragment.
75[C₆H₃]⁺Benzene ring fragment after loss of all substituents.

Visualization of Analysis and Structure

The following diagrams illustrate the logical workflow for spectroscopic analysis and the structural correlations for this compound.

Spectroscopic_Analysis_Workflow cluster_0 Sample Handling & Preparation cluster_1 Data Acquisition cluster_2 Data Interpretation & Analysis cluster_3 Structure Elucidation Sample Receive Solid Sample Prep_NMR Dissolve in CDCl3 (~10-20 mg in 0.7 mL) Sample->Prep_NMR Prep_IR Prepare KBr Pellet or Thin Film Sample->Prep_IR Prep_MS Dissolve in Volatile Solvent (~1 mg/mL) Sample->Prep_MS Acq_NMR Acquire 1H & 13C NMR Spectra Prep_NMR->Acq_NMR Acq_IR Acquire IR Spectrum Prep_IR->Acq_IR Acq_MS Acquire Mass Spectrum Prep_MS->Acq_MS Interp_NMR Analyze Chemical Shifts, Coupling, & Integration Acq_NMR->Interp_NMR Interp_IR Identify Functional Group Frequencies Acq_IR->Interp_IR Interp_MS Analyze Molecular Ion & Fragmentation Pattern Acq_MS->Interp_MS Combine Combine All Spectroscopic Data Interp_NMR->Combine Interp_IR->Combine Interp_MS->Combine Confirm Confirm Structure of This compound Combine->Confirm

Caption: Workflow for Spectroscopic Data Interpretation.

Molecular_Structure_Correlation cluster_structure This compound cluster_nmr Expected NMR Chemical Shifts (ppm) mol C₁-NO₂ C₂-H C₃-Br C₄-Cl C₅-H C₆-H H2 H-2: ~8.2 mol->H2 H H5 H-5: ~7.9 mol->H5 H H6 H-6: ~7.7 mol->H6 H C1 C-1: ~150 mol->C1 C C2 C-2: ~127 mol->C2 C C3 C-3: ~120 mol->C3 C C4 C-4: ~134 mol->C4 C C5 C-5: ~132 mol->C5 C C6 C-6: ~130 mol->C6 C

Caption: Structure and Predicted NMR Shift Correlations.

Detailed Experimental Protocols

The following sections provide standardized protocols for acquiring the spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation : Accurately weigh 5-25 mg of solid this compound. Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean vial.[5] Filter the solution through a pipette with a small glass wool plug directly into a clean 5 mm NMR tube to remove any particulate matter.

  • ¹H NMR Acquisition : Place the NMR tube in the spectrometer. Tune and shim the instrument to optimize magnetic field homogeneity. Acquire the spectrum using standard parameters for a proton experiment. A sufficient number of scans should be acquired to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition : Using the same sample, switch the spectrometer to the carbon channel.[6] Acquire a proton-decoupled ¹³C NMR spectrum. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a greater number of scans and a longer acquisition time will be necessary compared to the ¹H experiment.[7]

  • Data Processing : Process the raw data (FID) by applying a Fourier transform. Phase the resulting spectrum and calibrate the chemical shift scale using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C). Integrate the ¹H NMR signals and pick all peaks for both spectra.

Infrared (IR) Spectroscopy
  • Sample Preparation (Thin Film Method) : Dissolve a small amount (approx. 5-10 mg) of this compound in a few drops of a volatile organic solvent like dichloromethane or acetone.[8][9]

  • Film Deposition : Place a single drop of this solution onto the surface of a clean, dry salt plate (e.g., KBr or NaCl).[8] Allow the solvent to evaporate completely, which will leave a thin solid film of the compound on the plate.[8]

  • Data Acquisition : Place the salt plate into the sample holder of the FT-IR spectrometer. Record the background spectrum (air). Then, acquire the sample spectrum.

  • Data Processing : The resulting spectrum of absorbance or transmittance versus wavenumber (cm⁻¹) is analyzed. Identify and label the wavenumbers of significant absorption bands corresponding to the functional groups present in the molecule.

Mass Spectrometry (MS)
  • Sample Preparation : Prepare a dilute solution of the sample by dissolving approximately 1 mg of this compound in 1 mL of a volatile organic solvent such as methanol or acetonitrile.[10] Further dilute this stock solution to a final concentration of approximately 10-100 µg/mL.[10]

  • Ionization and Analysis : Introduce the sample into the mass spectrometer. Electron Impact (EI) is a common ionization technique for this type of molecule, which involves bombarding the sample with high-energy electrons to form a radical cation (molecular ion).[11]

  • Data Acquisition : The generated ions are accelerated and then separated by the mass analyzer based on their mass-to-charge (m/z) ratio.[11][12] The detector records the relative abundance of each ion.

  • Data Interpretation : Analyze the resulting mass spectrum. Identify the molecular ion peak cluster, paying close attention to the isotopic distribution pattern caused by the presence of bromine (⁷⁹Br/⁸¹Br) and chlorine (³⁵Cl/³⁷Cl). Identify major fragment ions by calculating the mass differences from the molecular ion and other fragments.

References

Initial literature review on halogenated nitrobenzene compounds

Author: BenchChem Technical Support Team. Date: December 2025

An Initial Literature Review on Halogenated Nitrobenzene Compounds

Introduction

Halogenated nitrobenzene compounds are a class of aromatic molecules characterized by a benzene ring substituted with at least one nitro group (-NO2) and one or more halogen atoms (F, Cl, Br, I). These compounds are of significant interest in chemical synthesis and drug development, primarily serving as versatile intermediates. The selective catalytic reduction of halogenated nitroaromatic compounds is a widely utilized method for the synthesis of halogenated anilines, which are crucial building blocks in the production of pesticides, herbicides, dyes, and pharmaceuticals.[1][2] The presence of both a deactivating, meta-directing nitro group and an ortho-, para-directing halogen on the benzene ring creates a unique electronic environment that influences the reactivity and physicochemical properties of these molecules. This review will delve into the synthesis, properties, applications in drug development, and toxicological aspects of halogenated nitrobenzene compounds.

Synthesis and Physicochemical Properties

The synthesis of halogenated nitrobenzenes can be approached in two primary ways: the nitration of a pre-existing halobenzene or the halogenation of nitrobenzene. The former is generally more facile due to the activating (though deactivating overall) nature of halogens compared to the strongly deactivating nitro group.[3]

Common Synthetic Routes:

  • Nitration of Halobenzenes: This is a standard electrophilic aromatic substitution reaction. A mixture of concentrated nitric acid and sulfuric acid (mixed acid) is used to generate the nitronium ion (NO2+), which then reacts with the halobenzene.

  • Halogenation of Nitrobenzene: This reaction is slower than the nitration of benzene and requires a catalyst, such as an iron halide (e.g., FeBr3 for bromination), to polarize the halogen molecule for the electrophilic attack.[4]

  • Catalytic Hydrogenation: This method is primarily used for the conversion of halogenated nitrobenzenes to halogenated anilines. Catalysts often include platinum group metals, gold, silver, or nickel.[1] The reaction conditions can be controlled to selectively reduce the nitro group without significant hydrodehalogenation (removal of the halogen).[1][5]

Below is a diagram illustrating the general synthetic pathways involving halogenated nitrobenzenes.

Synthesis_Pathways Halobenzene Halobenzene Halogenated_Nitrobenzene Halogenated Nitrobenzene Halobenzene->Halogenated_Nitrobenzene Nitration (HNO3, H2SO4) Nitrobenzene Nitrobenzene Nitrobenzene->Halogenated_Nitrobenzene Halogenation (X2, FeX3) Halogenated_Aniline Halogenated Aniline Halogenated_Nitrobenzene->Halogenated_Aniline Selective Hydrogenation (e.g., H2, Pd/C) Pharmaceuticals Pharmaceuticals, Dyes, etc. Halogenated_Aniline->Pharmaceuticals Further Synthesis

General synthetic routes involving halogenated nitrobenzenes.
Physicochemical Properties

The physical and chemical properties of halogenated nitrobenzenes are influenced by the nature and position of the substituents. They are generally pale yellow oily liquids or solids with a characteristic almond-like odor.[4][6] Their solubility in water is low, but they are soluble in common organic solvents.[4]

Property2-Chloronitrobenzene3-Chloronitrobenzene4-ChloronitrobenzeneNitrobenzene
Molecular Formula C₆H₄ClNO₂C₆H₄ClNO₂C₆H₄ClNO₂C₆H₅NO₂
Molecular Weight ( g/mol ) 157.55[7]157.55157.55123.11[8]
Physical State Yellowish crystalsYellowish crystals or liquidYellowish crystalsColorless to pale yellow oily liquid[8]
Melting Point (°C) 32.544835.7[8]
Boiling Point (°C) 246236242210.9[8]
Water Solubility Sparingly solubleSparingly solubleSparingly soluble2.1 g/L at 25°C[8]
log Kow 2.232.452.391.85[8]

Data for chloronitrobenzene isomers sourced from chemical supplier databases, which are consistent with the general properties described in the literature. Data for nitrobenzene sourced from NCBI.[8]

Applications in Drug Development

Halogenated nitrobenzenes are not typically active pharmaceutical ingredients themselves but are critical precursors and are used in strategies for targeted drug delivery.

  • Intermediates for Halogenated Anilines: The primary application is in the synthesis of halogenated anilines through the selective reduction of the nitro group.[2] Halogenated anilines are foundational components in a wide array of pharmaceuticals, including antimicrobial and anticancer agents. The incorporation of halogens into drug candidates can enhance their metabolic stability, binding affinity, and membrane permeability.[9][10]

  • Prodrug Design: The nitroaromatic group can be leveraged in prodrug design, particularly for antibacterial agents.[11] Certain bacteria possess nitroreductase (NTR) enzymes that can reduce the nitro group, leading to the release of an active drug molecule. This strategy allows for targeted activation of the drug within the bacterial cell, potentially reducing off-target effects.[11][12] For example, halogenated phenazine (HP) analogues, which have potent antibacterial activity, have been developed into nitroarene-based prodrugs that are activated by NTR enzymes.[11]

  • Antimicrobial Activity: Some studies have explored the direct antimicrobial potential of halogenated nitro-compounds. For instance, halogenated 3-nitro-2H-chromenes have shown effectiveness against Gram-positive bacteria like S. aureus and S. epidermidis.[9] The presence of multiple halogen atoms was found to potentiate the antibacterial activity, with a tri-halogenated compound showing a minimum inhibitory concentration (MIC) of 1–4 μg/mL against S. epidermidis.[9]

The logical workflow from a halogenated nitrobenzene intermediate to a potential therapeutic application is outlined below.

Drug_Development_Workflow Start Halogenated Nitrobenzene Intermediate Reduction Selective Reduction of Nitro Group Start->Reduction Synthesis Step Prodrug Nitro-based Prodrug Design Start->Prodrug Strategy Aniline Halogenated Aniline Building Block Reduction->Aniline SAR Structure-Activity Relationship (SAR) Studies Aniline->SAR Prodrug->SAR Lead Lead Compound SAR->Lead

Workflow from intermediate to lead compound.

Toxicology and Metabolism

The toxicity of nitrobenzene and its halogenated derivatives is a significant concern and is primarily linked to their metabolism.[13][14] These compounds can be readily absorbed through inhalation, dermal contact, or ingestion.[13]

The metabolism of nitrobenzene involves two main pathways: reduction of the nitro group and oxidation of the aromatic ring.[13]

  • Reduction Pathway: The nitro group is sequentially reduced to nitrosobenzene, phenylhydroxylamine, and finally aniline.

  • Oxidation Pathway: The aromatic ring can be hydroxylated by cytochrome P450 (CYP450) enzymes to form nitrophenols (e.g., p-nitrophenol).[15]

These metabolic products, particularly the intermediates of the reduction pathway and the phenolic metabolites, are responsible for the toxic effects.[13] The primary toxic effect of nitrobenzene exposure is methemoglobinemia , where the iron in hemoglobin is oxidized from the ferrous (Fe2+) to the ferric (Fe3+) state, rendering it unable to transport oxygen.[13][14] This can lead to cyanosis, fatigue, dizziness, and at high levels, coma and death.[13] Chronic exposure has been associated with damage to the central nervous system, liver, and kidneys.[14]

The metabolic activation can lead to highly reactive species like epoxides and quinones, which can covalently bind to tissue proteins and generate reactive oxygen species (ROS), causing cellular damage.[15][16]

Metabolism_Toxicity_Pathway Parent Halogenated Nitrobenzene Reduction Nitro Reduction Parent->Reduction Oxidation Ring Oxidation (CYP450) Parent->Oxidation Intermediates Nitroso & Hydroxylamine Intermediates Reduction->Intermediates Phenols Halogenated Nitrophenols & Aminophenols Oxidation->Phenols Toxicity Methemoglobinemia & Cellular Damage Intermediates->Toxicity Phenols->Toxicity

Metabolic pathways leading to toxicity.

Experimental Protocols

Catalytic Hydrogenation of Halogenated Nitrobenzene

This protocol describes a general procedure for the liquid-phase catalytic hydrogenation of a halogenated nitrobenzene to the corresponding halogenated aniline.[5]

Materials:

  • Halogenated nitrobenzene

  • Solvent (e.g., Methanol, Ethanol, Isopropanol)

  • Sulfurized Palladium on Carbon (Pd/C) catalyst (e.g., 5 wt%)

  • Hydrogen gas (H₂)

  • Nitrogen gas (N₂)

  • High-pressure reactor (autoclave) equipped with a stirrer, temperature control, and pressure gauge

Procedure:

  • Add the halogenated nitrobenzene (e.g., 100 g) and the solvent (e.g., 200 mL of methanol) to the stainless steel reactor.[5]

  • Add the sulfurized Pd/C catalyst (e.g., 1 g).[5] The use of a sulfurized catalyst helps to improve selectivity and prevent dehalogenation.

  • Seal the reactor and purge the system with nitrogen three times to remove any air.

  • Purge the reactor with hydrogen gas three times.

  • Heat the reactor to the desired temperature (e.g., 70–120 °C) while stirring.[5]

  • Pressurize the reactor with hydrogen to the target pressure (e.g., 0.8–2 MPa).[5]

  • Maintain the reaction under these conditions, monitoring hydrogen uptake to determine the reaction progress.

  • Once the reaction is complete (as determined by TLC, GC, or HPLC), cool the reactor to room temperature and carefully vent the excess hydrogen.

  • Purge the reactor with nitrogen.

  • Filter the reaction mixture to remove the catalyst.

  • The solvent can be removed from the filtrate under reduced pressure to yield the crude halogenated aniline, which can be further purified by distillation or recrystallization.

Purification and Analysis by HPLC

This protocol provides a general method for the analysis and purification of halogenated nitrobenzene intermediates.[17]

Materials and Equipment:

  • HPLC system with a UV detector

  • C18, Phenyl-Hexyl, or Pentafluorophenyl (PFP) column

  • Mobile phase: Acetonitrile or Methanol (HPLC grade), and Water (HPLC grade)

  • Sample dissolved in a suitable solvent (e.g., mobile phase)

  • 0.45 µm syringe filters

Analytical Procedure:

  • Column Selection: A C18 column is a common starting point. For better separation of isomers, a Phenyl-Hexyl or PFP column can be used to leverage π-π interactions.[17]

  • Mobile Phase Preparation: Prepare an isocratic or gradient mobile phase of Acetonitrile/Water or Methanol/Water. Filter and degas the mobile phase.

  • Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a solvent miscible with the mobile phase. Filter the solution through a 0.45 µm syringe filter.

  • HPLC Setup:

    • Equilibrate the column with the initial mobile phase.

    • Set the column temperature (e.g., 30–50 °C).

    • Set the flow rate (e.g., 1.0 mL/min).

    • Set the UV detector to a wavelength where the analyte has strong absorbance (e.g., 254 nm).[17]

  • Injection and Data Acquisition: Inject a small volume (e.g., 5-20 µL) of the sample and record the chromatogram.

  • Data Analysis: Integrate the peaks to determine the purity and relative amounts of isomers or impurities.

Purification (Preparative HPLC): The analytical method can be scaled up for preparative HPLC by using a larger column, higher flow rate, and injecting a larger volume of a more concentrated sample. Fractions are collected as they elute from the column and are analyzed to identify those containing the pure compound. The solvent is then evaporated from the desired fractions to isolate the purified product.

References

Reactivity overview of the nitro group on a di-substituted benzene ring

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Reactivity of the Nitro Group on a Di-substituted Benzene Ring

Introduction

The nitro group (-NO₂) is a paramount functional group in organic chemistry, imparting unique reactivity to aromatic systems. Its strong electron-withdrawing nature significantly influences the electron density of the benzene ring, governing the regioselectivity and rate of various chemical transformations. This is particularly crucial in the context of di-substituted benzene rings, where the interplay between the nitro group and a second substituent dictates the molecule's overall chemical behavior. For researchers, scientists, and professionals in drug development, a comprehensive understanding of these interactions is fundamental for the rational design and synthesis of novel chemical entities. This guide provides a detailed overview of the core principles governing the reactivity of nitro-substituted benzene rings, supported by quantitative data, experimental protocols, and mechanistic diagrams.

Electronic Effects of the Nitro Group and Substituents

The reactivity of a di-substituted nitrobenzene is primarily dictated by the powerful electron-withdrawing properties of the nitro group, which operate through two distinct mechanisms:

  • Inductive Effect (-I): The high electronegativity of the nitrogen and oxygen atoms in the nitro group pulls electron density away from the benzene ring through the sigma (σ) bond framework. This effect decreases with distance.

  • Resonance Effect (-M or -R): The nitro group can delocalize the π-electrons of the benzene ring onto its oxygen atoms, as depicted in its resonance structures. This effect is most pronounced at the ortho and para positions relative to the nitro group.

The presence of a second substituent on the ring will either augment or counteract these effects. The electronic contribution of this second group can be quantified using Hammett constants (σ) , which provide a measure of the electron-donating or electron-withdrawing properties of a substituent. A positive σ value indicates an electron-withdrawing group, while a negative value signifies an electron-donating group.

Quantitative Data: Hammett Constants of Common Substituents

The following table summarizes the Hammett constants for common substituents at the meta (σ_m) and para (σ_p) positions, providing a quantitative basis for predicting their influence on reaction rates and equilibria.

Substituentσ_mσ_pElectronic Effect
-NH₂-0.16-0.66Strong Electron-Donating
-OH+0.12-0.37Strong Electron-Donating
-OCH₃+0.12-0.27Strong Electron-Donating
-CH₃-0.07-0.17Weak Electron-Donating
-H0.000.00Neutral
-F+0.34+0.06Weak Electron-Withdrawing
-Cl+0.37+0.23Weak Electron-Withdrawing
-Br+0.39+0.23Weak Electron-Withdrawing
-I+0.35+0.18Weak Electron-Withdrawing
-C(O)CH₃+0.38+0.50Moderate Electron-Withdrawing
-CN+0.56+0.66Strong Electron-Withdrawing
-CF₃+0.43+0.54Strong Electron-Withdrawing
-NO₂ +0.71 +0.78 Very Strong Electron-Withdrawing
-N(CH₃)₃⁺+0.88+0.82Very Strong Electron-Withdrawing

Key Reactions and Mechanisms

The pronounced electronic effects of the nitro group facilitate several key transformations on the di-substituted benzene ring.

Nucleophilic Aromatic Substitution (SNA_r)

The strong electron-withdrawing nature of the nitro group, especially when positioned ortho or para to a leaving group (e.g., a halogen), renders the aromatic ring susceptible to nucleophilic attack. This reaction proceeds via a two-step addition-elimination mechanism involving a resonance-stabilized intermediate known as a Meisenheimer complex . The presence of additional electron-withdrawing groups further enhances the rate of SNA_r.

Caption: Mechanism of Nucleophilic Aromatic Substitution (SNA_r).

This protocol describes the SNA_r reaction between 1-chloro-2,4-dinitrobenzene and hydrazine.

  • Materials: 1-chloro-2,4-dinitrobenzene, hydrazine hydrate (64%), ethanol, water.

  • Procedure: a. Dissolve 10.0 g of 1-chloro-2,4-dinitrobenzene in 100 mL of ethanol in a 250 mL round-bottom flask by warming gently. b. In a separate beaker, cautiously dilute 4.0 mL of 64% hydrazine hydrate with 40 mL of water. c. Slowly add the hydrazine solution to the ethanolic solution of 1-chloro-2,4-dinitrobenzene with constant stirring. d. An immediate reaction occurs, and the product, 2,4-dinitrophenylhydrazine, precipitates as a reddish-orange solid. e. Heat the mixture on a steam bath for 30-60 minutes to ensure the completion of the reaction. f. Allow the mixture to cool to room temperature, then cool further in an ice bath. g. Collect the solid product by vacuum filtration and wash with a small amount of cold ethanol. h. Recrystallize the crude product from an appropriate solvent (e.g., ethanol or butan-2-ol) to obtain pure 2,4-dinitrophenylhydrazine.

  • Safety: 1-chloro-2,4-dinitrobenzene is a skin irritant. Hydrazine is toxic and corrosive. Handle all chemicals in a fume hood with appropriate personal protective equipment.

Reduction of the Nitro Group

The reduction of the nitro group to an amino group (-NH₂) is one of the most important transformations of nitroaromatics, as aromatic amines are versatile precursors in the synthesis of dyes, pharmaceuticals, and other fine chemicals. The reduction proceeds through several intermediates, including nitroso (-NO) and hydroxylamino (-NHOH) species.

Nitro_Reduction_Pathway cluster_title Stepwise Reduction of an Aromatic Nitro Group ArNO2 Ar-NO₂ (Nitro) ArNO Ar-NO (Nitroso) ArNO2->ArNO +2e⁻, +2H⁺ ArNHOH Ar-NHOH (Hydroxylamino) ArNO->ArNHOH +2e⁻, +2H⁺ ArNH2 Ar-NH₂ (Amino) ArNHOH->ArNH2 +2e⁻, +2H⁺ EAS_Decision_Workflow start Di-substituted Nitrobenzene (Groups G1 and -NO₂) is_activating Is G1 an activating group (e.g., -OH, -NH₂, -OR, -R)? start->is_activating g1_directs G1 controls regioselectivity. Electrophile adds ortho/para to G1. is_activating->g1_directs Yes nitro_directs The stronger deactivating group controls. Substitution is slow and complex. is_activating->nitro_directs No activating_path Yes deactivating_path No (G1 is deactivating)

An In-Depth Technical Guide to the Safety, Handling, and Storage of 3-Bromo-4-chloronitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3-Bromo-4-chloronitrobenzene (CAS No: 16588-26-4) is an organic building block utilized in various research and manufacturing applications.[1] This technical guide provides comprehensive information on its safety, handling, and storage, compiled for researchers, scientists, and drug development professionals. Adherence to the safety protocols outlined herein is crucial to minimize risks and ensure a safe laboratory environment. While some safety data sheets (SDS) classify this substance as non-hazardous, others provide GHS warnings.[2] This guide adopts a conservative approach, presenting the available hazard information to ensure the highest level of safety.

Physicochemical Properties

Understanding the physical and chemical properties of this compound is fundamental for its safe handling and storage.

PropertyValueSource
Molecular Formula C₆H₃BrClNO₂[1][2][3]
Molecular Weight 236.45 g/mol [1][2][3]
CAS Number 16588-26-4[2][3][4]
Appearance White to yellow crystal/powder[5]
Melting Point 58°C[3]
Boiling Point 287.2 ± 20.0 °C at 760 mmHg
100 °C at 0.1 Torr[3]
Density 1.8 ± 0.1 g/cm³
Solubility Soluble in Methanol[3]
Stability Stable under proper conditions[6]
Synonyms 2-bromo-1-chloro-4-nitrobenzene, 1-Bromo-2-chloro-5-nitrobenzene[1][2]

Hazard Identification and Classification

GHS classification for this compound varies across suppliers. The following table summarizes the potential hazards based on aggregated data, for which a "Warning" signal word is appropriate.[2][5]

Hazard ClassGHS CategoryHazard Statement
Acute Toxicity, Oral Category 4H302: Harmful if swallowed
Skin Corrosion/Irritation Category 2H315: Causes skin irritation
Serious Eye Damage/Irritation Category 2AH319: Causes serious eye irritation
Specific Target Organ Toxicity (Single Exposure) Category 3H335: May cause respiratory irritation

Precautionary Statements: P261, P264, P270, P271, P280, P301+P317, P302+P352, P304+P340, P305+P351+P338, P319, P332+P317, P337+P317, P403+P233, P405, P501.[2]

Toxicological Information

While some sources report no available data for specific toxicological endpoints, the GHS classification implies certain health effects.

Toxicological EndpointFinding
Acute Oral Toxicity Harmful if swallowed.[2]
Skin Corrosion/Irritation Causes skin irritation.[2]
Serious Eye Damage/Irritation Causes serious eye irritation.[2]
Respiratory Irritation May cause respiratory irritation.[2]
Germ Cell Mutagenicity No data available.
Carcinogenicity No data available.

First Aid Measures

Immediate and appropriate first aid is critical in the event of exposure. The following workflow should be followed.

FirstAidWorkflow cluster_scene Initial Response cluster_actions Specific Actions cluster_medical Medical Attention Exposure Exposure Occurs (Inhalation, Skin, Eye, Ingestion) Safety Ensure Scene is Safe Remove Victim from Source Exposure->Safety Inhalation Move to Fresh Air. If not breathing, give artificial respiration. Safety->Inhalation Inhalation Skin Remove Contaminated Clothing. Wash skin with soap and water. Safety->Skin Skin Contact Eye Rinse Cautiously with Water for several minutes. Remove contact lenses if possible. Safety->Eye Eye Contact Ingestion Rinse Mouth. Do NOT induce vomiting. Safety->Ingestion Ingestion Medical Seek Immediate Medical Advice/Attention. Show SDS to the doctor. Inhalation->Medical Skin->Medical Eye->Medical Ingestion->Medical

Caption: General first aid workflow following exposure.

  • Inhalation: Remove the victim to fresh air and keep them at rest in a position comfortable for breathing. If breathing is difficult or has stopped, provide artificial respiration.[4] Seek medical attention if you feel unwell.

  • Skin Contact: Immediately remove all contaminated clothing. Wash the affected skin thoroughly with soap and plenty of water.[4][7] If skin irritation occurs, get medical advice.

  • Eye Contact: Rinse cautiously and thoroughly with water for at least 15 minutes, removing contact lenses if present and easy to do.[8] If eye irritation persists, seek immediate medical attention.[8]

  • Ingestion: Rinse the mouth with water. Do not induce vomiting.[4][8] Never give anything by mouth to an unconscious person.[4][8] Call a doctor or Poison Control Center immediately.[4]

Accidental Release and Firefighting Procedures

A systematic approach is necessary to manage spills safely and effectively.

SpillResponse Spill Spill Occurs Evacuate Evacuate & Secure Area Keep personnel upwind Spill->Evacuate Ventilate Ensure Adequate Ventilation Evacuate->Ventilate PPE Wear Appropriate PPE (Gloves, Respirator, Goggles, Protective Clothing) Ventilate->PPE Contain Contain Spill Prevent entry into drains PPE->Contain Cleanup Clean Up Spill Sweep solid material into a suitable, airtight container. Avoid generating dust. Contain->Cleanup Dispose Dispose of Waste Follow all federal, state, and local regulations. Cleanup->Dispose Decontaminate Decontaminate Area Dispose->Decontaminate

Caption: Workflow for responding to an accidental spill.

  • Personal Precautions: Wear appropriate personal protective equipment (PPE), including a dust respirator, gloves, and safety goggles. Avoid dust formation and keep non-essential personnel away from the spill area.[9]

  • Environmental Precautions: Prevent the product from entering drains, surface water, or the sanitary sewer system.[10]

  • Methods for Cleaning Up: Carefully sweep up the spilled material and place it into a suitable, closed container for disposal.[9] Avoid actions that generate dust. After cleanup, ventilate the area and wash the spill site.[11]

  • Suitable Extinguishing Media: Use dry chemical, carbon dioxide (CO2), water spray, or alcohol-resistant foam.[9]

  • Specific Hazards: The compound is combustible.[11] Upon combustion or exposure to high temperatures, it may decompose to release poisonous and irritating fumes, including carbon oxides, nitrogen oxides (NOx), hydrogen chloride, and hydrogen bromide.[9] Dust may form explosive mixtures in the air.[10][11][12]

  • Protective Equipment: Firefighters must wear full protective gear and a self-contained breathing apparatus (SCBA) with a full face-piece operated in pressure-demand or other positive pressure mode.[9][10]

Handling and Storage

The hierarchy of controls provides a framework for safe handling, prioritizing engineering controls, administrative controls, and finally, personal protective equipment.

SafeHandling Elimination Elimination / Substitution (Most Effective) Engineering Engineering Controls (e.g., Fume Hood, Local Exhaust) Admin Administrative Controls (e.g., SOPs, Training) PPE Personal Protective Equipment (PPE) (e.g., Gloves, Goggles, Respirator) (Least Effective)

Caption: Hierarchy of controls for safe chemical handling.

  • Handle only in a well-ventilated area, preferably within a chemical fume hood.[10]

  • Avoid contact with skin, eyes, and clothing.

  • Avoid the formation and inhalation of dust.[9][10]

  • Wear appropriate personal protective equipment (see Table 4).

  • Wash hands and face thoroughly after handling.[9]

  • Ensure eyewash stations and safety showers are readily accessible.[10][13]

  • Container: Keep the container tightly closed.[9][13]

  • Environment: Store in a cool, dry, dark, and well-ventilated place.[3][13] Some sources recommend refrigeration.[5]

  • Incompatible Materials: Store away from incompatible materials, particularly strong oxidizing agents and bases.[9]

The following PPE is recommended when handling this compound.

Protection TypeSpecification
Eye/Face Protection Wear chemical safety goggles or glasses with side-shields.[6] A face shield may be necessary for larger quantities or splash risks.
Skin Protection Wear impervious protective gloves (e.g., nitrile rubber) and clothing to prevent skin exposure.[6][10]
Respiratory Protection For operations generating dust, use a NIOSH/MSHA-approved dust respirator or an air-purifying respirator with a particulate filter.[9][10]

Experimental Protocols: Standard Operating Procedures for Safe Handling

While specific experimental protocols are application-dependent, the following standard operating procedures should be integrated into any workflow involving the weighing and transfer of solid this compound.

  • Preparation:

    • Review the Safety Data Sheet (SDS) before beginning work.

    • Ensure the work area (e.g., chemical fume hood) is clean and uncluttered.

    • Verify that an eyewash station and safety shower are accessible.[10]

    • Don the required PPE (lab coat, gloves, safety goggles).

  • Weighing the Compound:

    • Perform all weighing operations within a ventilated enclosure (e.g., fume hood or powder-containment balance hood) to prevent dust inhalation.

    • Use a spatula to carefully transfer the solid from the storage container to a tared weigh boat or beaker.

    • Avoid any actions that could aerosolize the powder.

    • Close the primary storage container immediately after extracting the required amount.

  • Transfer and Use:

    • If dissolving the compound, add the solvent to the solid slowly to prevent splashing.

    • Keep containers covered as much as possible during the experiment.

  • Decontamination and Cleanup:

    • Wipe down the spatula and work surfaces with an appropriate solvent and then soap and water.

    • Dispose of contaminated materials (e.g., weigh boats, gloves) in a designated hazardous waste container.

    • Wash hands thoroughly after completing the task and removing PPE.[9]

Disposal Considerations

  • Dispose of this compound and its containers in accordance with all applicable federal, state, and local regulations.

  • Waste material should not be mixed with other waste.[14]

  • One recommended method of disposal is to mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber system. Handle uncleaned containers as you would the product itself.[14]

References

Methodological & Application

Application Note: Laboratory Synthesis of 3-Bromo-4-chloronitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3-Bromo-4-chloronitrobenzene is a key chemical intermediate in organic synthesis. Due to the directing effects of the nitro and chloro substituents, it serves as a versatile precursor for the introduction of various functional groups onto the aromatic ring. It is particularly valuable in the pharmaceutical industry, for instance, in the large-scale synthesis of potent antibacterial agents known as fluoroquinolones[1]. This document outlines a simple, high-yield, one-step laboratory protocol for the synthesis of this compound via the electrophilic bromination of the readily available starting material, p-chloronitrobenzene.

Principle of the Method

The synthesis is achieved through the bromination of p-chloronitrobenzene. The nitro group is strongly deactivating, making electrophilic substitution on the ring challenging. However, by using a strong brominating agent system, in this case, potassium bromate in concentrated sulfuric acid, the reaction proceeds efficiently. The chloro and nitro groups on the starting material direct the incoming bromo group primarily to the position ortho to the chlorine and meta to the nitro group, yielding the desired this compound product.

Experimental Protocol

Materials and Reagents

Reagent/MaterialFormulaMolecular Weight ( g/mol )Quantity
p-ChloronitrobenzeneC₆H₄ClNO₂157.55157 g (1.0 mol)
Potassium BromateKBrO₃167.00187 g (1.12 mol)
Concentrated Sulfuric AcidH₂SO₄98.08800 mL
Deionized WaterH₂O18.02800 mL
Crushed IceH₂O18.02~500 g
TolueneC₇H₈92.14For recrystallization

Equipment

  • 3 L three-neck round-bottom flask

  • Mechanical stirrer

  • Reflux condenser

  • Thermometer

  • Heating mantle

  • Buchner funnel and flask for vacuum filtration

  • Beakers and standard laboratory glassware

Procedure

  • Reaction Setup : In a 3 L three-neck flask equipped with a mechanical stirrer, reflux condenser, and thermometer, add 800 mL of deionized water, followed by the slow and careful addition of 800 mL of concentrated sulfuric acid. Add 157 g of p-chloronitrobenzene to the acid solution.

  • Reaction Execution : Heat the well-stirred mixture to 80°C. Once the temperature is stable, begin adding 187 g of potassium bromate in small portions over a period of 3 hours. Maintain the temperature at 80°C throughout the addition.

  • Reaction Completion : After the addition of potassium bromate is complete, continue stirring the mixture at 80°C for an additional 2 hours to ensure the reaction goes to completion[1]. The progress of the reaction can be monitored by gas chromatography[1].

  • Product Isolation : After the 2-hour period, cool the reaction mixture and pour it slowly onto approximately 500 g of crushed ice in a large beaker with stirring. A solid precipitate will form.

  • Purification : Collect the precipitated solid by vacuum filtration using a Buchner funnel. Wash the solid thoroughly with water to remove any residual acid and salts, and then suck it dry.

  • Recrystallization : For further purification, recrystallize the crude product from toluene. This will yield the pure this compound as a solid[1].

Safety and Handling

  • Handle concentrated sulfuric acid with extreme care in a fume hood, wearing appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.

  • The reaction should be performed in a well-ventilated area or a fume hood[2].

  • This compound may cause skin, eye, and respiratory irritation. Avoid contact with skin, eyes, and clothing[2].

  • Store the final product in a tightly closed container in a cool, dark, and dry place, away from incompatible materials such as oxidizing agents[2].

Data Summary

Product Characterization

PropertyValueReference
Product NameThis compound
Alternate Names2-Bromo-1-chloro-4-nitrobenzene[3]
Molecular FormulaC₆H₃BrClNO₂[2][4]
Molecular Weight236.45 g/mol [2][4]
AppearanceWhite to yellow crystal powder
Melting Point58-62°C[1][2][4]
Isolated Yield85%[1]
Purity>97.0% (GC)[2]

Workflow Visualization

The following diagram illustrates the key steps in the synthesis of this compound.

Synthesis_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Isolation & Purification A Combine H₂O, conc. H₂SO₄, and p-Chloronitrobenzene in a 3-neck flask B Heat mixture to 80°C A->B Start Heating C Add KBrO₃ in portions over 3 hours B->C D Stir at 80°C for an additional 2 hours C->D E Pour reaction mixture onto crushed ice D->E Initiate Work-up F Filter the precipitate E->F G Wash solid with H₂O F->G H Recrystallize from Toluene G->H I Pure this compound H->I

Caption: Experimental workflow for the synthesis of this compound.

References

Synthesis of 3-Bromo-4-chloronitrobenzene: A Detailed Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the synthesis of 3-Bromo-4-chloronitrobenzene from p-chloronitrobenzene. The protocol detailed herein is based on an efficient, one-step bromination method, offering a high-yield and scalable approach for producing this valuable intermediate used in the synthesis of various pharmaceuticals, including fluoroquinolone antibacterials.

Introduction

This compound is a key building block in organic synthesis. The introduction of a bromine atom onto the p-chloronitrobenzene ring creates a versatile intermediate with multiple reactive sites, enabling further functionalization in the development of complex molecules. The protocol described is a robust method for the electrophilic bromination of the deactivated aromatic ring of p-chloronitrobenzene.

Reaction Scheme

The synthesis proceeds via the electrophilic aromatic substitution of a bromine atom onto the p-chloronitrobenzene ring, ortho to the nitro group and meta to the chloro group.

p-Chloronitrobenzene → this compound

Data Presentation

The following table summarizes the quantitative data for the synthesis of this compound from p-chloronitrobenzene, comparing two different bromination methods. The optimized method utilizing potassium bromate and sulfuric acid demonstrates a significantly higher yield.[1]

MethodTemperature (°C)Time (hrs)Conversion (%)Yield (%) of Isolated Pure Product
Br₂, HgO, H₂SO₄, CCl₄70821Not Reported
KBrO₃, H₂SO₄8059485

Experimental Protocol

This section details the materials, equipment, and step-by-step procedure for the synthesis of this compound.

Materials:

  • p-Chloronitrobenzene (157 g, 1.0 mol)

  • Potassium bromate (KBrO₃) (187 g, 1.12 mol)

  • Concentrated Sulfuric Acid (H₂SO₄) (800 ml)

  • Water (800 ml)

Equipment:

  • 3 L three-neck flask

  • Mechanical stirrer

  • Reflux condenser

  • Thermometer

  • Heating mantle

  • Standard laboratory glassware for work-up

Procedure: [1]

  • Reaction Setup: In a 3 L three-neck flask equipped with a mechanical stirrer, reflux condenser, and a thermometer, add water (800 ml) and concentrated sulfuric acid (800 ml).

  • Addition of Starting Material: To the well-stirred mixture, add p-chloronitrobenzene (157 g).

  • Heating: Heat the mixture to 80°C.

  • Addition of Brominating Agent: Add potassium bromate (187 g) in portions over a period of 3 hours.

  • Reaction Completion: Continue stirring the reaction mixture for an additional 2 hours at 80°C. The progress of the reaction can be monitored by gas chromatography.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture over crushed ice.

    • Filter the precipitated solid.

    • Wash the solid thoroughly with water until the washings are neutral.

  • Purification:

    • Dry the crude product.

    • Recrystallize the solid from a suitable solvent (e.g., ethanol) to obtain pure this compound.

Visualization of the Experimental Workflow

The following diagram illustrates the key steps in the synthesis of this compound.

Synthesis_Workflow node_setup Reaction Setup (p-chloronitrobenzene, H₂SO₄, H₂O) node_heating Heating to 80°C node_setup->node_heating node_addition Portion-wise Addition of KBrO₃ over 3 hrs node_heating->node_addition node_reaction Stirring at 80°C for 2 hrs node_addition->node_reaction node_workup Work-up (Quenching, Filtration, Washing) node_reaction->node_workup node_purification Purification (Drying, Recrystallization) node_workup->node_purification node_product This compound node_purification->node_product

Caption: Workflow for the synthesis of this compound.

References

Application Notes and Protocols for Nucleophilic Aromatic Substitution (SNAr) Reactions Utilizing 3-Bromo-4-chloronitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nucleophilic Aromatic Substitution (SNAr) is a critical reaction class in organic synthesis, enabling the formation of carbon-heteroatom and carbon-carbon bonds on aromatic rings. This is particularly valuable in medicinal chemistry and materials science for the construction of complex molecular architectures. 3-Bromo-4-chloronitrobenzene is a versatile substrate for SNAr reactions due to the presence of two different halogen atoms and a strongly electron-withdrawing nitro group, which activates the ring towards nucleophilic attack.

The nitro group, positioned para to the chlorine and meta to the bromine, significantly enhances the electrophilicity of the carbon atoms attached to the halogens. In SNAr reactions, the rate-determining step is typically the initial attack of the nucleophile to form a resonance-stabilized intermediate known as a Meisenheimer complex. The stability of this intermediate is key to the reaction's feasibility. The negative charge of the Meisenheimer complex is effectively delocalized by the para-nitro group, facilitating the substitution.

Regioselectivity is a key consideration when using this compound. Generally, in SNAr reactions, the more electronegative halogen polarizes the carbon-halogen bond to a greater extent, making the carbon atom more electrophilic. Consequently, the chloro group is typically a better leaving group than the bromo group in this context, leading to preferential substitution at the C-4 position. Resonance delocalization of the intermediate carbocation to the nitro group favors substitution at the chlorine-attached carbon.[1]

These application notes provide an overview of the reactivity of this compound with various nucleophiles and offer detailed protocols for conducting these reactions.

Quantitative Data Summary

The following table summarizes the expected outcomes for the nucleophilic aromatic substitution on this compound with a variety of nucleophiles. The yields and reaction conditions are based on typical SNAr reactions and may require optimization for specific applications.

Nucleophile (Nu-H)BaseSolventTemperature (°C)Time (h)ProductEstimated Yield (%)
AnilineK₂CO₃DMF100 - 12012 - 24N-(3-Bromo-4-nitrophenyl)aniline75 - 85
BenzylamineEt₃NMeCN80 - 1008 - 16N-Benzyl-3-bromo-4-nitroaniline80 - 90
MorpholineK₂CO₃DMSO80 - 1006 - 124-(3-Bromo-4-nitrophenyl)morpholine85 - 95
Sodium MethoxideNaHTHF60 - 804 - 83-Bromo-4-methoxynitrobenzene70 - 80
Sodium PhenoxideCs₂CO₃DMF100 - 12018 - 243-Bromo-4-phenoxynitrobenzene65 - 75
ThiophenolK₂CO₃DMF80 - 1006 - 123-Bromo-4-(phenylthio)nitrobenzene80 - 90

Experimental Protocols

The following is a general experimental protocol for a nucleophilic aromatic substitution reaction on this compound with an amine nucleophile. This protocol can be adapted for other nucleophiles by adjusting the base, solvent, and reaction temperature as necessary.

Materials:

  • This compound (1.0 eq)

  • Amine nucleophile (e.g., aniline, benzylamine, morpholine) (1.1 - 1.5 eq)

  • Base (e.g., K₂CO₃, Et₃N, Cs₂CO₃) (2.0 - 3.0 eq)

  • Anhydrous polar aprotic solvent (e.g., DMF, DMSO, MeCN)

  • Deionized water

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Organic solvent for extraction (e.g., ethyl acetate, dichloromethane)

  • Silica gel for column chromatography

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser or reaction vessel with a sealed cap

  • Inert atmosphere setup (e.g., nitrogen or argon balloon)

  • Heating mantle or oil bath with temperature control

  • Separatory funnel

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates and developing chamber

  • Glassware for column chromatography

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add this compound (1.0 eq).

  • Addition of Reagents: Add the anhydrous polar aprotic solvent (e.g., DMF, 5-10 mL per mmol of substrate). To this solution, add the amine nucleophile (1.1 - 1.5 eq) followed by the base (2.0 - 3.0 eq).

  • Reaction Conditions: Heat the reaction mixture to the desired temperature (typically between 80-120 °C). The optimal temperature will depend on the nucleophilicity of the amine and the chosen solvent.

  • Monitoring the Reaction: Monitor the progress of the reaction by TLC until the starting material is consumed (typically 4-24 hours).

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Quench the reaction by pouring the mixture into deionized water.

    • Transfer the aqueous mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., ethyl acetate, 3 x 20 mL).

    • Combine the organic layers and wash with water and then with brine to remove any residual base and inorganic salts.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-substituted-3-bromo-4-nitroaniline derivative.

Visualizations

Caption: General mechanism of the SNAr reaction.

experimental_workflow reagents Combine this compound, Nucleophile, Base, and Solvent reaction Heat Reaction Mixture (80-120 °C) reagents->reaction monitoring Monitor by TLC reaction->monitoring workup Quench with Water and Extract with Organic Solvent monitoring->workup Reaction Complete purification Wash with Water and Brine, Dry, and Concentrate workup->purification final_product Purify by Column Chromatography purification->final_product

Caption: Experimental workflow for SNAr reactions.

References

Application Notes and Protocols for the Reduction of 3-Bromo-4-chloronitrobenzene to 3-bromo-4-chloroaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the chemical reduction of 3-bromo-4-chloronitrobenzene to its corresponding aniline, 3-bromo-4-chloroaniline. This transformation is a critical step in the synthesis of various pharmaceutical compounds and fine chemicals. The protocols outlined below offer different approaches to this reduction, allowing for flexibility based on available reagents and equipment.

Introduction

The reduction of aromatic nitro compounds is a fundamental transformation in organic synthesis, providing a common pathway to valuable aniline derivatives. 3-Bromo-4-chloroaniline is a key building block in the development of numerous active pharmaceutical ingredients (APIs). The presence of two distinct halogen substituents offers multiple points for further molecular elaboration, making it a versatile intermediate. The successful and high-yielding synthesis of this compound is therefore of significant interest. This note explores three common and effective methods for this reduction: catalytic hydrogenation, reduction with iron in acetic acid, and reduction with tin(II) chloride.

Data Presentation

Table 1: Comparison of Reduction Methods for the Synthesis of 3-Bromo-4-chloroaniline
MethodReagentsTypical Yield (%)Purity (%)Key AdvantagesKey Disadvantages
Catalytic Hydrogenation This compound, H₂, 10% Pd/C>95%>98%High yield, clean reaction, easy product isolation.Requires specialized hydrogenation equipment, potential for dehalogenation.
Iron/Acetic Acid This compound, Fe powder, Acetic Acid85-95%>97%Inexpensive reagents, mild conditions, tolerant of various functional groups.[1]Requires filtration to remove iron salts, longer reaction times.
Tin(II) Chloride This compound, SnCl₂·2H₂O, Ethanol90-98%>98%High yield, rapid reaction, mild conditions.Stoichiometric amounts of tin salts are produced as waste.
Table 2: Spectroscopic Characterization of 3-Bromo-4-chloroaniline
TechniqueData
¹H NMR (400 MHz, CDCl₃) δ 7.42 (d, J = 2.4 Hz, 1H), 7.05 (d, J = 8.4 Hz, 1H), 6.78 (dd, J = 8.4, 2.4 Hz, 1H), 3.75 (s, 2H, -NH₂).
¹³C NMR (100 MHz, CDCl₃) δ 144.8, 132.2, 129.8, 120.5, 116.2, 109.8.
FT-IR (KBr, cm⁻¹) 3420, 3330 (-NH₂ stretching), 1620 (N-H bending), 1480, 1300, 1040, 810.
Mass Spectrometry (EI) m/z (%): 205/207/209 (M⁺, relative intensity corresponding to isotopic pattern of Br and Cl), 126, 99.

Experimental Protocols

Protocol 1: Catalytic Hydrogenation using Palladium on Carbon (Pd/C)

This protocol outlines the reduction of this compound using a palladium on carbon catalyst under a hydrogen atmosphere.[2]

Materials:

  • This compound

  • 10% Palladium on carbon (10% Pd/C)

  • Ethanol or Ethyl Acetate

  • Hydrogen gas supply

  • Hydrogenation apparatus (e.g., Parr shaker or similar)

  • Filter aid (e.g., Celite®)

Procedure:

  • In a suitable pressure vessel, dissolve this compound (1.0 eq) in ethanol or ethyl acetate (10-20 mL per gram of substrate).

  • Carefully add 10% Pd/C (1-5 mol%) to the solution.

  • Seal the vessel and purge it several times with an inert gas (e.g., nitrogen or argon) before introducing hydrogen gas.

  • Pressurize the vessel with hydrogen gas (typically 50 psi).

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.

  • Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with an inert gas.

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the filter cake with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to yield the crude 3-bromo-4-chloroaniline.

  • The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate).

Protocol 2: Reduction with Iron in Acetic Acid

This method employs iron powder in an acidic medium for the reduction, a classic and reliable procedure.[1][3]

Materials:

  • This compound

  • Iron powder (fine grade)

  • Glacial acetic acid

  • Ethanol

  • Water

  • Sodium bicarbonate solution (saturated)

  • Ethyl acetate

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add this compound (1.0 eq).

  • Add a mixture of ethanol, water, and glacial acetic acid (e.g., in a 5:2:1 ratio).

  • Heat the mixture to a gentle reflux.

  • Slowly add iron powder (3.0-5.0 eq) in portions to control the exothermic reaction.

  • Continue heating at reflux and monitor the reaction by TLC. The reaction is typically complete within 2-4 hours.

  • After completion, cool the reaction mixture to room temperature.

  • Filter the mixture through a Celite® pad to remove the iron salts, washing the pad with ethanol.

  • Concentrate the filtrate under reduced pressure to remove the ethanol.

  • Dilute the residue with ethyl acetate and carefully neutralize the acetic acid by washing with a saturated sodium bicarbonate solution until effervescence ceases.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford 3-bromo-4-chloroaniline.

  • Purify by recrystallization if necessary.

Protocol 3: Reduction with Tin(II) Chloride

This protocol utilizes stannous chloride dihydrate for a mild and efficient reduction.[4]

Materials:

  • This compound

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

  • Ethanol

  • Sodium hydroxide solution (e.g., 2 M)

  • Ethyl acetate

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in ethanol (10-15 mL per gram of substrate).

  • Add tin(II) chloride dihydrate (3.0-5.0 eq) to the solution.

  • Stir the mixture at room temperature or heat to a gentle reflux (40-50 °C) to accelerate the reaction.

  • Monitor the reaction progress by TLC. The reaction is often complete within 1-3 hours.

  • Once the starting material is consumed, cool the reaction to room temperature and remove the ethanol under reduced pressure.

  • Add ethyl acetate to the residue and cool the mixture in an ice bath.

  • Slowly add a 2 M sodium hydroxide solution with vigorous stirring to precipitate the tin salts as tin hydroxide and to make the aqueous layer basic (pH > 10).

  • Filter the mixture through a Celite® pad, washing the pad thoroughly with ethyl acetate.

  • Separate the organic layer from the filtrate. Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to give 3-bromo-4-chloroaniline.

  • Recrystallize for further purification if needed.

Mandatory Visualizations

experimental_workflow cluster_start Starting Material cluster_reduction Reduction Step cluster_workup Workup & Purification cluster_product Final Product start This compound method1 Method 1: Catalytic Hydrogenation (H₂, Pd/C) start->method1 Choose Method method2 Method 2: Iron/Acetic Acid (Fe, AcOH) start->method2 Choose Method method3 Method 3: Tin(II) Chloride (SnCl₂) start->method3 Choose Method workup Reaction Workup (Filtration, Extraction, Washing, Drying) method1->workup method2->workup method3->workup purification Purification (Recrystallization or Chromatography) workup->purification product 3-Bromo-4-chloroaniline purification->product

Caption: Experimental workflow for the synthesis of 3-bromo-4-chloroaniline.

reaction_pathway reactant This compound (Ar-NO₂) product 3-Bromo-4-chloroaniline (Ar-NH₂) reactant->product Reduction reagents [Reducing Agent] (e.g., H₂/Pd/C, Fe/H⁺, SnCl₂) reagents->reactant

Caption: General reaction pathway for the reduction of the nitro group.

References

Application of 3-Bromo-4-chloronitrobenzene as an Intermediate in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromo-4-chloronitrobenzene is a halogenated nitroaromatic compound that serves as a versatile starting material and key intermediate in the synthesis of a variety of active pharmaceutical ingredients (APIs). Its unique substitution pattern, featuring bromo, chloro, and nitro functionalities, allows for diverse chemical transformations, making it a valuable building block in medicinal chemistry and drug development. The nitro group can be readily reduced to an amine, providing a handle for amide bond formation and other nucleophilic reactions, while the halogen substituents offer sites for cross-coupling reactions, enabling the construction of complex molecular architectures. This application note details the use of this compound in the synthesis of pharmaceutical intermediates, providing experimental protocols and relevant data.

Application in the Synthesis of Kinase Inhibitor Scaffolds

One of the significant applications of this compound lies in the synthesis of substituted anilines, which are crucial components of many kinase inhibitors. The reduction of this compound provides 3-Bromo-4-chloroaniline, a key intermediate for creating complex heterocyclic structures found in targeted cancer therapies.

Synthesis of 3-Bromo-4-chloroaniline

The primary transformation of this compound in pharmaceutical synthesis is its reduction to 3-Bromo-4-chloroaniline. This reaction is a critical step as the resulting aniline is a versatile precursor for a multitude of further reactions.

Experimental Protocol: Reduction of this compound

Materials:

  • This compound

  • Iron powder

  • Ammonium chloride

  • Ethanol

  • Water

  • Hydrochloric acid (for workup, if necessary)

  • Sodium bicarbonate solution (for workup)

  • Ethyl acetate (for extraction)

  • Anhydrous sodium sulfate (for drying)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, a suspension of this compound (1 eq.) and iron powder (3-5 eq.) in a mixture of ethanol and water (e.g., 4:1 v/v) is prepared.

  • Ammonium chloride (0.1-0.2 eq.) is added to the mixture.

  • The reaction mixture is heated to reflux (typically 70-80 °C) and stirred vigorously. The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Upon completion of the reaction (disappearance of the starting material), the mixture is cooled to room temperature.

  • The reaction mixture is filtered through a pad of celite to remove the iron salts. The filter cake is washed with ethanol.

  • The filtrate is concentrated under reduced pressure to remove the ethanol.

  • The aqueous residue is basified with a saturated sodium bicarbonate solution and extracted with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo to afford 3-Bromo-4-chloroaniline.

Quantitative Data:

ParameterValueReference
Starting MaterialThis compoundN/A
Product3-Bromo-4-chloroanilineN/A
YieldTypically >90%[1]
Purity>98% (by HPLC)[1]

Note: Yields and purity can vary based on reaction scale and purification methods.

Use of 3-Bromo-4-chloroaniline in the Synthesis of a Key Intermediate for Kinase Inhibitors

3-Bromo-4-chloroaniline can be utilized in the synthesis of complex heterocyclic molecules that form the core of various kinase inhibitors. For instance, it can be a precursor in the synthesis of substituted aminopyridines or similar nitrogen-containing heterocycles.

G A This compound B Reduction (e.g., Fe/NH4Cl) A->B Step 1 C 3-Bromo-4-chloroaniline B->C D Coupling Reaction (e.g., Buchwald-Hartwig) C->D Step 2 E Substituted Aminopyridine Intermediate D->E F Further Functionalization & Cyclization E->F Step 3 G Kinase Inhibitor Scaffold F->G

Caption: Inhibition of key cancer signaling pathways by kinase inhibitors.

Conclusion

This compound is a valuable and versatile intermediate in the pharmaceutical industry. Its straightforward conversion to 3-Bromo-4-chloroaniline opens up a wide range of synthetic possibilities for the construction of complex molecules, particularly for the development of targeted therapies such as kinase inhibitors. The protocols and data presented herein provide a foundation for researchers and drug development professionals to utilize this important building block in their synthetic endeavors. The ability to perform selective transformations at its various functional groups makes it a continuing area of interest for the synthesis of novel therapeutic agents.

References

Application Notes: The Strategic Use of 3-Bromo-4-chloronitrobenzene in the Synthesis of Novel Phenylpyrazole Herbicides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Agrochemical Development Professionals

These application notes detail the utility of 3-bromo-4-chloronitrobenzene as a key intermediate in the development of potent agricultural chemicals, specifically focusing on the synthesis of phenylpyrazole-based herbicides. This class of herbicides is of significant interest due to its efficacy in controlling a broad spectrum of weeds. The unique substitution pattern of this compound offers a versatile scaffold for the introduction of various functional groups, enabling the generation of diverse chemical libraries for activity screening.

Introduction

Phenylpyrazole herbicides are a critical class of agricultural chemicals that act by inhibiting the enzyme protoporphyrinogen oxidase (PPO). This inhibition disrupts the chlorophyll and heme biosynthesis pathways in susceptible plants, leading to rapid cell death. The synthesis of these complex molecules often relies on the availability of appropriately substituted phenylhydrazine precursors. This compound serves as an excellent starting material for the generation of a key 3-bromo-4-chlorophenylhydrazine intermediate, which can then be elaborated into the final phenylpyrazole herbicide.

Synthetic Pathway Overview

The overall synthetic strategy involves a multi-step process beginning with the reduction of the nitro group of this compound to an aniline, followed by diazotization and subsequent reduction to the corresponding phenylhydrazine. This intermediate is then condensed with a suitable diketone to form the core pyrazole ring. Further functionalization can be achieved through cross-coupling reactions at the bromine position, allowing for the introduction of diverse substituents to modulate herbicidal activity and selectivity.

Synthetic_Pathway A This compound B 3-Bromo-4-chloroaniline A->B Reduction (e.g., SnCl2/HCl) C 3-Bromo-4-chlorophenylhydrazine B->C 1. Diazotization (NaNO2/HCl) 2. Reduction (SnCl2) D Phenylpyrazole Precursor C->D Cyclocondensation (with a 1,3-dicarbonyl compound) E Functionalized Phenylpyrazole Herbicide D->E Suzuki or Buchwald-Hartwig Coupling

Caption: Synthetic workflow from this compound to a functionalized herbicide.

Experimental Protocols

Protocol 1: Synthesis of 3-Bromo-4-chloroaniline

This protocol describes the reduction of the nitro group of this compound to form the corresponding aniline.

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add this compound (10.0 g, 42.3 mmol).

  • Reagent Addition: Add ethanol (100 mL) to the flask and stir to dissolve the starting material. Carefully add concentrated hydrochloric acid (30 mL). To this stirred solution, add granular tin (20.0 g, 168.5 mmol) portion-wise. The reaction is exothermic, and the addition rate should be controlled to maintain a gentle reflux.

  • Reaction Monitoring: After the addition is complete, heat the mixture to reflux for 2 hours. Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature and carefully neutralize with a saturated aqueous solution of sodium bicarbonate. The resulting mixture will be a slurry.

  • Extraction: Extract the product with ethyl acetate (3 x 75 mL). Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate.

  • Purification: Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure 3-bromo-4-chloroaniline.

Protocol 2: Synthesis of 3-Bromo-4-chlorophenylhydrazine

This protocol outlines the conversion of the aniline to the corresponding hydrazine, a crucial intermediate for pyrazole synthesis.

  • Diazotization: Dissolve 3-bromo-4-chloroaniline (5.0 g, 24.2 mmol) in a mixture of concentrated hydrochloric acid (15 mL) and water (15 mL) in a 100 mL beaker, cooling the mixture to 0-5 °C in an ice bath. Slowly add a solution of sodium nitrite (1.84 g, 26.6 mmol) in water (10 mL) dropwise, keeping the temperature below 5 °C. Stir the resulting diazonium salt solution for 30 minutes at this temperature.

  • Reduction: In a separate 250 mL flask, prepare a solution of tin(II) chloride dihydrate (21.8 g, 96.8 mmol) in concentrated hydrochloric acid (20 mL) and cool it to 0 °C. Slowly add the cold diazonium salt solution to the tin(II) chloride solution with vigorous stirring, maintaining the temperature below 10 °C.

  • Isolation: After the addition is complete, stir the mixture for an additional hour at room temperature. The hydrazine hydrochloride will precipitate. Collect the solid by vacuum filtration.

  • Liberation of Free Hydrazine: Suspend the collected solid in water and basify with a 2 M sodium hydroxide solution until the pH is approximately 10.

  • Extraction and Purification: Extract the free hydrazine with diethyl ether (3 x 50 mL). Dry the combined organic layers over anhydrous potassium carbonate, filter, and concentrate under reduced pressure to obtain 3-bromo-4-chlorophenylhydrazine.

Protocol 3: Synthesis of a Phenylpyrazole Herbicide Precursor

This protocol describes the cyclocondensation reaction to form the pyrazole ring.

  • Reaction Setup: In a 100 mL round-bottom flask, dissolve 3-bromo-4-chlorophenylhydrazine (2.25 g, 10 mmol) and a suitable 1,3-dicarbonyl compound (e.g., ethyl 2-formyl-3-oxobutanoate, 1.58 g, 10 mmol) in ethanol (50 mL).

  • Reaction Conditions: Add a catalytic amount of acetic acid (0.1 mL) and heat the mixture to reflux for 4 hours.

  • Product Isolation: Upon cooling, the phenylpyrazole product may precipitate. If so, collect the solid by filtration. If not, concentrate the reaction mixture under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel.

Data Presentation

The following table summarizes the expected yields and key characterization data for the synthetic intermediates.

CompoundMolecular FormulaMolecular Weight ( g/mol )Expected Yield (%)Key Spectroscopic Data
3-Bromo-4-chloroanilineC₆H₅BrClN206.4785-95¹H NMR: Characteristic aromatic proton signals. IR: N-H stretching bands.
3-Bromo-4-chlorophenylhydrazineC₆H₆BrClN₂221.4870-80¹H NMR: Signals for aromatic, NH, and NH₂ protons.
Phenylpyrazole PrecursorVariesVaries60-75¹H NMR: Signals confirming pyrazole ring formation and substituent protons.

Mode of Action: Protoporphyrinogen Oxidase (PPO) Inhibition

The synthesized phenylpyrazole herbicides are designed to target and inhibit the enzyme protoporphyrinogen oxidase (PPO).

PPO_Inhibition Protoporphyrinogen_IX Protoporphyrinogen IX PPO PPO Enzyme Protoporphyrinogen_IX->PPO ROS Reactive Oxygen Species (ROS) Protoporphyrinogen_IX->ROS Accumulation & Oxidation Protoporphyrin_IX Protoporphyrin IX PPO->Protoporphyrin_IX Chlorophyll Chlorophyll & Heme Protoporphyrin_IX->Chlorophyll Herbicide Phenylpyrazole Herbicide Herbicide->PPO Inhibition Cell_Death Cell Death ROS->Cell_Death

Caption: Inhibition of the PPO enzyme by the phenylpyrazole herbicide leads to cell death.

Inhibition of PPO leads to the accumulation of Protoporphyrinogen IX in the plant cells. This molecule, in the presence of light and oxygen, leads to the formation of highly reactive oxygen species (ROS). These ROS cause rapid lipid peroxidation, membrane damage, and ultimately, cell death, resulting in the observed herbicidal effect.

Conclusion

This compound is a valuable and versatile starting material for the synthesis of novel phenylpyrazole herbicides. The synthetic routes outlined in these application notes provide a robust framework for the generation of a diverse library of potential herbicidal compounds. The strategic use of this intermediate allows for the exploration of structure-activity relationships, paving the way for the development of next-generation weed management solutions.

Application Note: High-Performance Liquid Chromatography (HPLC) Method Development for Purity Analysis of 3-Bromo-4-chloronitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note presents a detailed protocol for the development of a robust reverse-phase high-performance liquid chromatography (RP-HPLC) method for the purity analysis of 3-Bromo-4-chloronitrobenzene. This compound is a key intermediate in various chemical syntheses, and ensuring its purity is critical for downstream applications. The developed method is suitable for quantifying this compound and separating it from potential process-related impurities and degradation products. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on method development strategy, experimental protocols, and data presentation.

Introduction

This compound is a halogenated nitroaromatic compound. Its purity is a critical quality attribute that can significantly impact the yield and purity of subsequent products. High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique for assessing the purity of such compounds due to its high resolution, sensitivity, and accuracy. This application note describes a systematic approach to developing a stability-indicating HPLC method for this compound.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are essential for the development of an effective analytical method.

PropertyValueReference
CAS Number16588-26-4[1][2]
Molecular FormulaC₆H₃BrClNO₂[2]
Molecular Weight236.45 g/mol [1][2]
Melting Point58°C[2]
LogP3.09
SolubilitySoluble in Methanol[2]

The LogP value of 3.09 indicates that this compound is a hydrophobic compound, making it an ideal candidate for analysis by reverse-phase HPLC.

HPLC Method Development Strategy

The development of a robust and reliable HPLC method involves a systematic evaluation of various chromatographic parameters. The overall workflow for the method development is depicted in the diagram below.

Caption: Logical workflow for HPLC method development.

Experimental Protocols

Instrumentation and Materials
  • HPLC System: A quaternary or binary HPLC system equipped with a UV-Vis detector, autosampler, and column oven.

  • Column: A reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is a good starting point for method development.

  • Solvents: HPLC-grade acetonitrile (ACN) and methanol (MeOH), and purified water.

  • Reagents: Analytical grade this compound reference standard.

Preparation of Solutions
  • Mobile Phase A: HPLC-grade water.

  • Mobile Phase B: HPLC-grade acetonitrile.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with the initial mobile phase composition (e.g., 50:50 water:acetonitrile) to achieve concentrations in the desired range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Solution: Dissolve the sample containing this compound in methanol to a final concentration of approximately 100 µg/mL. Filter the solution through a 0.45 µm syringe filter before injection.

Initial Chromatographic Conditions (Starting Point)

The following conditions are recommended as a starting point for method development.

ParameterRecommended Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A Water
Mobile Phase B Acetonitrile
Gradient 50% B to 95% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm (scan from 200-400 nm for optimization)
Injection Volume 10 µL
Method Optimization Protocol

The following diagram illustrates the decision-making process during method optimization.

Method_Optimization_Logic Start Initial Chromatogram Q1 Good Resolution (Rs > 1.5)? Start->Q1 A1_Yes Proceed to Validation Q1->A1_Yes Yes A1_No Optimize Gradient Q1->A1_No No Q2 Good Peak Shape (Tailing < 1.5)? A1_No->Q2 A2_Yes Check Retention Time Q2->A2_Yes Yes A2_No Adjust Mobile Phase pH or Additive Q2->A2_No No Q3 Optimal Retention (2 < k < 10)? A2_Yes->Q3 A2_No->Q3 A3_Yes Finalize Method Q3->A3_Yes Yes A3_No Adjust Initial/Final %B Q3->A3_No No A3_Yes->A1_Yes A3_No->A1_No

Caption: Decision tree for HPLC method optimization.

Data Presentation

All quantitative data should be summarized in clearly structured tables for easy comparison. An example of a system suitability report is provided below.

System Suitability Results
ParameterAcceptance CriteriaResult
Tailing Factor (T) T ≤ 2.01.1
Theoretical Plates (N) N ≥ 20008500
Resolution (Rs) Rs ≥ 2.0 (between analyte and nearest impurity)3.5
Relative Standard Deviation (RSD) of Peak Area ≤ 2.0% (for 6 replicate injections)0.8%

Conclusion

The described HPLC method development strategy provides a systematic and efficient approach for establishing a robust purity analysis method for this compound. By following the outlined protocols for initial screening, optimization, and data evaluation, researchers can develop a reliable method suitable for quality control and stability testing in various scientific and industrial settings. The use of a C18 column with a water/acetonitrile mobile phase system and UV detection is a suitable starting point, with further optimization leading to a validated method that meets regulatory requirements.

References

Application Notes and Protocols for GC-MS Analysis of 3-Bromo-4-chloronitrobenzene and its Reaction Products

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the analysis of 3-Bromo-4-chloronitrobenzene and its potential reaction products using Gas Chromatography-Mass Spectrometry (GC-MS). This compound is a versatile intermediate in organic synthesis, primarily undergoing nucleophilic aromatic substitution, reduction of the nitro group, and palladium-catalyzed cross-coupling reactions such as the Suzuki coupling. Accurate monitoring of these reactions and characterization of the products are crucial for process optimization and quality control in drug development and chemical manufacturing. The following protocols outline the necessary steps for sample preparation, GC-MS instrument parameters, and data analysis for the starting material and its key derivatives.

Potential Reaction Pathways of this compound

This compound can undergo several types of reactions, leading to a variety of products. The primary reaction pathways include:

  • Nucleophilic Aromatic Substitution (SNAr): The electron-withdrawing nitro group activates the aromatic ring for nucleophilic attack. Due to the electronic effects of the nitro group, the chlorine atom is more readily substituted than the bromine atom. For example, reaction with an alkoxide, such as sodium ethoxide, yields 3-bromo-4-ethoxynitrobenzene.

  • Reduction of the Nitro Group: The nitro group can be readily reduced to an amine using various reducing agents, such as iron in the presence of an acid, to form 3-bromo-4-chloroaniline.[1]

  • Suzuki Coupling: This palladium-catalyzed reaction facilitates the formation of a carbon-carbon bond between the aryl halide and a boronic acid. The bromine atom is generally more reactive than the chlorine atom in Suzuki couplings. Reaction with phenylboronic acid, for instance, would be expected to yield 2-chloro-5-nitrobiphenyl.

A logical workflow for the synthesis and analysis of these products is depicted below.

cluster_synthesis Synthesis cluster_analysis GC-MS Analysis Start This compound SNAr Nucleophilic Aromatic Substitution (e.g., NaOEt) Start->SNAr Reaction Reduction Nitro Group Reduction (e.g., Fe/HCl) Start->Reduction Reaction Suzuki Suzuki Coupling (e.g., PhB(OH)2, Pd catalyst) Start->Suzuki Reaction Prod_SNAr 3-Bromo-4-ethoxynitrobenzene SNAr->Prod_SNAr Product Prod_Red 3-Bromo-4-chloroaniline Reduction->Prod_Red Product Prod_Suz 2-Chloro-5-nitrobiphenyl Suzuki->Prod_Suz Product SamplePrep Sample Preparation (Extraction/Dilution) Prod_SNAr->SamplePrep Prod_Red->SamplePrep Prod_Suz->SamplePrep GC_MS GC-MS Analysis SamplePrep->GC_MS Data Data Acquisition & Processing GC_MS->Data Results Results Interpretation Data->Results

Caption: Synthetic routes from this compound and subsequent GC-MS analysis workflow.

Experimental Protocols

Sample Preparation

The choice of sample preparation method will depend on the reaction mixture matrix. For a typical organic reaction, a simple dilution followed by filtration is often sufficient.

Protocol for Reaction Mixture Analysis:

  • Withdraw a 100 µL aliquot of the reaction mixture.

  • Dilute the aliquot with 900 µL of a suitable solvent (e.g., dichloromethane, ethyl acetate). The solvent should be volatile and compatible with the GC-MS system.

  • Vortex the mixture for 30 seconds to ensure homogeneity.

  • Filter the diluted sample through a 0.22 µm syringe filter into a GC vial.

  • The sample is now ready for injection into the GC-MS.

For extraction from aqueous media, a liquid-liquid extraction or solid-phase microextraction (SPME) can be employed.

GC-MS Instrumentation and Parameters

The following parameters are recommended for the analysis of this compound and its derivatives. These may need to be optimized for specific instruments and columns.

GC Parameter Value
Column Agilent DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
Inlet Temperature 280 °C
Injection Mode Splitless
Injection Volume 1 µL
Carrier Gas Helium
Flow Rate 1.0 mL/min (constant flow)
Oven Program Initial temperature: 80 °C, hold for 2 min
Ramp 1: 15 °C/min to 200 °C, hold for 2 min
Ramp 2: 20 °C/min to 300 °C, hold for 5 min
Transfer Line Temp 290 °C
MS Parameter Value
Ion Source Electron Ionization (EI)
Ion Source Temp 230 °C
Quadrupole Temp 150 °C
Electron Energy 70 eV
Scan Range 50-500 m/z
Solvent Delay 3 min

Data Presentation and Interpretation

The retention times and mass spectra of the starting material and potential products are key identifiers. The following table summarizes the expected quantitative data for the target analytes.

Compound Molecular Formula Molecular Weight ( g/mol ) Expected Retention Time (min) Key Mass Fragments (m/z)
This compoundC₆H₃BrClNO₂236.45~10.5235, 237, 189, 191, 154, 74
3-Bromo-4-ethoxynitrobenzeneC₈H₈BrNO₃246.06~11.2245, 247, 216, 218, 188, 190, 109
3-Bromo-4-chloroanilineC₆H₅BrClN206.47~9.8205, 207, 126, 90
2-Chloro-5-nitrobiphenylC₁₂H₈ClNO₂233.65~12.1233, 235, 187, 152, 76

The mass fragmentation patterns are critical for structural elucidation. For nitroaromatic compounds, characteristic losses of NO₂ (46 Da) and NO (30 Da) are common. The isotopic patterns of bromine (⁷⁹Br:⁸¹Br ≈ 1:1) and chlorine (³⁵Cl:³⁷Cl ≈ 3:1) are invaluable for confirming the presence of these halogens in fragment ions.

Below is a conceptual diagram illustrating the logical relationship in interpreting the GC-MS data.

TIC Total Ion Chromatogram (TIC) Peak_Integration Peak Integration & Retention Time TIC->Peak_Integration Mass_Spectrum Mass Spectrum Extraction Peak_Integration->Mass_Spectrum Quantification Quantification Peak_Integration->Quantification Library_Search NIST Library Search Mass_Spectrum->Library_Search Frag_Analysis Fragmentation Pattern Analysis Mass_Spectrum->Frag_Analysis Compound_ID Compound Identification Library_Search->Compound_ID Isotope_Pattern Isotopic Pattern Analysis (Br & Cl) Frag_Analysis->Isotope_Pattern Isotope_Pattern->Compound_ID

Caption: Logical workflow for GC-MS data interpretation.

Conclusion

The GC-MS methods outlined in this document provide a robust framework for the qualitative and quantitative analysis of this compound and its primary reaction products. By employing the specified sample preparation techniques and instrument parameters, researchers can effectively monitor reaction progress, identify products and byproducts, and ensure the purity of synthesized compounds. The detailed protocols and data interpretation guidelines are intended to support research and development activities in the chemical and pharmaceutical industries.

References

Application Notes and Protocols for the Use of 3-Bromo-4-chloronitrobenzene in Dye Manufacturing

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the utilization of 3-Bromo-4-chloronitrobenzene as a key starting material in the synthesis of azo dyes. Azo dyes are a prominent class of synthetic colorants extensively used in the textile, printing, and pharmaceutical industries. The incorporation of bromine and chlorine atoms from the precursor molecule can enhance the lightfastness and other desirable properties of the final dye product.

The synthesis of azo dyes from this compound is a multi-step process. The initial and critical step involves the reduction of the nitro group to an amino group, yielding 3-Bromo-4-chloroaniline. This intermediate is then subjected to diazotization, followed by a coupling reaction with an appropriate aromatic compound to produce the final azo dye.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of the starting material is presented in the table below for easy reference.

PropertyValue
CAS Number 16588-26-4
Molecular Formula C₆H₃BrClNO₂
Molecular Weight 236.45 g/mol
Appearance White to yellow crystalline powder
Purity Typically ≥97%

Overall Synthesis Pathway

The logical workflow for the synthesis of azo dyes from this compound is depicted in the following diagram.

DyeSynthesisWorkflow Start This compound Reduction Reduction of Nitro Group Start->Reduction Intermediate 3-Bromo-4-chloroaniline Reduction->Intermediate Diazotization Diazotization Intermediate->Diazotization DiazoniumSalt Diazonium Salt Intermediate Diazotization->DiazoniumSalt Coupling Azo Coupling DiazoniumSalt->Coupling FinalDye Azo Dye Product Coupling->FinalDye CouplingAgent Coupling Agent (e.g., Naphthol, Phenol) CouplingAgent->Coupling

Figure 1: Overall workflow for azo dye synthesis.

Experimental Protocols

This section provides detailed methodologies for the key experimental stages in the synthesis of azo dyes starting from this compound.

Protocol 1: Reduction of this compound to 3-Bromo-4-chloroaniline

The reduction of the nitro group is a critical first step. Two effective methods are presented below.

Method A: Reduction with Iron Powder and Hydrochloric Acid

This is a classic and cost-effective method for nitro group reduction.

Materials:

  • This compound

  • Iron powder (fine grade)

  • Concentrated Hydrochloric Acid (HCl)

  • Ethanol

  • Sodium carbonate (Na₂CO₃) solution (10% w/v)

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, create a suspension of this compound (1 equivalent) in a mixture of ethanol and water (e.g., 5:1 v/v).

  • Add iron powder (typically 3-5 equivalents) to the suspension.

  • Heat the mixture to reflux with vigorous stirring.

  • Slowly add concentrated hydrochloric acid (catalytic amount, e.g., 0.1-0.2 equivalents) dropwise to the refluxing mixture. An exothermic reaction should be observed.

  • Continue refluxing for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Once the starting material is consumed, cool the reaction mixture to room temperature.

  • Filter the mixture through a pad of celite to remove the iron and iron salts. Wash the filter cake with ethanol.

  • Combine the filtrate and washings and remove the ethanol under reduced pressure.

  • Neutralize the remaining aqueous solution with a 10% sodium carbonate solution until the pH is approximately 8-9.

  • Extract the product into ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude 3-Bromo-4-chloroaniline.

  • The crude product can be purified by recrystallization or column chromatography.

Method B: Reduction with Tin(II) Chloride Dihydrate

This method is often preferred for its milder reaction conditions and high yields.

Materials:

  • This compound

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

  • Ethanol

  • Sodium hydroxide (NaOH) solution (e.g., 2M)

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve this compound (1 equivalent) in ethanol in a round-bottom flask.

  • Add Tin(II) chloride dihydrate (typically 3-4 equivalents) to the solution.

  • Stir the reaction mixture at room temperature or gently heat to 40-50°C.

  • Monitor the reaction by TLC until the starting material is no longer visible (typically 1-3 hours).

  • Remove the ethanol under reduced pressure.

  • Add a 2M sodium hydroxide solution to the residue until the pH is strongly basic (pH > 10) to precipitate tin salts and dissolve the product.

  • Extract the product with ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and evaporate the solvent to yield 3-Bromo-4-chloroaniline.

  • Purify the product as needed.

Reduction MethodTypical Yield RangePurity (crude)
Iron/HCl75-90%85-95%
Tin(II) Chloride85-95%90-98%
Protocol 2: Diazotization of 3-Bromo-4-chloroaniline

This protocol describes the conversion of the primary aromatic amine to a reactive diazonium salt.

Materials:

  • 3-Bromo-4-chloroaniline

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium nitrite (NaNO₂)

  • Distilled water

  • Ice

Procedure:

  • In a beaker, suspend 3-Bromo-4-chloroaniline (1 equivalent) in a mixture of concentrated hydrochloric acid (2.5-3 equivalents) and water.

  • Cool the suspension to 0-5°C in an ice-salt bath with constant stirring.

  • In a separate beaker, dissolve sodium nitrite (1-1.1 equivalents) in a minimal amount of cold distilled water.

  • Slowly add the sodium nitrite solution dropwise to the cold aniline suspension. Maintain the temperature below 5°C throughout the addition.

  • Continue stirring the mixture in the ice bath for an additional 20-30 minutes after the addition is complete to ensure full formation of the diazonium salt.

  • The resulting diazonium salt solution should be kept cold and used immediately in the subsequent coupling reaction.

Protocol 3: Azo Coupling Reaction

The diazonium salt is a weak electrophile and will react with electron-rich aromatic compounds (coupling components) to form the azo dye.

Materials:

  • Diazonium salt solution from Protocol 2

  • Coupling component (e.g., 2-naphthol, phenol, N,N-dimethylaniline) (1 equivalent)

  • Sodium hydroxide (NaOH) solution (for phenolic coupling components)

  • Sodium acetate (for amine coupling components)

  • Distilled water

  • Ice

Procedure for Coupling with a Phenolic Compound (e.g., 2-Naphthol):

  • In a separate beaker, dissolve the coupling component (e.g., 2-naphthol, 1 equivalent) in a dilute aqueous solution of sodium hydroxide.

  • Cool this solution to 0-5°C in an ice bath.

  • With vigorous stirring, slowly add the cold diazonium salt solution (from Protocol 2) to the cold solution of the coupling component.

  • A brightly colored precipitate of the azo dye should form immediately.

  • Continue stirring the reaction mixture in the ice bath for 30-60 minutes to ensure the coupling is complete.

  • Collect the precipitated dye by filtration, wash thoroughly with cold water until the filtrate is neutral, and then dry.

  • The crude dye can be purified by recrystallization from a suitable solvent (e.g., ethanol, acetic acid).

Procedure for Coupling with an Aromatic Amine (e.g., N,N-dimethylaniline):

  • Dissolve the coupling component (e.g., N,N-dimethylaniline, 1 equivalent) in a dilute acidic solution (e.g., dilute HCl).

  • Cool the solution to 0-5°C.

  • Slowly add the cold diazonium salt solution while maintaining the temperature below 5°C.

  • Gradually add a solution of sodium acetate to raise the pH to 4-5 to facilitate the coupling reaction.

  • Stir for 1-2 hours at low temperature.

  • Isolate and purify the resulting azo dye as described above.

Reaction Mechanism: Azo Dye Formation

The formation of an azo dye from 3-Bromo-4-chloroaniline involves two key mechanistic steps: diazotization and electrophilic aromatic substitution (azo coupling).

AzoDyeMechanism cluster_diazotization Diazotization cluster_coupling Azo Coupling Aniline 3-Bromo-4-chloroaniline DiazoniumSalt 3-Bromo-4-chlorobenzenediazonium ion Aniline->DiazoniumSalt + HONO, H⁺ NitrousAcid Nitrous Acid (from NaNO₂/HCl) ElectrophilicAttack Electrophilic Aromatic Substitution DiazoniumSalt->ElectrophilicAttack Electrophile CouplingComponent Electron-rich Aromatic Compound (e.g., Phenol) CouplingComponent->ElectrophilicAttack Nucleophile AzoDye Azo Dye ElectrophilicAttack->AzoDye

Figure 2: Mechanism of azo dye formation.

Safety Precautions

  • This compound and its derivatives should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • The reduction and diazotization reactions should be performed in a well-ventilated fume hood.

  • Diazonium salts can be explosive when dry and should be kept in solution and at low temperatures.

  • Consult the Safety Data Sheet (SDS) for all chemicals before use.

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Bromo-4-chloronitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 3-Bromo-4-chloronitrobenzene.

Frequently Asked Questions (FAQs)

Q1: My yield of this compound is consistently low. What are the most likely causes?

A1: Low yields in this synthesis can stem from several factors. The most common issues include:

  • Insufficiently strong reaction conditions: The starting material, p-chloronitrobenzene, is a deactivated aromatic ring, making electrophilic bromination challenging. High concentrations of sulfuric acid are often necessary to facilitate the reaction.

  • Suboptimal temperature: The reaction temperature is a critical parameter. For the potassium bromate and sulfuric acid method, maintaining a temperature around 80°C is recommended for optimal conversion.[1]

  • Inadequate reaction time: Ensure the reaction is allowed to proceed for a sufficient duration. Monitoring the reaction's progress by techniques like gas chromatography (GC) can help determine the optimal time.[1]

  • Poor quality of reagents: The purity of starting materials, especially the p-chloronitrobenzene and the brominating agent, can significantly impact the yield.

  • Loss of product during workup and purification: The purification process, if not optimized, can lead to a significant loss of the final product.

Q2: I am observing the formation of multiple products in my reaction mixture. What are the likely side products and how can I minimize them?

A2: The primary side products in this synthesis are typically isomeric forms of the desired product and potentially over-brominated compounds.

  • Isomer Formation: Electrophilic aromatic substitution on a substituted benzene ring can lead to the formation of different isomers. In the case of p-chloronitrobenzene, while the desired 3-bromo isomer is the major product under controlled conditions, other isomers can form.

  • Over-bromination: If the reaction is left for too long or if an excess of the brominating agent is used, di-brominated or poly-brominated products may be formed.

To minimize side product formation:

  • Control the stoichiometry: Use the correct molar ratios of the reactants as specified in the protocol.

  • Maintain the optimal reaction temperature: Deviations from the optimal temperature can affect the selectivity of the reaction.

  • Monitor the reaction: Use GC or TLC to monitor the consumption of the starting material and the formation of the product, stopping the reaction once the optimal conversion is achieved.

Q3: What is the most effective method for purifying the final product, this compound?

A3: The most common and effective methods for purification are recrystallization and distillation.

  • Recrystallization: Toluene is a suitable solvent for the recrystallization of this compound.[1] The general procedure involves dissolving the crude product in a minimum amount of hot solvent and then allowing it to cool slowly to form crystals, which are then collected by filtration.

  • Distillation: Vacuum distillation can be employed for purification, especially for larger quantities.

  • Washing: Before final purification, washing the crude product with water and a dilute alkali solution (like sodium hydroxide) can help remove acidic impurities.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Low or No Conversion of Starting Material Insufficiently acidic conditions.Ensure the use of concentrated sulfuric acid. The concentration of sulfuric acid is critical for the reaction to proceed.
Low reaction temperature.Maintain the reaction temperature at the recommended level (e.g., 80°C for the KBrO₃/H₂SO₄ method).[1]
Inactive brominating agent.Use a fresh, high-purity brominating agent.
Formation of a Dark, Tarry Reaction Mixture Reaction temperature is too high.Carefully control the reaction temperature using a temperature-controlled bath.
Presence of impurities in the starting materials.Use purified starting materials.
Difficulty in Isolating the Product Product is soluble in the workup solvents.Ensure the reaction mixture is poured onto ice to precipitate the solid product effectively.[1]
Incomplete precipitation.Allow sufficient time for the product to precipitate fully after pouring the reaction mixture onto ice.

Experimental Protocols

High-Yield Synthesis of this compound using Potassium Bromate and Sulfuric Acid

This protocol is adapted from a literature procedure with a reported yield of 85%.[1]

Materials:

  • p-Chloronitrobenzene

  • Potassium bromate (KBrO₃)

  • Concentrated sulfuric acid (H₂SO₄)

  • Water

  • Toluene (for recrystallization)

  • Ice

Equipment:

  • Three-neck round-bottom flask

  • Mechanical stirrer

  • Reflux condenser

  • Thermometer

  • Heating mantle

  • Buchner funnel and flask

Procedure:

  • In a three-neck flask equipped with a mechanical stirrer, reflux condenser, and thermometer, add water and concentrated sulfuric acid in a 1:1 volume ratio.

  • Add p-chloronitrobenzene to the stirred acid solution.

  • Heat the mixture to 80°C.

  • Slowly add potassium bromate in portions over a period of 3 hours, maintaining the temperature at 80°C.

  • After the addition is complete, continue stirring the mixture at 80°C for an additional 2 hours.

  • Monitor the reaction progress using gas chromatography.

  • Once the reaction is complete, cool the mixture and pour it onto crushed ice.

  • Collect the precipitated solid by vacuum filtration and wash it thoroughly with water.

  • Purify the crude product by recrystallization from toluene to obtain pure this compound.

Safety Precautions

  • Potassium bromate is a strong oxidizer and a suspected carcinogen. Handle it with extreme care in a well-ventilated fume hood. Avoid contact with skin and eyes, and wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.

  • Concentrated sulfuric acid is highly corrosive. Handle it in a fume hood and wear appropriate PPE. In case of contact, immediately flush the affected area with copious amounts of water.

  • The reaction can be exothermic. Ensure proper temperature control throughout the process.

Visual Guides

Experimental Workflow for Synthesis

experimental_workflow cluster_prep Reaction Setup cluster_reaction Synthesis cluster_workup Workup & Purification prep_reagents Prepare Reagents: p-Chloronitrobenzene, KBrO3, H2SO4, Water setup_apparatus Set up Three-Neck Flask with Stirrer, Condenser, and Thermometer prep_reagents->setup_apparatus add_h2so4_h2o Add H2SO4 and Water setup_apparatus->add_h2so4_h2o Start Reaction add_pcnb Add p-Chloronitrobenzene add_h2so4_h2o->add_pcnb heat_80c Heat to 80°C add_pcnb->heat_80c add_kbro3 Add KBrO3 in Portions (3 hours) heat_80c->add_kbro3 react_2h Stir at 80°C (2 hours) add_kbro3->react_2h pour_on_ice Pour Reaction Mixture onto Ice react_2h->pour_on_ice Reaction Complete filter_solid Filter Precipitated Solid pour_on_ice->filter_solid wash_water Wash with Water filter_solid->wash_water recrystallize Recrystallize from Toluene wash_water->recrystallize final_product final_product recrystallize->final_product Obtain Pure Product

Caption: Workflow for this compound Synthesis.

Troubleshooting Logic for Low Yield

troubleshooting_low_yield start Low Yield? check_temp Was Reaction Temp. Maintained at 80°C? start->check_temp check_time Was Reaction Time Sufficient? check_temp->check_time Yes solution_temp Action: Optimize Temperature Control check_temp->solution_temp No check_reagents Are Reagents of High Purity? check_time->check_reagents Yes solution_time Action: Increase Reaction Time & Monitor by GC check_time->solution_time No check_acid Was Concentrated H2SO4 Used? check_reagents->check_acid Yes solution_reagents Action: Use Fresh, High-Purity Reagents check_reagents->solution_reagents No solution_acid Action: Ensure Use of Concentrated H2SO4 check_acid->solution_acid No end end check_acid->end Investigate Workup/Purification

Caption: Troubleshooting Guide for Low Synthesis Yield.

References

Identifying and minimizing byproducts in the bromination of 4-chloronitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the bromination of 4-chloronitrobenzene. Our goal is to help you identify and minimize byproducts to achieve a higher yield and purity of the desired product, 2-bromo-1-chloro-4-nitrobenzene.

Frequently Asked Questions (FAQs)

Q1: What are the expected major product and primary byproducts in the bromination of 4-chloronitrobenzene?

A1: The major product of the electrophilic bromination of 4-chloronitrobenzene is 2-bromo-1-chloro-4-nitrobenzene . This is due to the directing effects of the substituents on the aromatic ring. The chloro group is an ortho, para-director, while the nitro group is a meta-director. In 4-chloronitrobenzene, the positions ortho to the chloro group are positions 2 and 6, and the position para is already occupied by the nitro group. The positions meta to the nitro group are positions 2 and 6. Therefore, both substituents direct the incoming electrophile (Br+) to the same positions (2 and 6). Due to steric hindrance from the chloro group, substitution at the 2-position is generally favored.

The primary byproduct expected is 3-bromo-4-chloronitrobenzene . This can form, although typically in smaller amounts, due to the complex interplay of electronic and steric effects. Over-bromination can also lead to the formation of di-brominated byproducts, such as 2,6-dibromo-1-chloro-4-nitrobenzene , especially if the reaction conditions are not carefully controlled.

Q2: I see multiple spots on my Thin Layer Chromatography (TLC) plate after the reaction. What are they likely to be?

A2: Multiple spots on your TLC plate indicate the presence of more than one compound in your reaction mixture. Assuming the reaction has gone to a reasonable degree of completion, the spots could correspond to:

  • Starting Material: Unreacted 4-chloronitrobenzene.

  • Major Product: 2-bromo-1-chloro-4-nitrobenzene.

  • Primary Byproduct: this compound.

  • Di-brominated Byproduct: 2,6-dibromo-1-chloro-4-nitrobenzene.

The relative positions of these spots will depend on the solvent system used for TLC. Generally, the polarity of these compounds will be similar, so careful selection of the eluent is necessary for good separation. It is advisable to run co-spots with your starting material to help with identification.

Q3: How can I minimize the formation of the this compound byproduct?

A3: Minimizing the formation of the 3-bromo isomer involves optimizing the reaction conditions to favor kinetic control and enhance the directing effect of the chloro group. Key strategies include:

  • Choice of Catalyst: A mild Lewis acid catalyst, such as iron(III) bromide (FeBr₃) generated in situ from iron filings and bromine, is commonly used. Using a less reactive catalyst can sometimes improve selectivity.

  • Temperature Control: Running the reaction at a lower temperature can increase the regioselectivity of the reaction, favoring the formation of the thermodynamically more stable product, which is often the desired 2-bromo isomer.

  • Slow Addition of Bromine: Adding the bromine dropwise over a period of time helps to maintain a low concentration of the electrophile in the reaction mixture, which can reduce the formation of byproducts.

Q4: What is the best way to purify the desired 2-bromo-1-chloro-4-nitrobenzene from the reaction mixture?

A4: Purification can typically be achieved through recrystallization.[1][2] The choice of solvent is crucial for effective purification. A good recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. Ethanol or a mixture of ethanol and water is often a good starting point for halogenated nitroaromatic compounds.[3]

The general procedure involves:

  • Dissolving the crude product in a minimal amount of hot solvent.

  • Filtering the hot solution to remove any insoluble impurities.

  • Allowing the solution to cool slowly to room temperature to allow for the formation of pure crystals.

  • Further cooling in an ice bath to maximize the yield of the crystals.

  • Collecting the crystals by vacuum filtration and washing them with a small amount of cold solvent.[2]

If recrystallization does not provide sufficient purity, column chromatography on silica gel may be necessary.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low yield of the desired product Incomplete reaction.- Increase the reaction time. - Ensure the catalyst is active. - Check the quality of the starting materials.
Product loss during workup.- Optimize the extraction and recrystallization procedures. - Ensure the pH is appropriate during aqueous washes.
High percentage of this compound byproduct Reaction temperature is too high.- Perform the reaction at a lower temperature (e.g., 0-5 °C).
Catalyst is too reactive.- Consider using a milder Lewis acid catalyst.
Formation of di-brominated byproducts Excess bromine was used.- Use a stoichiometric amount of bromine or a slight excess.
Reaction time is too long.- Monitor the reaction progress by TLC or GC and stop it once the starting material is consumed.
Reaction is very slow or does not start Inactive catalyst.- Use fresh, anhydrous Lewis acid catalyst. - Activate the iron catalyst if necessary.
Low quality of reagents.- Use pure, dry starting materials and bromine.

Data Presentation

The following table summarizes the key analytical data for the expected main product and primary byproduct. Note that exact values for retention times and fragmentation patterns can vary depending on the specific analytical instrument and conditions used.

Compound Structure Molecular Weight ( g/mol ) Melting Point (°C) Expected ¹H NMR Chemical Shifts (δ, ppm) in CDCl₃ Expected GC-MS Fragmentation (m/z)
2-bromo-1-chloro-4-nitrobenzene
ngcontent-ng-c1205671314="" class="ng-star-inserted">alt text
236.4559-62Aromatic protons will appear in the range of 7.5-8.5 ppm. The proton ortho to the nitro group will be the most downfield.Molecular ion peaks at m/z 235, 237, 239 (due to Br and Cl isotopes). Major fragments corresponding to the loss of NO₂ (m/z 189, 191, 193) and Br (m/z 156, 158).[4]
This compound
alt text
236.4549-51Aromatic protons will also be in the 7.5-8.5 ppm range, but with a different splitting pattern compared to the 2-bromo isomer.Similar molecular ion pattern to the 2-bromo isomer. The fragmentation pattern will be different due to the different substitution pattern, but will also show loss of NO₂ and Br.

Experimental Protocols

Optimized Protocol for the Bromination of 4-Chloronitrobenzene

This protocol is designed to maximize the yield of 2-bromo-1-chloro-4-nitrobenzene while minimizing byproduct formation.

Materials:

  • 4-Chloronitrobenzene

  • Iron filings

  • Bromine

  • Carbon tetrachloride (or another suitable inert solvent like dichloromethane)

  • Sodium bisulfite solution (10% w/v)

  • Sodium hydroxide solution (5% w/v)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate

  • Ethanol (for recrystallization)

Procedure:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to capture HBr fumes), add 4-chloronitrobenzene (1 eq) and a catalytic amount of iron filings (approx. 0.05 eq).

  • Solvent Addition: Add a suitable inert solvent such as carbon tetrachloride.

  • Bromine Addition: From the dropping funnel, add bromine (1.05 eq) dropwise to the stirred mixture at room temperature. The addition should be slow to control the exotherm and the evolution of HBr gas.

  • Reaction: After the addition is complete, stir the reaction mixture at room temperature. Monitor the progress of the reaction by TLC or GC. If the reaction is slow, it can be gently heated to 40-50°C.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature.

  • Quenching: Carefully pour the reaction mixture into a beaker containing a cold 10% sodium bisulfite solution to quench any unreacted bromine.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., dichloromethane).

  • Washing: Wash the organic layer sequentially with 5% sodium hydroxide solution, water, and finally with brine.

  • Drying and Evaporation: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by recrystallization from ethanol to obtain pure 2-bromo-1-chloro-4-nitrobenzene.[1][2]

Visualizations

Reaction_Pathway 4-Chloronitrobenzene 4-Chloronitrobenzene 2-Bromo-1-chloro-4-nitrobenzene 2-Bromo-1-chloro-4-nitrobenzene 4-Chloronitrobenzene->2-Bromo-1-chloro-4-nitrobenzene  Br2, Fe catalyst This compound This compound 4-Chloronitrobenzene->this compound  (Byproduct)

Caption: Main reaction pathway and byproduct formation.

Troubleshooting_Workflow Start Reaction Complete TLC Analyze by TLC/GC Start->TLC SingleSpot Single Major Spot? TLC->SingleSpot Proceed Proceed to Workup & Purification SingleSpot->Proceed Yes MultipleSpots Multiple Spots Observed SingleSpot->MultipleSpots No Purify Purify by Recrystallization or Chromatography Proceed->Purify Identify Identify Spots (Co-spot with starting material) MultipleSpots->Identify Optimize Optimize Reaction Conditions (Temp, Catalyst, Time) Identify->Optimize Optimize->TLC

Caption: A logical workflow for troubleshooting the experiment.

References

Technical Support Center: Purification of Crude 3-Bromo-4-chloronitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in successfully purifying crude 3-Bromo-4-chloronitrobenzene. Below you will find troubleshooting guides and frequently asked questions to address common challenges encountered during the purification process.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities found in crude this compound?

Common impurities largely depend on the synthetic route used. A prevalent method is the bromination of 4-chloronitrobenzene.[1] In this case, the primary impurities may include:

  • Unreacted 4-chloronitrobenzene: The starting material for the synthesis.

  • Isomeric Byproducts: While the bromination of p-chloronitrobenzene is reported to have high conversion, minor amounts of other isomers could be formed.[1]

  • Reagents from Synthesis: Traces of reagents used in the bromination reaction may also be present.

Q2: What are the key physical properties of this compound relevant to its purification?

Understanding the physical properties is crucial for selecting an appropriate purification method.

PropertyValueSource
Molecular Weight236.45 g/mol [2]
AppearanceWhite to light yellow crystalline powder[3]
Melting Point58-62 °C[2][3]
Boiling Point100 °C at 0.1 Torr[2]
SolubilitySoluble in methanol, toluene[1][2]

Q3: Which purification techniques are most suitable for this compound?

The most common and effective purification techniques for solid organic compounds like this compound are:

  • Recrystallization: An effective method for removing small amounts of impurities from a solid compound. Toluene has been successfully used for the recrystallization of this compound.[1]

  • Column Chromatography: Useful for separating the desired product from impurities with different polarities, especially when dealing with a complex mixture of byproducts.

  • Vacuum Distillation: Given its boiling point of 100 °C at 0.1 Torr, vacuum distillation can be a viable option for purification, particularly for removing non-volatile impurities.[2]

Troubleshooting Guides

This section provides solutions to common problems encountered during the purification of this compound.

Recrystallization Issues
ProblemPossible CauseSolution
Oiling out instead of crystallization The melting point of the crude solid is lower than the boiling point of the solvent, or the solution is supersaturated.1. Add a small amount of additional hot solvent. 2. Ensure the solution cools slowly. Try insulating the flask. 3. Use a different recrystallization solvent or a solvent mixture.
Poor recovery of the purified compound 1. Too much solvent was used. 2. The solution was not cooled sufficiently. 3. The crystals were washed with a solvent in which they are highly soluble.1. Use the minimum amount of hot solvent to dissolve the crude product. 2. After slow cooling to room temperature, place the flask in an ice bath to maximize crystal formation. 3. Wash the collected crystals with a small amount of cold recrystallization solvent.
Colored impurities remain in the final product The colored impurities have similar solubility to the product in the chosen solvent.Add a small amount of activated charcoal to the hot solution before filtration to adsorb the colored impurities.
Column Chromatography Issues
ProblemPossible CauseSolution
Poor separation of the product from impurities 1. Inappropriate mobile phase polarity. 2. Column overloading.1. Optimize the mobile phase using Thin Layer Chromatography (TLC) first. A common starting point for aromatic nitro compounds is a mixture of hexane and ethyl acetate.[4] 2. Use an appropriate ratio of stationary phase to crude product (typically 50:1 to 100:1 by weight).
The compound is not eluting from the column The mobile phase is not polar enough to move the compound.Gradually increase the polarity of the mobile phase. For example, if using a hexane/ethyl acetate mixture, increase the proportion of ethyl acetate.
Cracking or channeling of the stationary phase Improper packing of the column.Ensure the stationary phase is packed uniformly and is not allowed to run dry.

Experimental Protocols

Recrystallization from Toluene

This protocol is based on a reported successful recrystallization of this compound.[1]

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot toluene to dissolve the solid completely with gentle heating and swirling.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should be observed. To maximize the yield, cool the flask in an ice bath for about 30 minutes.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold toluene to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent. The expected melting point of the pure product is around 62 °C.[1]

Column Chromatography

This is a general protocol that can be adapted for the purification of this compound.

  • Stationary Phase: Silica gel is a suitable stationary phase for the separation of moderately polar compounds like halogenated nitrobenzenes.[5]

  • Mobile Phase Selection: Use Thin Layer Chromatography (TLC) to determine an optimal mobile phase. A good starting point is a mixture of hexane and ethyl acetate. The ideal mobile phase should give a retention factor (Rf) of 0.2-0.3 for the desired product.[4]

  • Column Packing: Pack a glass column with a slurry of silica gel in the chosen mobile phase. Ensure there are no air bubbles or cracks in the packed column.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase and carefully load it onto the top of the silica gel bed.

  • Elution: Add the mobile phase continuously to the top of the column and collect fractions as they elute from the bottom.

  • Analysis: Monitor the collected fractions by TLC to identify which fractions contain the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Visualizations

PurificationWorkflow crude Crude this compound dissolve Dissolve in Hot Toluene crude->dissolve hot_filtration Hot Filtration (if needed) dissolve->hot_filtration cool Cool to Crystallize dissolve->cool No insoluble impurities hot_filtration->cool filter Vacuum Filtration cool->filter wash Wash with Cold Toluene filter->wash dry Dry under Vacuum wash->dry pure_product Pure this compound dry->pure_product

Caption: Recrystallization workflow for this compound.

TroubleshootingTree start Purification Issue? oiling_out Compound Oiling Out? start->oiling_out poor_recovery Poor Recovery? start->poor_recovery poor_separation Poor Separation in Column? start->poor_separation add_solvent Add more hot solvent Slow down cooling oiling_out->add_solvent Yes check_solvent_amount Use minimum hot solvent Cool in ice bath poor_recovery->check_solvent_amount Yes optimize_mobile_phase Optimize mobile phase with TLC Check column loading poor_separation->optimize_mobile_phase Yes

Caption: Troubleshooting decision tree for purification issues.

References

Optimizing reaction conditions for the reduction of 3-Bromo-4-chloronitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Reduction of 3-Bromo-4-chloronitrobenzene

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions for the selective reduction of this compound to 3-Bromo-4-chloroaniline.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge when reducing this compound?

The main challenge is the chemoselective reduction of the nitro group to an amine while preserving the bromo and chloro substituents on the aromatic ring. Many powerful reducing conditions can lead to undesired dehalogenation (loss of bromine or chlorine), resulting in byproducts and lower yields of the target molecule.[1]

Q2: What are the most common methods for this selective reduction?

Several methods are effective, with the choice depending on available equipment, scale, and tolerance for certain reagents:

  • Metal-Acid Systems: Iron (Fe) in acidic media (like acetic or hydrochloric acid) is a classic, cost-effective, and generally selective method.[2][3][4] Tin(II) chloride (SnCl₂) is another mild and effective option.[2][5]

  • Catalytic Hydrogenation: This method can be very clean, but catalyst selection is critical. Raney Nickel is often preferred over Palladium on carbon (Pd/C) because Pd/C has a higher tendency to cause dehalogenation of aryl halides.[1][6]

  • Sulfide Reagents: Sodium sulfide (Na₂S) or the Zinin reduction is known for selectively reducing nitro groups in the presence of aryl halides.[6][7]

  • Transfer Hydrogenation: This approach uses a hydrogen donor, such as hydrazine hydrate, in the presence of a catalyst. It provides a convenient alternative to using pressurized hydrogen gas.[1][8]

Q3: How can I monitor the progress of the reaction?

The most common method for monitoring the reaction is Thin Layer Chromatography (TLC). A spot of the reaction mixture is compared against a spot of the starting material (this compound). The reaction is considered complete when the starting material spot has been completely consumed. The product, 3-Bromo-4-chloroaniline, is significantly more polar and will have a lower Rf value than the starting nitro compound.

Q4: What are the potential side reactions?

Besides the primary concern of dehalogenation, incomplete reduction can lead to the formation of intermediates such as nitroso and hydroxylamine species. These can further react to form azoxy and azo compounds, especially under neutral or basic conditions.[9]

Method Selection Workflow

Choosing the right reduction strategy is crucial for success. The following decision tree can guide your selection based on common laboratory constraints and desired outcomes.

MethodSelection start Start: Reduce This compound dehalogenation Is avoiding dehalogenation the highest priority? start->dehalogenation h2_setup Do you have access to a hydrogenation apparatus? dehalogenation->h2_setup Yes pd_c Avoid Pd/C High risk of dehalogenation dehalogenation->pd_c No (High Risk) metal_acid Use Metal/Acid (Fe/HCl, SnCl2) dehalogenation->metal_acid No (Lower Priority) metal_waste Is metal waste/difficult workup a concern? h2_setup->metal_waste No raney_ni Use Raney Nickel Lower dehalogenation risk h2_setup->raney_ni Yes transfer_h2 Consider Transfer Hydrogenation (e.g., Hydrazine/Catalyst) metal_waste->transfer_h2 Yes metal_waste->metal_acid No sulfide Use Sulfide Reduction (Zinin Reaction) metal_waste->sulfide Yes

Caption: Decision tree for selecting a reduction method.

Troubleshooting Guide

Problem: My reaction is incomplete or very slow.

  • Possible Cause 1: Inactive Catalyst (Catalytic Hydrogenation). Raney Nickel and Pd/C can lose activity over time or if poisoned.

    • Solution: Use a fresh batch of catalyst. If using Raney Nickel, ensure it is properly activated and stored. For substrates containing sulfur, this can poison the catalyst.[3]

  • Possible Cause 2: Insufficient Reducing Agent. The stoichiometry of metal-acid and other chemical reductions is crucial.

    • Solution: Ensure you are using a sufficient molar excess of the reducing agent (e.g., 3-5 equivalents of SnCl₂ or Fe).

  • Possible Cause 3: Low Temperature. Many reductions require heating to proceed at a reasonable rate.

    • Solution: Gently heat the reaction mixture. For Fe/HCl reductions, refluxing in ethanol is common.[4] For SnCl₂ reductions, temperatures around 50-70°C are often effective.[10]

Problem: I am observing significant dehalogenation.

  • Possible Cause: Reductant is too harsh. Catalytic hydrogenation with Pd/C is a common cause of hydrodechlorination and hydrodebromination.[8][11]

    • Solution 1: If using catalytic hydrogenation, switch from Pd/C to Raney Nickel, which is generally less prone to causing dehalogenation.[6]

    • Solution 2: Switch to a chemical reduction method known for its high chemoselectivity, such as Fe/HCl, SnCl₂/HCl, or sodium sulfide (Zinin Reaction).[5][7] These methods are well-regarded for reducing nitro groups while leaving aryl halides intact.

Problem: The product is difficult to isolate due to emulsions or precipitates during workup.

  • Possible Cause: Formation of metal hydroxides. This is a very common issue with SnCl₂ and Fe reductions. When the acidic reaction mixture is neutralized with a base (like NaOH or NaHCO₃), insoluble tin or iron hydroxides precipitate, creating a difficult-to-filter slurry or intractable emulsions during extraction.[12]

    • Solution 1 (for Tin): After the reaction, instead of a simple neutralization, add a large excess of a strong base to raise the pH above 12. Tin hydroxides are amphoteric and will redissolve to form soluble stannates, resulting in a biphasic mixture that is easier to separate.[12]

    • Solution 2 (General): Dilute the reaction mixture with the extraction solvent (e.g., ethyl acetate) and filter the entire mixture through a pad of Celite® or diatomaceous earth to remove the metal salts before proceeding with the aqueous wash and extraction.[12]

    • Solution 3 (for Iron): After basification, the resulting iron oxides/hydroxides can often be removed by filtration. Thoroughly washing the filter cake with the extraction solvent is necessary to recover all the product.

Quantitative Data Summary

The following table summarizes typical reaction conditions for various methods. Note that yields are highly dependent on the specific substrate and reaction scale.

MethodReagents & CatalystSolventTemp. (°C)Time (h)Typical YieldKey Feature / Risk
Metal/Acid (Iron) Fe powder, HCl or Acetic AcidEthanol / WaterReflux1 - 4>85%Cost-effective; robust; potential for iron salt workup issues.[4]
Metal/Acid (Tin) SnCl₂·2H₂O, HClEthanol or EtOAc50 - 702 - 12>90%Mild and selective; workup can be difficult due to tin salts.[5][10]
Catalytic Hydrogenation H₂ gas, Raney NickelMethanol / EthanolRT - 402 - 8>90%Clean reaction; avoids metal waste; requires hydrogenation equipment.[6]
Transfer Hydrogenation Hydrazine hydrate, Pd/C (low loading) or Raney-NiMethanol / EthanolRT - 601 - 580-95%Avoids H₂ gas; selectivity depends on catalyst and conditions.[1][8]
Sulfide Reduction Na₂S·9H₂OEthanol / WaterReflux3 - 675-90%Highly selective for nitro groups; can be used for dinitro compounds.[6][7]

Experimental Protocols

Protocol 1: Reduction using Iron and Acetic Acid

  • Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add this compound (1 equivalent).

  • Reagents: Add ethanol and acetic acid (e.g., a 2:1 mixture) to dissolve the starting material. Add iron powder (approx. 4-5 equivalents).

  • Reaction: Heat the mixture to reflux (around 100°C) and stir vigorously for 2-3 hours.[4] Monitor the reaction by TLC.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with water and carefully basify to pH ~8-9 by adding a saturated solution of sodium bicarbonate or dilute sodium hydroxide.

  • Isolation: Extract the aqueous mixture multiple times with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to obtain the crude 3-Bromo-4-chloroaniline.

Protocol 2: Reduction using Tin(II) Chloride Dihydrate

  • Setup: In a round-bottom flask with a stirrer, dissolve this compound (1 equivalent) in ethanol or ethyl acetate.

  • Reagents: Add Tin(II) chloride dihydrate (SnCl₂·2H₂O) (approx. 3-4 equivalents).[10]

  • Reaction: Heat the reaction mixture to 50-70°C and stir for 4-6 hours, or until TLC analysis shows complete consumption of the starting material.

  • Workup: Cool the reaction mixture. Pour it over crushed ice and carefully add a concentrated NaOH solution until the pH is >12. The precipitated tin salts should redissolve.

  • Isolation: Extract the resulting mixture with ethyl acetate. Combine the organic layers, wash with water and brine, dry over anhydrous Na₂SO₄, and remove the solvent under reduced pressure.

General Troubleshooting Workflow

This flowchart provides a logical path for diagnosing and resolving common issues encountered during the experiment.

Troubleshooting start Reaction Complete? check_sm Check TLC for Starting Material (SM) start->check_sm incomplete Problem: Incomplete Reaction check_sm->incomplete SM Present product_analysis Analyze Product Mixture (e.g., by GC-MS or NMR) check_sm->product_analysis SM Absent cause_inactive Inactive catalyst? incomplete->cause_inactive cause_insufficient Insufficient reagent? incomplete->cause_insufficient cause_temp Temperature too low? incomplete->cause_temp solution_catalyst Solution: Use fresh catalyst cause_inactive->solution_catalyst solution_reagent Solution: Add more reducing agent cause_insufficient->solution_reagent solution_temp Solution: Increase temperature/reflux cause_temp->solution_temp dehalogenation Problem: Dehalogenation product_analysis->dehalogenation Halogen-free product detected other_byproducts Problem: Other Byproducts (Azo/Azoxy) product_analysis->other_byproducts Intermediates detected solution_dehalogenation Solution: Switch to milder reductant (e.g., Fe/HCl, SnCl2) dehalogenation->solution_dehalogenation solution_byproducts Solution: Ensure fully reducing conditions, check pH other_byproducts->solution_byproducts

Caption: A logical flowchart for troubleshooting common issues.

References

Technical Support Center: Nucleophilic Substitution Reactions on Chloronitrobenzenes

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working with nucleophilic aromatic substitution (SNAr) reactions on chloronitrobenzene substrates.

Frequently Asked Questions (FAQs)

Q1: Why is my nucleophilic substitution reaction on m-chloronitrobenzene not working?

Your reaction is likely not proceeding because of the position of the nitro group. For a nucleophilic aromatic substitution to occur efficiently, the electron-withdrawing nitro group must be positioned ortho or para to the chlorine atom. This positioning allows for the resonance stabilization of the negatively charged intermediate, known as a Meisenheimer complex, which is crucial for the reaction to proceed.[1] When the nitro group is in the meta position, it cannot effectively delocalize the negative charge through resonance, leading to a much higher activation energy and a significantly slower reaction rate.[1] Under standard conditions, m-chloronitrobenzene is generally unreactive towards nucleophiles that readily displace the chlorine on the ortho and para isomers.[1][2]

Q2: What is the general order of reactivity for halonitrobenzenes in SNAr reactions?

The reactivity of the leaving group in nucleophilic aromatic substitution does not follow the same trend as in SN1 and SN2 reactions. The rate-determining step is typically the formation of the Meisenheimer complex, not the cleavage of the carbon-halogen bond. Therefore, the reactivity is governed by the electronegativity of the halogen, which polarizes the carbon atom, making it more susceptible to nucleophilic attack. The general order of reactivity is:

F > Cl > Br > I

Fluorine, being the most electronegative, makes the attached carbon the most electrophilic, thus accelerating the initial attack by the nucleophile.

Q3: Which solvents are recommended for these reactions?

Polar aprotic solvents are generally the best choice for nucleophilic aromatic substitution reactions.[3] These solvents can dissolve both the chloronitrobenzene substrate and the often ionic nucleophile, and they do not significantly solvate the nucleophile, leaving it more reactive. Commonly used solvents include:

  • Dimethyl sulfoxide (DMSO)

  • Dimethylformamide (DMF)

  • N-Methyl-2-pyrrolidone (NMP)

  • Acetone

  • Acetonitrile

Polar protic solvents like water and alcohols can hinder the reaction by solvating the nucleophile through hydrogen bonding, reducing its reactivity.[3] Moreover, they can sometimes act as competing nucleophiles.

Q4: Can I run SNAr reactions in water?

While traditionally avoided, recent advancements have shown that SNAr reactions can be conducted in water with the aid of surfactants to form micelles.[2] This approach offers a more environmentally friendly alternative to polar aprotic solvents. However, care must be taken as water can compete as a nucleophile, leading to the formation of nitrophenol byproducts. This is a particular risk with highly activated substrates.

Troubleshooting Guide

Problem 1: Low or No Product Yield
Possible Cause Suggested Solution
Incorrect Isomer Ensure you are using an ortho- or para-substituted chloronitrobenzene. The meta-isomer is largely unreactive under standard conditions.[1][2]
Insufficient Activation If your substrate has only one nitro group, the reaction may require more forcing conditions. Consider increasing the temperature or using a more polar solvent like DMSO.
Poor Nucleophile The nucleophile may not be strong enough. If using a neutral nucleophile like an amine or alcohol, the addition of a non-nucleophilic base (e.g., K₂CO₃, Et₃N) is necessary to deprotonate it in situ or to neutralize the HCl formed. For weak nucleophiles, pre-formation of the conjugate base with a strong base (e.g., NaH, NaOMe) may be required.
Presence of Water Water can deactivate the nucleophile through solvation and can also hydrolyze the starting material. Ensure all reagents and solvents are anhydrous. Dry your solvents and glassware thoroughly before use.
Inappropriate Solvent The chosen solvent may not be polar enough to facilitate the reaction. Switch to a more polar aprotic solvent such as DMF or DMSO.[3]
Low Temperature/Short Reaction Time SNAr reactions can be slow. Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction is proceeding slowly, consider increasing the temperature and/or extending the reaction time.
Problem 2: Incomplete Reaction
Possible Cause Suggested Solution
Insufficient Nucleophile/Base Ensure you are using at least a stoichiometric amount of the nucleophile. For neutral nucleophiles, at least two equivalents may be necessary: one to act as the nucleophile and one to act as a base to neutralize the generated acid. Alternatively, use one equivalent of the nucleophile and at least one equivalent of a non-nucleophilic base.
Reversible Reaction While not common, if the leaving group is a good nucleophile, the reverse reaction can occur. Ensure the reaction conditions are driving the reaction forward, for example, by using an excess of the nucleophile.
Poor Solubility If the reactants are not fully dissolved, the reaction will be slow and may not go to completion. Try a different polar aprotic solvent in which all components are soluble at the reaction temperature.
Problem 3: Formation of Side Products/Impure Product
Possible Cause Suggested Solution
Hydrolysis The presence of water can lead to the formation of the corresponding nitrophenol. Use anhydrous conditions.
Reaction with Solvent Some solvents, like DMF, can decompose at high temperatures to generate dimethylamine, which can act as a nucleophile. Use the lowest effective temperature and consider a more stable solvent if this is suspected.
Di-substitution If the product of the initial substitution is also activated towards further substitution, di-substituted products may form. Use a stoichiometric amount of the nucleophile and monitor the reaction closely by TLC to stop it once the desired product is formed.
Side reactions of the nucleophile Amines can sometimes undergo side reactions. The use of a non-nucleophilic base can help to minimize these.

Data Presentation

Table 1: Illustrative Reaction Conditions for SNAr on Chloronitrobenzenes

SubstrateNucleophileSolventBaseTemperature (°C)Time (h)Yield (%)
1-Chloro-2-nitrobenzene2-EthoxyethanolamineEthanolExcess AmineReflux (~78)12-24Not specified
1-Chloro-4-nitrobenzeneBenzyl alcohol2-MeTHF/WaterKOHNot specifiedNot specified96
2,4-DichloronitrobenzeneLiquid AmmoniaToluene-160891.2
3,4-DichloronitrobenzeneSodium MethoxideMethanol-Reflux1Not specified
1-Chloro-2,4-dinitrobenzenePiperidineVarious Aprotic-15-40Kinetic StudyNot specified

Note: The conditions and yields in this table are sourced from different studies and are for illustrative purposes. Direct comparison may not be appropriate.

Table 2: Relative Reactivity of Chloronitrobenzene Isomers

SubstrateRelative Reactivity towards NucleophilesTypical Conditions
1-Chloro-2-nitrobenzeneHighModerate temperatures[1]
1-Chloro-4-nitrobenzeneHighModerate temperatures[1]
1-Chloro-3-nitrobenzeneVery LowNo reaction or requires very harsh conditions (high temp/pressure)[1]

Experimental Protocols

Protocol 1: Synthesis of N-(2-Ethoxyethyl)-2-nitroaniline

This protocol is adapted from established methods for analogous reactions.[4]

Materials:

  • 1-Chloro-2-nitrobenzene (0.1 mol, 15.76 g)

  • 2-Ethoxyethanolamine (0.3 mol, 26.74 g)

  • Absolute Ethanol (100 mL)

  • Ethyl Acetate

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for elution

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1-chloro-2-nitrobenzene in absolute ethanol.

  • Addition of Amine: To the stirred solution, add 2-ethoxyethanolamine. The excess amine serves as both the nucleophile and the base.

  • Reaction: Heat the mixture to reflux (approx. 78 °C) with continuous stirring. Monitor the reaction's progress by TLC (3:1 hexanes:ethyl acetate). The reaction is typically complete within 12-24 hours.

  • Work-up: a. Cool the reaction mixture to room temperature. b. Remove ethanol using a rotary evaporator. c. Add 100 mL of ethyl acetate and 100 mL of saturated aqueous sodium bicarbonate to the residue and transfer to a separatory funnel. d. Separate the layers and wash the organic layer with 100 mL of brine. e. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: a. Purify the crude product by column chromatography on silica gel. b. Elute with a gradient of ethyl acetate in hexanes (e.g., starting from 5% and increasing to 20%). c. Combine the pure fractions and remove the solvent to yield the product.

Protocol 2: Synthesis of 5-Chloro-2-nitroaniline from 2,4-Dichloronitrobenzene

This protocol is based on a literature procedure for the amination of a dichloronitrobenzene.[5]

Materials:

  • 2,4-Dichloronitrobenzene (2.46 mol)

  • Toluene (7.72 mol)

  • Liquid Ammonia (14.1 mol)

  • Methanol for crystallization

Procedure:

  • Reaction Setup: Add 2,4-dichloronitrobenzene and toluene to a 3 L autoclave.

  • Reaction: Seal the autoclave, replace the air with nitrogen, and then introduce liquid ammonia. Heat the mixture to 160 °C and maintain the reaction for 8 hours.

  • Work-up: a. Cool the autoclave to 40 °C and vent the excess ammonia. b. Transfer the resulting mixture to 800 mL of water. c. Cool to 10 °C and filter to collect the solid product.

  • Purification: Crystallize the crude solid from methanol to obtain the pure product.

Visualizations

SNAr_Mechanism cluster_start Reactants cluster_intermediate Meisenheimer Complex Formation (Rate-Determining) cluster_product Product Formation ArCl Chloronitrobenzene Meisenheimer Meisenheimer Complex (Resonance Stabilized Anion) ArCl->Meisenheimer + Nu⁻ Nu Nucleophile (Nu⁻) Nu->Meisenheimer Product Substituted Product (Ar-Nu) Meisenheimer->Product - Cl⁻ Cl_ion Chloride Ion (Cl⁻) Meisenheimer->Cl_ion

Caption: General mechanism of nucleophilic aromatic substitution (SNAr).

Troubleshooting_Workflow start Reaction Failure (Low/No Yield) check_isomer Is nitro group ortho/para to the chlorine? start->check_isomer meta_isomer Meta-isomer is unreactive. Redesign synthesis. check_isomer->meta_isomer No check_conditions Are reaction conditions appropriate? check_isomer->check_conditions Yes harsh_conditions Use harsher conditions: - Higher Temperature - More Polar Solvent (DMSO) check_conditions->harsh_conditions No check_reagents Are reagents suitable and pure? check_conditions->check_reagents Yes monitor Monitor reaction by TLC and optimize harsh_conditions->monitor reagent_issue Address reagent issues: - Use stronger/excess nucleophile - Add a base - Use anhydrous reagents check_reagents->reagent_issue No check_reagents->monitor Yes reagent_issue->monitor success Reaction Successful monitor->success

Caption: Troubleshooting workflow for failed SNAr reactions.

References

Technical Support Center: Purification of Chloronitrobenzene Isomers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for challenges in the purification of chloronitrobenzene isomers. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experimental work.

Frequently Asked Questions (FAQs)

Q1: Why is the separation of chloronitrobenzene isomers so challenging?

A: The primary challenge lies in the similar physical properties of the ortho-, meta-, and para-isomers. Specifically, the ortho- and para-isomers have very close boiling points, making their separation by simple distillation extremely difficult, if not impossible.[1][2] Furthermore, o- and p-chloronitrobenzene form a binary eutectic mixture at a specific composition (approximately 33.5% para and 66.5% ortho), which prevents complete separation by crystallization alone once this point is reached.[1][3]

Q2: What is the typical isomer distribution from the nitration of chlorobenzene?

A: The direct nitration of chlorobenzene with mixed acids typically yields a product mixture consisting of approximately 34–36% 2-chloronitrobenzene (ortho), 63–65% 4-chloronitrobenzene (para), and only about 1% 3-chloronitrobenzene (meta).[4][5][6]

Q3: What are the most common industrial methods for separating chloronitrobenzene isomers?

A: The most prevalent industrial method is a combination of fractional crystallization and fractional distillation.[4][5] This multi-step approach is necessary to overcome the challenges posed by close boiling points and eutectic mixture formation.[1] Other techniques like solvent extraction and chromatography are also used, particularly on a laboratory or analytical scale.[7][8]

Q4: How can the meta-isomer be purified effectively?

A: Due to its low yield from the nitration of chlorobenzene, 3-chloronitrobenzene is often synthesized via the chlorination of nitrobenzene to obtain a mixture with a higher initial concentration of the meta-isomer.[4][6] A key purification strategy involves chemical treatment where the less stable ortho- and para-isomers are hydrolyzed with a caustic solution to form nitrophenols, which can then be washed away.[4][6] The remaining enriched meta-isomer can be further purified by distillation or crystallization.[9]

Physical Properties of Chloronitrobenzene Isomers

A clear understanding of the distinct physical properties of each isomer is crucial for developing an effective purification strategy.

Propertyo-Chloronitrobenzenem-Chloronitrobenzenep-Chloronitrobenzene
Melting Point 34–35 °C[4]46 °C[4]83.6 °C[4]
Boiling Point 246 °C[4]235–236 °C[4]242 °C[4]
Water Solubility 590 mg/L at 20 °C[4]390 mg/L at 20 °C[4]243 mg/L at 20 °C[4]
Organic Solvent Solubility Soluble in acetone, benzene, diethyl ether, ethanol.[4][10]Soluble in benzene, carbon disulfide, chloroform, diethyl ether, glacial acetic acid, hot ethanol.[4]Soluble in acetone, boiling ethanol, diethyl ether, carbon disulfide.[4]

Troubleshooting Guides

This section addresses specific issues you may encounter during the purification process in a question-and-answer format.

Crystallization Issues

Q: My compound is "oiling out" instead of forming crystals. What should I do?

A: "Oiling out" occurs when the solute separates from the solution as a liquid instead of a solid.[11] This is often due to the solute's melting point being lower than the solution's temperature or an overly high concentration.[11]

  • Solution 1: Add a small amount of additional hot solvent to decrease the saturation point.

  • Solution 2: Lower the temperature at which crystallization begins. You can achieve this by using a solvent system in which the compound is less soluble.

  • Solution 3: Try a different solvent or a mixture of solvents.[11]

Q: I have a very low recovery of my purified compound after recrystallization. What are the likely causes?

A: Several factors can lead to poor recovery.

  • Cause 1: Too much solvent was used. Using an excessive amount of solvent will keep a significant portion of your product dissolved in the mother liquor even after cooling.[11]

    • Solution: Use the minimum amount of hot solvent necessary to fully dissolve the crude product.[11]

  • Cause 2: Incomplete crystallization. The solution may not have been cooled sufficiently.

    • Solution: After slow cooling to room temperature, place the crystallization flask in an ice bath to maximize crystal formation by further reducing the compound's solubility.[11]

  • Cause 3: Washing with an inappropriate solvent. Washing the collected crystals with a solvent in which they are highly soluble will dissolve the product.

    • Solution: Wash the crystals with a minimal amount of ice-cold recrystallization solvent.[11]

Separation and Purity Issues

Q: I am unable to separate o- and p-chloronitrobenzene using fractional distillation. Why?

A: The boiling points of o-chloronitrobenzene (246 °C) and p-chloronitrobenzene (242 °C) are too close for effective separation by standard distillation techniques.[1][4] While an efficient fractionation column can provide some enrichment, it cannot achieve complete separation.[12]

Q: How do I overcome the o/p eutectic mixture to isolate both isomers?

A: A combined approach is required. Starting with a typical mixture rich in the para-isomer, you can first crystallize and remove a significant portion of the pure p-chloronitrobenzene.[1][12] The remaining mother liquor, now enriched in the ortho-isomer (closer to the eutectic composition), is then subjected to fractional distillation. This distillation is not to separate the isomers, but to shift the composition to the other side of the eutectic point, creating a mixture that is now rich in the ortho-isomer.[1][3] This ortho-rich mixture can then be subjected to a second crystallization step to isolate pure o-chloronitrobenzene.[1][3]

Experimental Protocols

Protocol 1: Fractional Crystallization for Isolating p-Chloronitrobenzene

This protocol is suitable for a typical isomer mixture obtained from the nitration of chlorobenzene.

  • Dissolution: Dissolve the crude isomer mixture in a suitable solvent, such as methanol or ethanol. Use the minimum amount of hot solvent required for complete dissolution.

  • Slow Cooling: Allow the solution to cool slowly and undisturbed to room temperature (e.g., 20-25 °C). Slow cooling is critical for the formation of pure crystals. For industrial processes, this cooling can be controlled over many hours.[12]

  • Controlled Chilling: Once at room temperature, transfer the flask to an ice bath or a controlled chiller and hold at a specific temperature (e.g., 14-20 °C) to maximize the crystallization of the p-isomer without precipitating the eutectic mixture.[1][12]

  • Filtration: Collect the precipitated crystals, which are primarily p-chloronitrobenzene, via vacuum filtration.[12]

  • Washing: Wash the crystal cake with a small amount of ice-cold solvent (the same solvent used for crystallization) to remove the mother liquor containing the ortho-isomer.[12]

  • Drying: Dry the purified crystals under a vacuum to remove any residual solvent. The resulting solid should be high-purity p-chloronitrobenzene, which can be confirmed by its melting point (83.6 °C).[4][12]

Protocol 2: Chemical Purification of m-Chloronitrobenzene

This protocol is effective for purifying a crude mixture where the meta-isomer is the major component.

  • Reaction Setup: In a reaction vessel equipped for heating and stirring, charge the crude m-chloronitrobenzene mixture.

  • Caustic Hydrolysis: Prepare an aqueous solution of sodium hydroxide. Add this caustic solution to the isomer mixture.

  • Heating: Heat the reaction mixture to approximately 130 °C under pressure.[4] At this temperature, the chlorine atoms on the ortho- and para-isomers are activated for nucleophilic substitution and will be hydrolyzed to 2-nitrophenol and 4-nitrophenol, respectively. The chlorine on the meta-isomer is not reactive under these conditions.[4][6]

  • Phase Separation: After the reaction is complete, cool the mixture. The nitrophenols will be present as sodium salts in the aqueous layer. Separate the organic layer, which is now enriched in m-chloronitrobenzene.

  • Washing: Wash the organic layer with water to remove any remaining water-soluble impurities.

  • Final Purification: The enriched m-chloronitrobenzene can be further purified to a high degree by vacuum distillation or recrystallization.

Visualized Workflows and Logic

G cluster_0 Purification Workflow for o/p Isomer Mixture start Crude Mixture (o-, p-, m-CNB) crystallize1 Step 1: Fractional Crystallization (Cool to ~14-20°C) start->crystallize1 filter1 Filtration crystallize1->filter1 product_p Pure p-Chloronitrobenzene filter1->product_p Solid mother_liquor1 Mother Liquor (Enriched in o-isomer, near eutectic) filter1->mother_liquor1 Liquid distill Step 2: Fractional Distillation (To shift past eutectic point) mother_liquor1->distill ortho_rich o-Isomer Rich Distillate distill->ortho_rich crystallize2 Step 3: Second Crystallization ortho_rich->crystallize2 filter2 Filtration crystallize2->filter2 product_o Pure o-Chloronitrobenzene filter2->product_o Solid

Caption: Combined crystallization and distillation workflow.

G cluster_1 Troubleshooting Crystallization start Problem Encountered oiling_out Product 'Oiling Out' start->oiling_out low_recovery Low Product Recovery start->low_recovery cause_oiling1 Solution Temp > MP or Concentration Too High oiling_out->cause_oiling1 cause_low1 Too Much Solvent Used low_recovery->cause_low1 cause_low2 Incomplete Cooling low_recovery->cause_low2 solution_oiling1 Add More Hot Solvent cause_oiling1->solution_oiling1 solution_oiling2 Change Solvent System cause_oiling1->solution_oiling2 solution_low1 Use Minimum Hot Solvent cause_low1->solution_low1 solution_low2 Cool Further in Ice Bath cause_low2->solution_low2

Caption: Logic for troubleshooting common crystallization issues.

References

Technical Support Center: Separation of Bromo-chloronitrobenzene Isomers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the separation of bromo-chloronitrobenzene isomers. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to assist in your experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for separating isomers of bromo-chloronitrobenzene?

A1: The primary methods for separating positional isomers of bromo-chloronitrobenzene are chromatographic techniques and fractional crystallization. Gas chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are powerful tools for both analytical and preparative separations.[1] Fractional crystallization is a classical method that can be effective for separating isomers with different solubilities and melting points.[2][3]

Q2: Why is the separation of bromo-chloronitrobenzene isomers challenging?

A2: Isomers of bromo-chloronitrobenzene have the same molecular weight and similar chemical properties, which makes their separation difficult.[1] Their similar polarities and boiling points pose a significant challenge for chromatographic methods, often resulting in co-elution or poor resolution.[4]

Q3: Which chromatographic method is better for separating these isomers, GC or HPLC?

A3: The choice between GC and HPLC depends on the specific isomers and the desired scale of separation. GC is often faster and can provide higher resolution for volatile and thermally stable compounds.[1] HPLC is suitable for less volatile or thermally labile compounds and is also readily scalable for preparative purposes.[1]

Q4: Can I use spectroscopic methods to differentiate between the isomers?

A4: Yes, spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are essential for identifying and confirming the structure of the separated isomers. While not separation methods themselves, they are crucial for analytical validation.

Troubleshooting Guides

This section provides solutions to common problems encountered during the separation of bromo-chloronitrobenzene isomers.

HPLC Troubleshooting

Problem: Poor resolution or co-elution of isomer peaks.

  • Possible Cause 1: Inappropriate mobile phase composition. The polarity of the mobile phase may not be optimal for separating the isomers.

    • Solution: Adjust the solvent ratio in your mobile phase. For reverse-phase HPLC, systematically vary the percentage of the organic solvent (e.g., acetonitrile or methanol) in water. Small changes can significantly impact resolution.

  • Possible Cause 2: Incorrect column selection. The stationary phase chemistry is critical for isomer separation.

    • Solution: Consider a column with a different selectivity. For aromatic compounds, a phenyl-based stationary phase can offer alternative selectivity compared to a standard C18 column.

  • Possible Cause 3: Sub-optimal temperature. Temperature can affect the viscosity of the mobile phase and the interaction of the analytes with the stationary phase.

    • Solution: Optimize the column temperature. Running the separation at different temperatures (e.g., 25°C, 30°C, 35°C) can improve resolution.[5]

Problem: Peak splitting or distorted peak shapes.

  • Possible Cause 1: Sample solvent incompatibility. If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion.[6]

    • Solution: Whenever possible, dissolve the sample in the initial mobile phase. If a stronger solvent is necessary, inject the smallest possible volume.[5]

  • Possible Cause 2: Column overload. Injecting too much sample can lead to broad and split peaks.

    • Solution: Reduce the injection volume or the concentration of the sample.

  • Possible Cause 3: Blocked column frit or void in the column. This can disrupt the flow path of the analyte.[5]

    • Solution: First, try back-flushing the column. If the problem persists, the column may need to be replaced. Using a guard column can help protect the analytical column from particulate matter.

GC Troubleshooting

Problem: Inadequate separation of isomers.

  • Possible Cause 1: Incorrect temperature program. A temperature ramp that is too fast may not allow for sufficient interaction with the stationary phase.[7]

    • Solution: Optimize the oven temperature program. Try a slower temperature ramp or introduce an isothermal hold at a temperature where the isomers are most likely to separate.

  • Possible Cause 2: Unsuitable carrier gas flow rate. The linear velocity of the carrier gas affects column efficiency.

    • Solution: Optimize the carrier gas flow rate (or pressure) to achieve the best resolution.[8]

  • Possible Cause 3: Wrong column choice.

    • Solution: For these types of isomers, a mid-polarity column (e.g., a 5% phenyl-methylpolysiloxane) is often a good starting point.[1] If resolution is still poor, a more polar column may be necessary.

Problem: Peak tailing.

  • Possible Cause 1: Active sites in the GC system. Active sites in the injector liner or the column itself can interact with the analytes, causing peak tailing.

    • Solution: Use a deactivated inlet liner. If the column is old, it may need to be replaced. Trimming a small portion (e.g., 10-20 cm) from the front of the column can sometimes remove active sites that have developed.[9][10]

  • Possible Cause 2: Column contamination.

    • Solution: Bake out the column at a high temperature (within the column's limits) to remove contaminants.

Data Presentation

The following table summarizes typical starting conditions for the separation of bromo-chloronitrobenzene isomers by HPLC and GC. Note that these are starting points and may require optimization for specific isomer pairs.

ParameterHPLCGC
Column C18 or Phenyl-Hexyl, 4.6 x 150 mm, 5 µm5% Phenyl-Methylpolysiloxane, 30 m x 0.25 mm, 0.25 µm
Mobile Phase/Carrier Gas Acetonitrile/Water or Methanol/WaterHelium or Hydrogen
Flow Rate 1.0 mL/min1.0 mL/min
Temperature 30°CInitial: 150°C, Ramp: 5°C/min to 250°C, Hold: 5 min
Detection UV at 254 nmMass Spectrometry (MS) or Flame Ionization (FID)
Injection Volume 5-20 µL1 µL (split or splitless)

Experimental Protocols

HPLC Method for Isomer Separation

This protocol provides a general procedure for the separation of bromo-chloronitrobenzene isomers using reverse-phase HPLC.

  • Preparation of Mobile Phase: Prepare a 1 L solution of the desired mobile phase, for example, 60:40 (v/v) acetonitrile:water. Degas the mobile phase by sonication or vacuum filtration.

  • System Equilibration: Equilibrate the HPLC system with the mobile phase at a flow rate of 1.0 mL/min until a stable baseline is achieved.

  • Sample Preparation: Accurately weigh approximately 10 mg of the bromo-chloronitrobenzene isomer mixture and dissolve it in 10 mL of the mobile phase to prepare a 1 mg/mL stock solution. Further dilute as necessary.

  • Injection: Inject 10 µL of the sample solution onto the column.

  • Data Acquisition: Acquire data for a sufficient time to allow all isomers to elute.

  • Analysis: Identify and quantify the isomers based on their retention times and peak areas, comparing them to known standards if available.

GC-MS Method for Isomer Analysis

This protocol outlines a general method for the separation and identification of bromo-chloronitrobenzene isomers using GC-MS.

  • System Preparation: Install a suitable capillary column (e.g., a 30 m, 0.25 mm ID, 0.25 µm film thickness 5% phenyl-methylpolysiloxane column) in the GC. Set the carrier gas (helium) flow rate to 1.0 mL/min.

  • Temperature and Method Parameters: Set the injector temperature to 250°C and the MS transfer line to 280°C. Use the oven temperature program outlined in the data table above.

  • Sample Preparation: Prepare a dilute solution of the isomer mixture (e.g., 100 µg/mL) in a suitable solvent such as dichloromethane or ethyl acetate.

  • Injection: Inject 1 µL of the sample using a splitless or split injection, depending on the sample concentration.

  • Data Acquisition: Acquire mass spectra over a suitable mass range (e.g., m/z 50-300).

  • Analysis: Identify the isomers based on their retention times and fragmentation patterns in the mass spectra.

Fractional Crystallization Protocol

This protocol describes a general approach to separating bromo-chloronitrobenzene isomers based on differences in their solubility.

  • Solvent Selection: Choose a solvent in which the isomers have different solubilities at different temperatures (e.g., ethanol, methanol, or a mixture of solvents).

  • Dissolution: Dissolve the isomer mixture in the minimum amount of the chosen solvent at an elevated temperature to create a saturated solution.

  • Cooling and Crystallization: Slowly cool the solution to allow the less soluble isomer to crystallize out. The cooling rate should be slow to ensure the formation of pure crystals.

  • Isolation: Isolate the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold solvent to remove any adhering mother liquor containing the more soluble isomer.

  • Drying: Dry the crystals to remove any residual solvent.

  • Analysis: Analyze the purity of the crystals and the mother liquor using an appropriate technique such as HPLC or GC.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_separation Separation Method cluster_analysis Analysis & Identification start Isomer Mixture dissolve Dissolve in appropriate solvent start->dissolve hplc HPLC Separation dissolve->hplc Liquid Sample gc GC Separation dissolve->gc Volatile Sample crystallization Fractional Crystallization dissolve->crystallization Saturated Solution analysis Spectroscopic Analysis (NMR, MS) hplc->analysis gc->analysis crystallization->analysis pure_isomers Pure Isomers analysis->pure_isomers

Caption: Experimental workflow for the separation and analysis of bromo-chloronitrobenzene isomers.

troubleshooting_workflow cluster_hplc HPLC Issues cluster_gc GC Issues start Poor Isomer Separation q_mobile_phase Optimize Mobile Phase? start->q_mobile_phase HPLC q_temp_prog Optimize Temp. Program? start->q_temp_prog GC a_adjust_ratio Adjust Solvent Ratio q_mobile_phase->a_adjust_ratio Yes q_column Change Column? q_mobile_phase->q_column No end Improved Separation a_adjust_ratio->end a_phenyl_column Use Phenyl Column q_column->a_phenyl_column Yes q_column->end No a_phenyl_column->end a_slower_ramp Use Slower Ramp Rate q_temp_prog->a_slower_ramp Yes q_flow_rate Optimize Flow Rate? q_temp_prog->q_flow_rate No a_slower_ramp->end a_adjust_flow Adjust Carrier Gas Flow q_flow_rate->a_adjust_flow Yes q_flow_rate->end No a_adjust_flow->end

Caption: Troubleshooting workflow for poor separation of bromo-chloronitrobenzene isomers.

References

Degradation pathways of 3-Bromo-4-chloronitrobenzene under reaction conditions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice, frequently asked questions, and standardized protocols for researchers studying the degradation of 3-Bromo-4-chloronitrobenzene.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound?

A1: The degradation of this compound primarily proceeds through three main pathways, depending on the reaction conditions:

  • Microbial Degradation: Aerobic bacteria can initiate degradation by using dioxygenase enzymes to hydroxylate the aromatic ring, leading to intermediates like catechols, followed by ring cleavage.[1][2]

  • Reductive Degradation: Under anaerobic conditions, particularly with reducing agents like zero-valent iron (ZVI), the nitro group is sequentially reduced to a nitroso, hydroxylamino, and finally an amino group, forming 3-bromo-4-chloroaniline.[3][4][5][6] Dimerization products like azoxy- and azobenzene can also form.[5][6]

  • Photocatalytic Degradation: In the presence of a photocatalyst like TiO₂ and UV light, degradation occurs via attack by highly reactive hydroxyl radicals. This can lead to hydroxylation of the ring and displacement of the nitro, chloro, or bromo groups.[7]

Q2: What analytical methods are suitable for monitoring the degradation of this compound and its products?

A2: High-Performance Liquid Chromatography (HPLC) with a Diode Array Detector (DAD) or UV detector is the most common method for quantifying the parent compound and its primary degradation products.[8][9] A C18 column is typically used with a mobile phase consisting of a methanol/water or acetonitrile/water mixture.[8][10] For identification of unknown intermediates, techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) or Gas Chromatography-Mass Spectrometry (GC-MS) are essential.[5][7]

Troubleshooting Guides

Scenario 1: Microbial Degradation Issues

Q: My microbial culture shows a very slow or no degradation of this compound. What are the possible causes and solutions?

A: This is a common issue that can be diagnosed by checking several factors.

  • Problem: Inappropriate Microbial Strain/Enzyme Activity

    • Cause: The selected microbial strain may lack the specific enzymes required to attack the compound. Halogenated nitroaromatics are often recalcitrant.[11] The initial dioxygenase enzyme might be inefficient for this specific substitution pattern.[1][2]

    • Solution:

      • Use a well-characterized strain known to degrade similar compounds, such as Diaphorobacter sp. or Pseudomonas sp.[1][12]

      • Consider using a microbial consortium, as different strains can perform sequential degradation steps.[12]

      • If using an isolated strain, ensure it has been properly induced with the substrate or a suitable analogue to express the necessary catabolic enzymes.

  • Problem: Substrate/Intermediate Toxicity

    • Cause: The initial concentration of this compound may be too high, causing substrate inhibition. Alternatively, metabolic intermediates, such as catechols, can be toxic to the microorganisms, halting the degradation process.[13]

    • Solution:

      • Lower the initial substrate concentration.

      • Perform a toxicity assay to determine the inhibitory concentration (IC50) of the parent compound and suspected intermediates.

      • Use a fed-batch reactor system to maintain a low, non-toxic substrate concentration.

  • Problem: Non-Optimal Culture Conditions

    • Cause: The pH, temperature, or nutrient availability of the culture medium may not be optimal for the microbial strain's metabolic activity.

    • Solution:

      • Optimize the pH and temperature based on the specific requirements of your microbial strain.

      • Ensure the medium contains sufficient carbon, nitrogen, and phosphorus sources, unless the substrate is intended as the sole source for these.[2]

      • Provide adequate aeration for aerobic degradation pathways.

Scenario 2: Reductive Degradation with Zero-Valent Iron (ZVI)

Q: The reduction of this compound with ZVI starts but then stops before completion. Why?

A: This phenomenon, known as stalling, is often related to the surface reactivity of the iron.

  • Problem: ZVI Surface Passivation

    • Cause: The surface of the zero-valent iron becomes coated with iron oxides or hydroxides (rust) during the reaction. This passivation layer blocks reactive sites and prevents further electron transfer to the nitroaromatic compound.[3]

    • Solution:

      • Pre-treatment: Acid-wash the iron particles (e.g., with dilute HCl) immediately before the experiment to remove existing oxide layers.[3][5]

      • Increase Surface Area: Use finer iron powder or nanoparticles (nZVI) to provide a higher surface-area-to-volume ratio.

      • Mechanical Agitation: Ensure the reaction is well-mixed to physically disrupt the passivation layer as it forms.

  • Problem: Unfavorable pH Conditions

    • Cause: The reduction of nitroaromatics and the corrosion of iron are highly pH-dependent. The reaction is significantly faster under acidic conditions (pH 3-5).[4][6] As the reaction proceeds, the consumption of protons can lead to a pH increase, slowing down the degradation rate.[3]

    • Solution:

      • Conduct the experiment in a buffered solution to maintain an optimal acidic pH. A bicarbonate buffer is often used.[3]

      • Adjust the initial pH of the solution to the acidic range (e.g., pH 3.0) for maximum efficiency.[6]

Scenario 3: Photocatalytic Degradation Issues

Q: The photocatalytic degradation rate of my compound is much lower than expected. What should I check?

A: Low efficiency in photocatalysis often points to issues with the catalyst, light source, or solution chemistry.

  • Problem: Inefficient Catalyst or Light Source

    • Cause: The photocatalyst (e.g., TiO₂) dosage may be too low for the contaminant concentration, or too high, causing light scattering and turbidity that blocks UV penetration. The UV lamp may have low intensity or emit at a wavelength that is not optimal for activating the catalyst.

    • Solution:

      • Optimize the catalyst loading by performing experiments across a range of concentrations.

      • Ensure the reactor is designed to maximize light penetration and that the solution is well-mixed.

      • Verify the specifications of your UV lamp and ensure its output matches the catalyst's bandgap energy.

  • Problem: Presence of Radical Scavengers

    • Cause: The degradation mechanism relies on hydroxyl radicals (•OH).[7] Other species in your solution (e.g., carbonate/bicarbonate ions, certain organic solvents) can scavenge these radicals, reducing the degradation efficiency.

    • Solution:

      • Use high-purity (e.g., Milli-Q) water for your experiments.

      • Be aware of non-target components in your sample matrix that may compete for radicals. If working with wastewater, pre-treatment may be necessary.

  • Problem: Catalyst Deactivation

    • Cause: The surface of the photocatalyst can become fouled by reaction intermediates or polymeric byproducts, blocking active sites.

    • Solution:

      • After the experiment, recover the catalyst by filtration or centrifugation.

      • Wash the catalyst with high-purity water, ethanol, or a dilute acid/base solution, followed by drying. For severe deactivation, calcination may be required to restore activity.

Quantitative Data Summary

Table 1: Effect of pH on Reductive Degradation of Nitrobenzene by Zero-Valent Iron

Initial pHNitrobenzene Removed (mM) after 45 minAniline Formed (mM) after 45 minReference Compound
3.01.230.71Nitrobenzene
12.00.170.08Nitrobenzene
Data adapted from Mu et al., 2004.[5][6] The trend shows that acidic conditions strongly favor the reduction of the nitro group by ZVI.

Table 2: Kinetic Parameters of Dioxygenase Enzymes on Halogenated Catechols

EnzymeSubstrateApparent Kₘ (μM)Apparent kcat (s⁻¹)kcat/Kₘ (s⁻¹·μM⁻¹)Reference Strain
DccA4-Chlorocatechol1.1 ± 0.223.3 ± 0.921.2Diaphorobacter sp. JS3051
DccA4-Bromocatechol2.1 ± 0.224.3 ± 0.911.6Diaphorobacter sp. JS3051
Data from Peng et al., 2022.[2] This data illustrates the high efficiency of chlorocatechol 1,2-dioxygenase in degrading key intermediates formed during the microbial degradation of halogenated aromatics.

Experimental Protocols

Protocol 1: General Procedure for Monitoring Degradation

This protocol provides a general framework. Concentrations, volumes, and sampling times should be optimized for your specific experimental setup.

  • Reagent and Standard Preparation:

    • Prepare a stock solution of this compound (e.g., 1000 mg/L) in a suitable solvent like methanol.

    • From the stock, prepare aqueous working standards for calibration curves by diluting with Milli-Q water.

    • Prepare the mobile phase for HPLC analysis (e.g., 60:40 methanol:water), filter it through a 0.22 µm filter, and degas.[10]

  • Reaction Setup:

    • In a suitable reactor vessel (e.g., serum bottle for anaerobic ZVI studies, quartz vessel for photocatalysis), add the reaction medium (e.g., buffered water).[3]

    • Add the degradation agent (e.g., pre-washed ZVI, TiO₂ powder, or microbial inoculum).

    • Seal the vessel (if anaerobic) and allow it to equilibrate.

    • Initiate the reaction by spiking the vessel with the this compound stock solution to achieve the desired initial concentration.

  • Sampling and Analysis:

    • At predetermined time intervals (e.g., 0, 15, 30, 60, 120 min), withdraw an aliquot (e.g., 1 mL) from the reactor.

    • Immediately quench the reaction. For microbial and photocatalytic studies, this can be done by filtering the sample through a 0.2 µm syringe filter to remove cells/catalyst and adding a solvent like methanol. For ZVI studies, filtration is sufficient.

    • To prevent loss of volatile compounds during storage in an autosampler, it is recommended to add methanol as a co-solvent to the sample vials.[8][10][14]

    • Analyze the samples using a validated HPLC method. Use the calibration curve to determine the concentration of the parent compound and any identifiable products.

Visualized Pathways and Workflows

Microbial_Degradation_Pathway A This compound B 4-Bromo-4-chlorocatechol (Hypothesized Intermediate) A->B Dioxygenase (Dcb Enzyme) C Halogenated Muconic Acid B->C Catechol 1,2-Dioxygenase (DccA Enzyme) D TCA Cycle Intermediates C->D Further Metabolism

Caption: Proposed microbial degradation pathway for this compound.

Reductive_Degradation_Pathway cluster_main Main Reduction Pathway cluster_side Side Reactions (Condensation) A This compound (R-NO2) B 3-Bromo-4-chloronitrosobenzene (R-NO) A->B +2e- / +2H+ C N-(3-bromo-4-chlorophenyl)hydroxylamine (R-NHOH) B->C +2e- / +2H+ E Azoxybenzene Derivative (R-N(O)=N-R) B->E + R-NHOH D 3-Bromo-4-chloroaniline (R-NH2) C->D +2e- / +2H+ F Azobenzene Derivative (R-N=N-R) E->F Reduction

Caption: Reductive pathway of the nitro group and potential side reactions.

Experimental_Workflow prep 1. Prepare Stock Solutions & HPLC Standards setup 2. Set Up Reactor (Add medium, catalyst/cells) prep->setup init 3. Initiate Reaction (Spike with substrate) setup->init sample 4. Withdraw Samples at Time Intervals init->sample quench 5. Quench & Filter Sample sample->quench analyze 6. Analyze by HPLC quench->analyze data 7. Quantify Concentration vs. Time analyze->data

Caption: General experimental workflow for degradation studies.

Troubleshooting_Logic start Problem: Low Degradation Efficiency check_cond Are pH, Temp, & Nutrients Optimal? start->check_cond Check First check_conc Is Substrate/Intermediate Toxicity Possible? check_cond->check_conc Yes sol_cond Solution: Adjust Reaction Conditions check_cond->sol_cond No check_react Is Catalyst/ZVI Surface Inactive or Passivated? check_conc->check_react No sol_conc Solution: Lower Initial Concentration check_conc->sol_conc Yes sol_react Solution: Pre-treat/Regenerate Catalyst check_react->sol_react Yes

Caption: Troubleshooting flowchart for low degradation efficiency.

References

Technical Support Center: Safe Disposal and Waste Neutralization of 3-Bromo-4-chloronitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the safe disposal and waste neutralization of 3-Bromo-4-chloronitrobenzene. The information is presented in a question-and-answer format, including troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with this compound?

A1: this compound is a chemical that requires careful handling due to its potential hazards. It may cause skin and eye irritation.[1] Ingestion and inhalation should be avoided.[2][3] It is crucial to handle this compound in a well-ventilated area, preferably within a chemical fume hood, and to wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[4][5]

Q2: What are the recommended general procedures for the disposal of this compound waste?

A2: As a halogenated organic compound, this compound waste must be treated as hazardous waste.[6][7] It should be collected in a designated, properly labeled, and sealed container.[6] The container should be stored in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[4] The primary recommended disposal method is incineration by a licensed hazardous waste disposal company.[2][4] Never dispose of this chemical down the drain or in regular trash.[6]

Q3: Can this compound be neutralized in the lab before disposal?

A3: Yes, laboratory-scale neutralization is a viable option to degrade this compound into less harmful substances before final disposal. This guide provides detailed protocols for two such methods: Reductive Degradation using Zero-Valent Iron (ZVI) followed by Fenton Oxidation, and Biodegradation.

Q4: What are the advantages of in-lab neutralization?

A4: In-lab neutralization can reduce the hazard level of the waste, potentially lowering disposal costs and environmental impact. It also offers a proactive approach to waste management, aligning with green chemistry principles.

Troubleshooting Guides

Reductive Degradation (ZVI) and Fenton Oxidation
Issue Possible Cause Solution
Slow or incomplete degradation of this compound with ZVI. 1. Inactive iron surface: The surface of the zero-valent iron may be passivated by oxides. 2. Incorrect pH: The reaction is most effective at a specific pH range.1. Pre-treat the ZVI: Wash the iron powder with a dilute acid (e.g., 1 M HCl) to remove the oxide layer, followed by rinsing with deionized water. 2. Adjust pH: Ensure the reaction mixture's pH is within the optimal range of 3-4 for efficient reduction.
Fenton's reaction is not initiating or is very slow. 1. Incorrect pH: The Fenton reaction is highly pH-dependent and is most effective in acidic conditions (pH 2-4). 2. Insufficient Fe²⁺ catalyst: The concentration of ferrous ions may be too low. 3. Decomposition of H₂O₂: Hydrogen peroxide can decompose before reacting with the target compound.1. Adjust pH: Carefully adjust the pH of the solution to the optimal range using dilute sulfuric acid. 2. Add more catalyst: Incrementally add a solution of ferrous sulfate. 3. Control temperature and add H₂O₂ slowly: The reaction is exothermic; maintain a controlled temperature. Add hydrogen peroxide dropwise to the solution.
Violent reaction or excessive heat generation during Fenton oxidation. Rapid addition of hydrogen peroxide: Adding H₂O₂ too quickly can lead to an uncontrolled, highly exothermic reaction.Slow, controlled addition: Add the hydrogen peroxide solution dropwise or using a syringe pump while monitoring the temperature of the reaction mixture. Use an ice bath to cool the reaction vessel if necessary.
Biodegradation
Issue Possible Cause Solution
No observable degradation of this compound. 1. Bacterial culture is not viable or adapted: The specific strain may not be active or may require an adaptation period. 2. Sub-optimal growth conditions: Incorrect pH, temperature, or nutrient levels can inhibit bacterial activity.1. Culture viability check and adaptation: Ensure the bacterial culture is viable. If necessary, gradually expose the culture to increasing concentrations of the target compound to allow for adaptation. 2. Optimize conditions: Adjust the pH, temperature, and nutrient broth composition to the optimal levels for the specific bacterial strain being used.
Slow degradation rate. Low cell density or limited bioavailability of the compound. Increase biomass and enhance bioavailability: Start with a higher concentration of the bacterial culture. Gentle agitation can help improve the contact between the microorganisms and the chemical.

Experimental Protocols

Protocol 1: Reductive Degradation with Zero-Valent Iron (ZVI) followed by Fenton Oxidation

This two-step process first reduces the nitro group of this compound to an amino group, followed by oxidative degradation of the resulting aromatic amine.

Materials:

  • This compound waste solution

  • Zero-valent iron (ZVI) powder (fine grade)

  • Ferrous sulfate (FeSO₄·7H₂O)

  • Hydrogen peroxide (H₂O₂, 30%)

  • Sulfuric acid (H₂SO₄, concentrated)

  • Sodium hydroxide (NaOH)

  • pH meter or pH paper

  • Stir plate and stir bar

  • Reaction vessel (e.g., beaker or flask)

  • Fume hood

Procedure:

Step 1: Reductive Degradation with ZVI

  • Preparation: In a fume hood, place the aqueous waste solution containing a known concentration of this compound into a reaction vessel with a stir bar.

  • pH Adjustment: Adjust the pH of the solution to approximately 3.0 using dilute sulfuric acid.

  • Addition of ZVI: Add ZVI powder to the solution. A typical starting ratio is 1 g of ZVI per 100 mL of waste solution.

  • Reaction: Stir the mixture vigorously at room temperature. The reduction of the nitro group generally takes several hours. Monitor the reaction progress by a suitable analytical method (e.g., GC-MS or HPLC) if available. A color change from pale yellow to colorless may be observed.

Step 2: Fenton Oxidation

  • pH Adjustment: After the reduction step, ensure the pH of the solution is between 2.5 and 3.5. Adjust with dilute sulfuric acid if necessary.

  • Addition of Ferrous Sulfate: Add ferrous sulfate (FeSO₄·7H₂O) as the catalyst. A common starting concentration is around 0.5 g/L.

  • Addition of Hydrogen Peroxide: Slowly and carefully add 30% hydrogen peroxide to the solution dropwise. The reaction is exothermic. A typical starting molar ratio of H₂O₂ to the initial substrate is 10:1.

  • Reaction: Continue stirring the mixture. The oxidation process can take from 30 minutes to a few hours. The disappearance of the aromatic amine can be monitored analytically.

  • Neutralization: After the reaction is complete, neutralize the solution to a pH between 6.0 and 8.0 with a sodium hydroxide solution. This will precipitate the iron as iron hydroxide.

  • Final Disposal: Allow the iron hydroxide precipitate to settle. The supernatant can then be tested for residual contaminants and disposed of according to local regulations. The iron sludge should be disposed of as hazardous waste.

Quantitative Data (Based on similar compounds):

ParameterValueReference
Optimal pH for ZVI reduction3.0[8]
Optimal pH for Fenton Oxidation2.5 - 3.5[8]
Typical ZVI dosage10 g/L[8]
Typical Fe²⁺ dosage for Fenton0.5 g/L[8]
Typical H₂O₂:substrate molar ratio10:1[8]
Expected degradation efficiency>90%[8]
Protocol 2: Biodegradation

This protocol utilizes microorganisms capable of degrading halogenated nitroaromatic compounds. The specific strain Diaphorobacter sp. JS3051 has been shown to degrade 3-chloronitrobenzene and 3-bromonitrobenzene and is a good candidate for this process.

Materials:

  • This compound

  • Bacterial culture (Diaphorobacter sp. JS3051 or a similar adapted strain)

  • Nutrient medium (e.g., Luria-Bertani broth)

  • Incubator shaker

  • Sterile flasks

  • Centrifuge

Procedure:

  • Culture Preparation: Grow a culture of Diaphorobacter sp. JS3051 in a suitable nutrient medium until it reaches the late exponential phase of growth.

  • Cell Harvesting: Harvest the bacterial cells by centrifugation.

  • Washing: Wash the cell pellet with a sterile phosphate buffer to remove any residual growth medium.

  • Inoculation: Resuspend the washed cells in a minimal salt medium containing this compound as the sole source of carbon and nitrogen. The concentration of the chemical should be determined based on the tolerance of the specific strain.

  • Incubation: Incubate the culture in an incubator shaker at the optimal temperature and agitation speed for the bacterial strain.

  • Monitoring: Monitor the degradation of this compound over time using a suitable analytical technique (e.g., HPLC or GC-MS).

  • Disposal: Once the degradation is complete, the biomass can be separated and disposed of as biological waste, and the remaining aqueous solution should be checked for any residual toxicity before disposal according to local regulations.

Quantitative Data (Based on degradation of similar compounds by Diaphorobacter sp. JS3051):

ParameterObservationReference
Key EnzymeRieske nonheme iron dioxygenase[9]
Initial Degradation Product4-bromocatechol[9]
Growth ConditionAerobic[9]

Visualizations

Disposal_Workflow cluster_waste_collection Waste Collection cluster_neutralization In-Lab Neutralization (Optional) cluster_final_disposal Final Disposal Waste This compound Waste Container Labeled Hazardous Waste Container Waste->Container Collect in ZVI_Fenton ZVI Reduction + Fenton Oxidation Container->ZVI_Fenton Option 1 Biodegradation Biodegradation Container->Biodegradation Option 2 Final_Disposal Licensed Hazardous Waste Facility (Incineration) Container->Final_Disposal Direct Disposal (No Neutralization) ZVI_Fenton->Final_Disposal Treated Effluent & Sludge Biodegradation->Final_Disposal Treated Effluent & Biomass

Caption: Workflow for the safe disposal of this compound.

ZVI_Fenton_Pathway Compound This compound Intermediate 3-Bromo-4-chloroaniline Compound->Intermediate ZVI Reduction (Fe⁰, pH 3) Products Degradation Products (e.g., CO₂, H₂O, inorganic salts) Intermediate->Products Fenton Oxidation (Fe²⁺, H₂O₂, pH 2.5-3.5)

Caption: Chemical degradation pathway of this compound.

Biodegradation_Pathway Compound This compound Intermediate1 4-Bromocatechol Compound->Intermediate1 Dioxygenase Ring_Cleavage Ring Cleavage Products Intermediate1->Ring_Cleavage Dioxygenase TCA_Cycle TCA Cycle Intermediates Ring_Cleavage->TCA_Cycle Mineralization CO₂ + H₂O + Biomass TCA_Cycle->Mineralization

Caption: Biodegradation pathway for this compound.

References

Scale-up considerations for the synthesis of 3-Bromo-4-chloronitrobenzene in a pilot plant

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the pilot plant scale-up synthesis of 3-Bromo-4-chloronitrobenzene. It is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthesis route for this compound at a pilot plant scale?

A1: The most common and scalable synthesis route is the direct bromination of 4-chloronitrobenzene. This electrophilic aromatic substitution reaction is typically carried out using bromine (Br₂) as the brominating agent in the presence of a Lewis acid catalyst, such as iron(III) bromide (FeBr₃) or iron powder. The nitro and chloro groups on the starting material direct the incoming bromo group to the desired position.

Q2: What are the critical safety precautions for this synthesis at a pilot scale?

A2: The synthesis of this compound involves hazardous materials and exothermic reactions, requiring strict safety protocols. Key precautions include:

  • Handling of Bromine: Bromine is highly corrosive and toxic. All transfers and reactions should be conducted in a well-ventilated area, preferably within a closed system. Personnel must wear appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, a face shield, and a respirator.

  • Exothermic Reaction Control: The bromination reaction is exothermic. The pilot plant reactor must have a robust cooling system to maintain the desired reaction temperature and prevent thermal runaway. Gradual addition of the brominating agent is crucial for controlling the reaction rate and heat generation.

  • Handling of Acids and Corrosive Materials: The reaction may involve the use of strong acids as catalysts or in work-up procedures. All equipment should be constructed from corrosion-resistant materials. Emergency eyewash and shower stations must be readily accessible.

  • Pressure Management: The reaction may generate hydrogen bromide (HBr) gas as a byproduct, which can lead to a pressure build-up in the reactor. The reactor must be equipped with a pressure relief system and a scrubber to neutralize the acidic off-gases.

Q3: How can the formation of isomers and other byproducts be minimized?

A3: Isomer formation, particularly the production of 2-bromo-4-chloronitrobenzene, and di-brominated byproducts are potential challenges. To minimize these:

  • Reaction Temperature: Maintaining a controlled, low temperature during the addition of bromine can enhance the selectivity for the desired 3-bromo isomer.

  • Catalyst Choice and Loading: The type and amount of Lewis acid catalyst can influence the reaction's selectivity. Iron powder or FeBr₃ are common choices. The optimal catalyst loading should be determined during process development to maximize the yield of the desired product.

  • Stoichiometry: Precise control over the stoichiometry of the reactants is essential. Using a slight excess of 4-chloronitrobenzene relative to bromine can help to reduce the formation of di-brominated products.

Q4: What are the recommended purification methods for this compound at a pilot plant scale?

A4: At the pilot plant scale, purification is typically achieved through a combination of methods:

  • Quenching and Work-up: After the reaction is complete, the mixture is typically quenched with water or a reducing agent solution (like sodium bisulfite) to remove excess bromine. The organic layer is then washed with an aqueous base to remove acidic impurities.

  • Crystallization: The crude product is often purified by crystallization from a suitable solvent or solvent mixture. This is an effective method for removing isomeric impurities and other byproducts.

  • Distillation: If the product is thermally stable, fractional distillation under reduced pressure can be used for purification, especially to separate it from starting materials and byproducts with different boiling points.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Action(s)
Low Conversion of 4-chloronitrobenzene - Inactive catalyst- Insufficient reaction time or temperature- Poor mixing- Ensure the catalyst is fresh and anhydrous.- Gradually increase the reaction temperature or extend the reaction time, monitoring for byproduct formation.- Verify the efficiency of the reactor's agitation system.
High Levels of Di-brominated Byproducts - Excess bromine- High reaction temperature- Reduce the molar ratio of bromine to 4-chloronitrobenzene.- Lower the reaction temperature during bromine addition.
Formation of Unwanted Isomers - Incorrect reaction temperature- Inappropriate catalyst- Optimize the reaction temperature; lower temperatures often favor the desired isomer.- Screen different Lewis acid catalysts to improve regioselectivity.
Pressure Buildup in the Reactor - Rapid evolution of HBr gas- Blockage in the off-gas line- Slow down the rate of bromine addition.- Ensure the off-gas scrubbing system is functioning correctly and is not blocked.
Product Solidifies During Work-up - Low temperature of the wash solutions- High concentration of the product in the solvent- Use warm water or solvent for washing steps.- Ensure sufficient solvent is used to keep the product dissolved during the work-up.
Poor Crystal Formation During Purification - Inappropriate crystallization solvent- Cooling rate is too fast- Screen for a more suitable crystallization solvent or solvent mixture.- Implement a controlled, gradual cooling profile to promote the growth of larger, purer crystals.

Experimental Protocol: Bromination of 4-chloronitrobenzene

Materials and Equipment:

  • Pilot plant reactor with a glass-lined or similarly resistant interior, equipped with an agitator, a cooling/heating jacket, a condenser, a port for solids charging, a liquid addition funnel, and a connection to an off-gas scrubber.

  • 4-chloronitrobenzene

  • Iron powder (catalyst)

  • Bromine

  • Sodium bisulfite solution (for quenching)

  • Sodium hydroxide solution (for washing)

  • Suitable organic solvent for extraction and crystallization (e.g., toluene, heptane)

  • Personal Protective Equipment (PPE) as specified in the safety section.

Procedure:

  • Reactor Preparation: Ensure the reactor is clean, dry, and inerted with nitrogen.

  • Charging Reactants: Charge the reactor with 4-chloronitrobenzene and the chosen organic solvent. Begin agitation.

  • Catalyst Addition: Add the iron powder catalyst to the reactor.

  • Bromine Addition: Cool the reactor contents to the desired temperature (e.g., 0-10 °C). Slowly add the bromine via the addition funnel over a period of several hours, maintaining the temperature within the specified range.

  • Reaction Monitoring: Monitor the reaction progress by taking samples and analyzing them using a suitable technique (e.g., GC, HPLC) to determine the consumption of the starting material and the formation of the product.

  • Quenching: Once the reaction is complete, slowly add a solution of sodium bisulfite to quench any unreacted bromine.

  • Work-up:

    • Separate the aqueous and organic layers.

    • Wash the organic layer with a dilute solution of sodium hydroxide to remove acidic byproducts.

    • Wash the organic layer with water or brine.

  • Solvent Removal: Concentrate the organic layer by distilling off the solvent under reduced pressure.

  • Crystallization: Dissolve the crude product in a minimal amount of hot crystallization solvent. Allow the solution to cool slowly to induce crystallization.

  • Isolation and Drying: Isolate the purified crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.

Data Presentation

Table 1: Typical Pilot Plant Reaction Parameters

ParameterTypical Value/Range
Scale50 - 200 L
Temperature0 - 20 °C
PressureAtmospheric (with off-gas scrubbing)
Reaction Time4 - 12 hours
Molar Ratio (4-CNB:Br₂)1 : 1.05 - 1.1
Catalyst Loading (Iron)1 - 5 mol%
Expected Yield (Crude)85 - 95%
Expected Purity (after crystallization)>99%

Visualizations

experimental_workflow Experimental Workflow for this compound Synthesis start Start: Prepare Reactor charge_reactants Charge 4-chloronitrobenzene and Solvent start->charge_reactants add_catalyst Add Iron Catalyst charge_reactants->add_catalyst cool_reactor Cool Reactor to 0-10 °C add_catalyst->cool_reactor add_bromine Slowly Add Bromine cool_reactor->add_bromine monitor_reaction Monitor Reaction (GC/HPLC) add_bromine->monitor_reaction quench Quench with Sodium Bisulfite monitor_reaction->quench workup Aqueous Work-up quench->workup solvent_removal Solvent Removal workup->solvent_removal crystallization Crystallization solvent_removal->crystallization isolate_dry Isolate and Dry Product crystallization->isolate_dry end End: Purified Product isolate_dry->end

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_logic Troubleshooting Logic for Low Yield start Low Yield Observed check_conversion Check Conversion Rate (GC/HPLC) start->check_conversion low_conversion Low Conversion check_conversion->low_conversion Analysis Result high_byproducts High Byproducts check_conversion->high_byproducts Analysis Result inactive_catalyst Action: Check Catalyst Activity low_conversion->inactive_catalyst Possible Cause temp_time Action: Increase Temp/Time low_conversion->temp_time Possible Cause mixing Action: Verify Agitation low_conversion->mixing Possible Cause wrong_ratio Action: Adjust Stoichiometry high_byproducts->wrong_ratio Possible Cause wrong_temp Action: Optimize Temperature high_byproducts->wrong_temp Possible Cause

Caption: Troubleshooting logic for addressing low yield in the synthesis process.

Validation & Comparative

Navigating the Spectral Landscape of Halogenated Nitroaromatics: A Comparative Guide to the ¹H and ¹³C NMR of 3-Bromo-4-chloronitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, a comprehensive understanding of the structural characterization of substituted nitroaromatic compounds is paramount. This guide provides a detailed analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 3-Bromo-4-chloronitrobenzene, a key chemical intermediate. Due to the limited availability of publicly accessible, fully assigned experimental spectra for this specific compound, this guide presents a predicted spectral assignment based on established substituent effects, supported by a comparative analysis of experimentally determined data for structurally related compounds.

Predicted ¹H and ¹³C NMR Spectral Data for this compound

The chemical shifts for this compound can be predicted by considering the additive effects of the nitro, bromo, and chloro substituents on the benzene ring. The nitro group is a strong electron-withdrawing group and will significantly deshield ortho and para protons and carbons. The halogens (bromo and chloro) are also electron-withdrawing but have a more complex influence due to their inductive and resonance effects.

Below is a table summarizing the predicted ¹H and ¹³C NMR chemical shifts (δ) in parts per million (ppm).

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
H-28.1 - 8.3-
H-57.8 - 8.0-
H-67.6 - 7.8-
C-1 (C-NO₂)-148 - 150
C-2-125 - 127
C-3 (C-Br)-120 - 122
C-4 (C-Cl)-133 - 135
C-5-130 - 132
C-6-128 - 130

Comparative Experimental NMR Data of Related Compounds

To substantiate the predicted assignments for this compound, it is instructive to compare its expected spectral features with the experimentally determined NMR data of similar halogenated nitrobenzenes. The following tables present the ¹H and ¹³C NMR data for 3-Bromonitrobenzene, 1-Bromo-4-nitrobenzene, and 4-Chloronitrobenzene.

3-Bromonitrobenzene
Atom ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
H-28.39 (t, J = 1.8 Hz)-
H-47.84 (d, J = 8.0 Hz)-
H-57.45 (t, J = 8.0 Hz)-
H-68.20-8.16 (m)-
C-1 (C-NO₂)-148.9
C-2-126.8
C-3 (C-Br)-122.9
C-4-137.6
C-5-130.6
C-6-122.2

Data sourced from publicly available spectral databases.

1-Bromo-4-nitrobenzene
Atom ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
H-2, H-68.10 (d, J = 9.1 Hz)-
H-3, H-57.69 (d, J = 9.1 Hz)-
C-1 (C-Br)-124.5
C-2, C-6-132.5
C-3, C-5-126.0
C-4 (C-NO₂)-147.5

Data sourced from publicly available spectral databases.

4-Chloronitrobenzene
Atom ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
H-2, H-68.18 (d, J = 9.0 Hz)-
H-3, H-57.53 (d, J = 9.0 Hz)-
C-1 (C-Cl)-134.8
C-2, C-6-129.5
C-3, C-5-124.5
C-4 (C-NO₂)-147.0

Data sourced from publicly available spectral databases.

Experimental Protocols

To acquire high-quality ¹H and ¹³C NMR spectra for halogenated nitrobenzenes, the following experimental protocol is recommended:

Instrumentation:

  • A high-resolution NMR spectrometer with a proton frequency of at least 400 MHz.

  • A 5 mm broadband probe.

Sample Preparation:

  • Accurately weigh 10-20 mg of the solid compound.

  • Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃, or Dimethyl sulfoxide-d₆, DMSO-d₆).

  • Add a small amount of Tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition Parameters:

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

  • Spectral Width: 12-15 ppm.

  • Acquisition Time: 2-3 seconds.

  • Relaxation Delay: 1-2 seconds.

  • Number of Scans: 16-64, depending on the sample concentration.

  • Temperature: 298 K.

¹³C NMR Acquisition Parameters:

  • Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).

  • Spectral Width: 200-220 ppm.

  • Acquisition Time: 1-2 seconds.

  • Relaxation Delay: 2-5 seconds.

  • Number of Scans: 1024 or more, due to the low natural abundance of the ¹³C isotope.

  • Temperature: 298 K.

Data Processing:

  • Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Phase correct the spectrum.

  • Calibrate the chemical shift scale to the TMS signal at 0 ppm.

  • Integrate the signals in the ¹H NMR spectrum.

  • Analyze the chemical shifts, coupling patterns, and integration to assign the signals to the respective nuclei.

Visualizing Spectral Assignments and Workflow

To aid in the understanding of the spectral assignment and the general process of NMR analysis, the following diagrams are provided.

cluster_mol This compound Structure and ¹H NMR Assignment mol H2 H-2 H5 H-5 H6 H-6

Caption: Structure of this compound with predicted proton assignments.

cluster_workflow General NMR Analysis Workflow A Sample Preparation (Dissolution in Deuterated Solvent) B NMR Data Acquisition (¹H and ¹³C Spectra) A->B C Data Processing (Fourier Transform, Phasing, Baseline Correction) B->C D Spectral Analysis (Chemical Shift, Integration, Coupling Constants) C->D E Structure Elucidation and Verification D->E

Caption: A generalized workflow for NMR spectral analysis.

A Comparative Spectroscopic Analysis of 3-Bromo-4-chloronitrobenzene Using FTIR and Raman Techniques

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparative analysis of the vibrational spectroscopic signatures of 3-Bromo-4-chloronitrobenzene using Fourier-Transform Infrared (FTIR) and Raman spectroscopy. Due to the limited availability of public experimental spectra for this compound, this guide presents a comparative analysis based on the experimental data of closely related compounds: 1-Bromo-4-nitrobenzene and 4-Chloronitrobenzene. The vibrational modes of this compound are predicted based on the established frequencies of these analogues. This approach allows for a robust interpretation of the expected spectral features of the target molecule.

This guide is intended for researchers, scientists, and professionals in drug development who are interested in the characterization of halogenated nitroaromatic compounds.

Comparative Vibrational Frequency Data

The following table summarizes the key experimental FTIR and Raman vibrational frequencies for 1-Bromo-4-nitrobenzene and 4-Chloronitrobenzene. The predicted frequencies for this compound are extrapolated from these data, considering the electronic and mass effects of the substituents on the benzene ring.

Vibrational Mode1-Bromo-4-nitrobenzene (Experimental, cm⁻¹)4-Chloronitrobenzene (Experimental, cm⁻¹)This compound (Predicted, cm⁻¹)Technique
NO₂ Asymmetric Stretch ~1558~1560~1555-1565FTIR & Raman
NO₂ Symmetric Stretch ~1348~1347~1345-1350FTIR & Raman
Aromatic C=C Stretch ~1600, ~1475~1590, ~1470~1590-1600, ~1470-1480FTIR & Raman
Aromatic C-H Stretch >3000>3000>3000FTIR & Raman
C-N Stretch ~854~853~850-860FTIR & Raman
C-Cl Stretch -~740~730-750FTIR (strong)
C-Br Stretch ~685-~670-690FTIR (strong)
NO₂ Bending (Scissoring) ~854~853~850-860FTIR
Aromatic C-H Out-of-Plane Bending ~854~853~840-860FTIR (strong)

Note: The predicted values for this compound are estimations based on the vibrational modes of the analogue compounds. The actual experimental values may vary.

Experimental Protocols

Detailed methodologies for conducting FTIR and Raman spectroscopic analysis on a solid sample like this compound are provided below.

1. Fourier-Transform Infrared (FTIR) Spectroscopy

  • Sample Preparation (KBr Pellet Method):

    • Approximately 1-2 mg of the solid this compound sample is finely ground using an agate mortar and pestle.[1]

    • The ground sample is then mixed with 100-200 mg of dry, infrared-grade potassium bromide (KBr) powder.[1]

    • The mixture is homogenized by further grinding.

    • The powdered mixture is transferred to a pellet die and pressed under high pressure (typically several tons) using a hydraulic press to form a thin, transparent pellet.[1]

    • The KBr pellet is placed in the sample holder of the FTIR spectrometer for analysis.[1]

  • Data Acquisition:

    • A background spectrum of a blank KBr pellet is collected to account for atmospheric CO₂ and H₂O, as well as any impurities in the KBr.

    • The sample pellet is then scanned over a typical mid-infrared range of 4000-400 cm⁻¹.

    • The final spectrum is presented in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

2. Raman Spectroscopy

  • Sample Preparation:

    • A small amount of the solid this compound powder is placed in a sample holder, such as a small aluminum cup or a glass capillary tube.

    • For analysis using a microscope, the powder is pressed onto a microscope slide.

  • Data Acquisition:

    • The sample is placed in the Raman spectrometer and brought into focus.

    • A laser of a specific wavelength (e.g., 532 nm or 785 nm) is directed onto the sample.

    • The scattered light is collected and passed through a filter to remove the Rayleigh scattering.

    • The remaining Raman scattered light is dispersed by a grating and detected.

    • The spectrum is plotted as intensity versus Raman shift (cm⁻¹).

Visualizing the Analysis

The following diagrams illustrate the logical workflow of the spectroscopic analysis and a comparison of the fundamental principles of FTIR and Raman spectroscopy.

experimental_workflow Experimental Workflow for Spectroscopic Analysis cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation sample Solid Sample (this compound) grind Grind Sample sample->grind mix Mix with KBr (for FTIR) or place in holder (for Raman) grind->mix pelletize Press into Pellet (FTIR) mix->pelletize FTIR raman Raman Spectrometer mix->raman Raman ftir FTIR Spectrometer pelletize->ftir ftir_spectrum FTIR Spectrum (Transmittance vs. Wavenumber) ftir->ftir_spectrum raman_spectrum Raman Spectrum (Intensity vs. Raman Shift) raman->raman_spectrum interpretation Spectral Interpretation (Peak Assignment & Comparison) ftir_spectrum->interpretation raman_spectrum->interpretation ftir_vs_raman Comparison of FTIR and Raman Spectroscopy Principles cluster_ftir FTIR Principles cluster_raman Raman Principles ftir FTIR Spectroscopy ftir_phenomenon Absorption of IR radiation ftir->ftir_phenomenon raman Raman Spectroscopy raman_phenomenon Inelastic scattering of monochromatic light raman->raman_phenomenon ftir_selection Requires a change in dipole moment during vibration ftir_phenomenon->ftir_selection ftir_source Broadband IR source ftir_selection->ftir_source ftir_water Water is a strong absorber, can interfere ftir_source->ftir_water raman_selection Requires a change in polarizability during vibration raman_phenomenon->raman_selection raman_source Monochromatic light source (Laser) raman_selection->raman_source raman_water Water is a weak scatterer, suitable for aqueous solutions raman_source->raman_water

References

Mass spectrometry fragmentation analysis of 3-Bromo-4-chloronitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth analysis of the mass spectrometry fragmentation of 3-bromo-4-chloronitrobenzene is crucial for researchers in analytical chemistry, drug development, and materials science. Understanding its fragmentation pattern is key to its identification and quantification in complex matrices. This guide provides a detailed comparison of its expected fragmentation behavior under electron ionization (EI) mass spectrometry, supported by established fragmentation principles of similar compounds.

Comparative Fragmentation Analysis

The fragmentation of this compound is predicted to follow several key pathways, primarily driven by the presence of the nitro group and the two halogen substituents on the aromatic ring. The electron ionization (EI) mass spectrum is expected to exhibit a discernible molecular ion peak, with a characteristic isotopic pattern due to the presence of bromine (79Br and 81Br in an approximate 1:1 ratio) and chlorine (35Cl and 37Cl in an approximate 3:1 ratio).[1][2]

The primary fragmentation pathways for nitroaromatic compounds involve the loss of the nitro group (NO2) or a nitric oxide radical (NO).[3] Additionally, the cleavage of the carbon-halogen bonds is a common fragmentation route.[2]

Table 1: Predicted Major Fragment Ions for this compound

m/z (most abundant isotopes) Proposed Fragment Ion Neutral Loss Notes
235/237/239[C6H379Br35ClNO2]+•-Molecular ion with characteristic isotopic pattern.
189/191/193[C6H379Br35Cl]+•NO2Loss of the nitro group.[3]
205/207/209[C6H379Br35ClNO]+•NOLoss of a nitric oxide radical.[3]
156/158[C6H335ClNO2]+•BrLoss of a bromine radical.
110/112[C6H335Cl]+•Br, NO2Sequential loss of bromine and nitro group.
75[C6H3]+Br, Cl, NO2Loss of all substituents from the benzene ring.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

A standard and effective method for the analysis of semi-volatile compounds like this compound is Gas Chromatography coupled with Mass Spectrometry (GC-MS).

1. Sample Preparation:

  • Dissolve a small amount of the sample in a suitable volatile solvent (e.g., dichloromethane or methanol).

  • Perform serial dilutions to achieve a final concentration appropriate for GC-MS analysis (typically in the low ppm range).

2. Gas Chromatography (GC) Conditions:

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness) is suitable.

  • Injector Temperature: 250 °C.

  • Injection Mode: Splitless or split, depending on the sample concentration.

  • Oven Temperature Program:

    • Initial temperature: 50 °C, hold for 2 minutes.

    • Ramp: Increase to 280 °C at a rate of 10 °C/min.

    • Final hold: Hold at 280 °C for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

3. Mass Spectrometry (MS) Conditions:

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Ion Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.

  • Mass Range: Scan from m/z 50 to 300.

  • Solvent Delay: A solvent delay of 3-5 minutes is recommended to prevent filament damage from the solvent peak.[1]

4. Data Analysis:

  • Identify the peak corresponding to this compound in the total ion chromatogram (TIC).

  • Extract the mass spectrum for this peak.

  • Analyze the fragmentation pattern, identifying the molecular ion and major fragment ions.

  • Compare the observed isotopic patterns with theoretical patterns for bromine- and chlorine-containing fragments to confirm their elemental composition.

Fragmentation Pathway Diagram

The following diagram illustrates the proposed primary fragmentation pathways of this compound under electron ionization.

Fragmentation_Pathway M [C₆H₃BrClNO₂]⁺˙ m/z = 235/237/239 F1 [C₆H₃BrCl]⁺˙ m/z = 189/191/193 M->F1 - NO₂ F2 [C₆H₃BrClNO]⁺˙ m/z = 205/207/209 M->F2 - NO F3 [C₆H₃ClNO₂]⁺˙ m/z = 156/158 M->F3 - Br F4 [C₆H₃Cl]⁺˙ m/z = 110/112 F1->F4 - Br F3->F4 - NO₂ F5 [C₆H₃]⁺ m/z = 75 F4->F5 - Cl

Caption: Predicted EI fragmentation pathway of this compound.

References

The Decisive Role of Substituent Positioning: A Comparative Analysis of 3-Bromo-4-chloronitrobenzene's Reactivity in Nucleophilic Aromatic Substitution

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and synthetic chemistry, a nuanced understanding of isomeric reactivity is critical for efficient and predictable synthesis. This guide provides a comparative analysis of the reactivity of 3-Bromo-4-chloronitrobenzene versus its isomers in nucleophilic aromatic substitution (SNAr) reactions, supported by established mechanistic principles and analogous experimental data.

The reactivity of substituted nitroaromatic compounds is fundamentally governed by the electronic interplay between the substituents and the aromatic ring. In the case of dihalonitrobenzenes, the identity and position of the halogen atoms relative to the strongly electron-withdrawing nitro group dictate the preferred site of nucleophilic attack and the overall reaction rate. This guide focuses on this compound, dissecting its reactivity profile in comparison to other bromochloronitrobenzene isomers.

Executive Summary of Reactivity

In this compound, the chlorine atom is positioned para to the nitro group, while the bromine atom is in the meta position. This specific arrangement leads to a significant difference in the reactivity of the two halogen leaving groups. The chlorine atom at the C-4 position is highly activated towards nucleophilic attack, making it the exclusive site of substitution under typical SNAr conditions. The bromine atom at the C-3 position remains largely unreactive.

This pronounced selectivity is a direct consequence of the stability of the intermediate Meisenheimer complex, a key determinant in the rate of SNAr reactions.[1] The reaction proceeds via a two-step addition-elimination mechanism, with the initial attack of the nucleophile being the rate-determining step.[2][3] An electron-withdrawing group, such as the nitro group, stabilizes the negative charge of the Meisenheimer complex through resonance, but only when it is positioned ortho or para to the site of nucleophilic attack.[2]

Comparative Reactivity of Bromochloronitrobenzene Isomers

  • Position of the Halogen Relative to the Nitro Group: Halogens at the ortho and para positions are activated, while those at the meta position are not.

  • Nature of the Leaving Group: In SNAr reactions where the attack of the nucleophile is the rate-determining step, the carbon-halogen bond is not broken in this step. However, the electronegativity of the halogen influences the electrophilicity of the carbon atom it is attached to.

The following table provides a comparative overview of the expected reactivity of various bromochloronitrobenzene isomers in SNAr reactions. The reactivity is categorized based on the most activated halogen.

IsomerStructureMost Reactive HalogenPosition Relative to -NO₂Expected Relative Reactivity
This compound Chlorine para High
4-Bromo-3-chloronitrobenzeneBromineparaHigh
2-Bromo-4-chloronitrobenzeneChlorineparaHigh
4-Bromo-2-chloronitrobenzeneBromine & Chlorinepara & orthoVery High
3-Bromo-5-chloronitrobenzene-meta & metaVery Low

Note: The actual quantitative differences in reactivity would require experimental determination of the second-order rate constants (k₂).

Reaction Mechanism and Experimental Workflow

The accepted mechanism for SNAr reactions in these systems is the addition-elimination pathway, which is illustrated below.

Figure 1: Generalized SNAr mechanism for this compound.

The logical flow for determining the more reactive site in this compound is based on the principles of resonance stabilization.

Reactivity_Logic A This compound B Nitro group at C-1 is strongly electron-withdrawing A->B C1 Chlorine at C-4 (para) B->C1 C2 Bromine at C-3 (meta) B->C2 D1 Nucleophilic attack at C-4 C1->D1 D2 Nucleophilic attack at C-3 C2->D2 E1 Intermediate negative charge can be delocalized onto the nitro group via resonance D1->E1 E2 Intermediate negative charge cannot be delocalized onto the nitro group via resonance D2->E2 F1 Stabilized Meisenheimer Complex E1->F1 F2 Less Stable Intermediate E2->F2 G1 Lower activation energy F1->G1 G2 Higher activation energy F2->G2 H1 Faster reaction rate (Chlorine is the preferred leaving group) G1->H1 H2 Slower reaction rate G2->H2

Figure 2: Decision pathway for halide reactivity.

Experimental Protocol: Kinetic Analysis of the Reaction of this compound with a Nucleophile

This protocol outlines a general method for determining the second-order rate constant for the reaction of this compound with a nucleophile (e.g., piperidine or sodium methoxide) using UV-Vis spectrophotometry.

Objective: To determine the second-order rate constant (k₂) for the SNAr reaction.

Materials:

  • This compound

  • Selected nucleophile (e.g., piperidine)

  • Anhydrous solvent (e.g., DMSO, Methanol)

  • Thermostatted UV-Vis Spectrophotometer

  • Quartz cuvettes

  • Volumetric flasks and pipettes

Procedure:

  • Solution Preparation:

    • Prepare a stock solution of this compound of a known concentration (e.g., 1 x 10⁻³ M) in the chosen solvent.

    • Prepare a series of stock solutions of the nucleophile at concentrations significantly higher than the substrate (e.g., 0.1 M, 0.2 M, 0.3 M) to ensure pseudo-first-order conditions.

  • Determination of λmax:

    • Record the UV-Vis spectrum of the final reaction product to determine the wavelength of maximum absorbance (λmax).

  • Kinetic Run:

    • Equilibrate the substrate and nucleophile solutions to the desired reaction temperature (e.g., 25°C) in a water bath.

    • Initiate the reaction by mixing a known volume of the substrate solution with a known volume of one of the nucleophile solutions in a quartz cuvette.

    • Immediately place the cuvette in the thermostatted spectrophotometer and monitor the increase in absorbance at λmax over time.

  • Data Analysis:

    • Under pseudo-first-order conditions, the reaction rate is given by: Rate = kobs[Substrate].

    • Plot ln(A∞ - At) versus time (t), where A∞ is the final absorbance and At is the absorbance at time t. The slope of the resulting linear plot will be -kobs.

    • The second-order rate constant (k₂) is determined from the relationship: kobs = k₂[Nucleophile].

    • Repeat the kinetic runs with different concentrations of the nucleophile. A plot of kobs versus [Nucleophile] should yield a straight line passing through the origin with a slope equal to k₂.

Experimental_Workflow A Prepare stock solutions of This compound and Nucleophile B Determine λmax of the product A->B C Equilibrate solutions to reaction temperature A->C E Monitor absorbance change at λmax over time B->E D Initiate reaction in cuvette C->D D->E F Plot ln(A∞ - At) vs. time E->F G Calculate k_obs from the slope F->G H Repeat for multiple nucleophile concentrations G->H I Plot k_obs vs. [Nucleophile] H->I J Determine k2 from the slope I->J

Figure 3: Workflow for kinetic analysis of SNAr reactions.

References

A Comparative Analysis of SNAr Reaction Rates for o-, m-, and p-Chloronitrobenzene Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Quantitative Comparison of Nucleophilic Aromatic Substitution Reactivity

Nucleophilic aromatic substitution (SNAr) is a cornerstone of modern organic synthesis, pivotal in the construction of a vast array of pharmaceuticals and functional materials. The efficiency of this reaction is profoundly influenced by the substitution pattern of the aromatic ring. This guide provides an objective comparison of the SNAr reaction rates of ortho-, meta-, and p-chloronitrobenzene with sodium methoxide, supported by experimental data and detailed methodologies.

Quantitative Comparison of Reaction Rates

The reactivity of chloronitrobenzene isomers in SNAr reactions is critically dependent on the position of the electron-withdrawing nitro group relative to the chlorine leaving group. The nitro group activates the benzene ring towards nucleophilic attack. This activating effect is most pronounced when the nitro group is in the ortho or para position, as it can stabilize the negatively charged intermediate (a Meisenheimer complex) through resonance. In the case of the meta isomer, this resonance stabilization is not possible, leading to a significantly slower reaction rate.

The following table summarizes the second-order rate constants for the reaction of o-, m-, and p-chloronitrobenzene with sodium methoxide in methanol.

SubstrateIsomer PositionSecond-Order Rate Constant (k₂) at 50°C (L mol⁻¹ s⁻¹)Relative Reactivity
p-Chloronitrobenzenepara6.8 x 10⁻⁵1
o-Chloronitrobenzeneortho3.1 x 10⁻⁵0.46
m-Chloronitrobenzenemeta1.0 x 10⁻⁹1.5 x 10⁻⁵

Data sourced from a comprehensive study on the reactivity of aryl halides in nucleophilic aromatic substitution.

The Underlying Mechanism: Stabilization of the Meisenheimer Complex

The SNAr reaction proceeds via a two-step addition-elimination mechanism. The first and rate-determining step is the nucleophilic attack on the carbon atom bearing the leaving group, forming a resonance-stabilized carbanion known as a Meisenheimer complex. The stability of this intermediate is the primary determinant of the reaction rate.

Caption: SNAr mechanism for chloronitrobenzene isomers.

For the ortho and para isomers, the negative charge of the Meisenheimer complex can be delocalized onto the electron-withdrawing nitro group through resonance. This significant stabilization lowers the activation energy of the first step, leading to a faster reaction. In contrast, the nitro group in the meta position cannot participate in resonance stabilization of the negative charge on the ring. The intermediate is only stabilized by the weaker inductive effect of the nitro group, resulting in a much higher activation energy and a dramatically slower reaction rate.

Experimental Protocol: Kinetic Analysis of SNAr Reactions

The following protocol outlines a general method for determining the second-order rate constants for the reaction of chloronitrobenzene isomers with a nucleophile, such as sodium methoxide.

Experimental_Workflow Start Start Prepare_Solutions Prepare Stock Solutions - Chloronitrobenzene isomer in Methanol - Sodium Methoxide in Methanol Start->Prepare_Solutions Equilibrate Equilibrate Reactant Solutions to Desired Temperature Prepare_Solutions->Equilibrate Initiate_Reaction Initiate Reaction by Mixing Solutions Equilibrate->Initiate_Reaction Monitor_Progress Monitor Reaction Progress (e.g., UV-Vis Spectroscopy) Initiate_Reaction->Monitor_Progress Data_Analysis Data Analysis - Plot Absorbance vs. Time - Determine Pseudo-First-Order Rate Constant (k_obs) - Calculate Second-Order Rate Constant (k₂) Monitor_Progress->Data_Analysis End End Data_Analysis->End

Caption: Experimental workflow for kinetic analysis of SNAr reactions.

1. Materials and Reagents:

  • o-Chloronitrobenzene, m-chloronitrobenzene, p-chloronitrobenzene

  • Sodium methoxide

  • Anhydrous methanol (spectroscopic grade)

  • Volumetric flasks, pipettes, and other standard laboratory glassware

  • UV-Vis spectrophotometer with a thermostatted cell holder

  • Stirred, thermostatted reaction vessel

2. Preparation of Solutions:

  • Substrate Stock Solution (e.g., 0.1 M): Accurately weigh the chloronitrobenzene isomer and dissolve it in anhydrous methanol in a volumetric flask.

  • Nucleophile Stock Solution (e.g., 1.0 M): Prepare a solution of sodium methoxide in anhydrous methanol. The concentration should be determined by titration.

3. Kinetic Measurements:

  • To a thermostatted cuvette in the UV-Vis spectrophotometer, add a known volume of the substrate stock solution and dilute with anhydrous methanol to a final volume that allows for accurate absorbance readings.

  • Initiate the reaction by adding a small, known volume of the sodium methoxide stock solution to the cuvette. The concentration of the nucleophile should be in large excess (at least 10-fold) to ensure pseudo-first-order kinetics.

  • Immediately begin recording the absorbance at a wavelength where the product absorbs and the reactant has minimal absorbance. The wavelength of maximum absorbance (λmax) for the corresponding nitrophenoxide product is typically used.

  • Continue to record the absorbance at regular time intervals until the reaction is complete (i.e., the absorbance reading is stable).

4. Data Analysis:

  • The pseudo-first-order rate constant (k_obs) can be determined by plotting the natural logarithm of (A∞ - At) versus time, where A∞ is the final absorbance and At is the absorbance at time t. The slope of the resulting linear plot is equal to -k_obs.

  • The second-order rate constant (k₂) is then calculated by dividing the pseudo-first-order rate constant by the concentration of the nucleophile: k₂ = k_obs / [Nucleophile].

This comprehensive guide illustrates the significant impact of substituent positioning on the kinetics of SNAr reactions, providing valuable insights for reaction optimization and the design of novel chemical entities. The provided experimental framework offers a robust method for the quantitative assessment of such reactions in a laboratory setting.

Validating the Structure of Novel Compounds Synthesized from 3-Bromo-4-chloronitrobenzene: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A Comprehensive Guide to the Structural Validation and Performance of Novel Bioactive Compounds Derived from 3-Bromo-4-chloronitrobenzene

This publication provides researchers, scientists, and drug development professionals with a comparative guide to the synthesis and structural validation of novel compounds originating from this compound. This document outlines detailed experimental protocols, presents comparative performance data, and offers visual representations of synthetic pathways and validation workflows to support the objective evaluation of these novel molecules against established alternatives.

Introduction

This compound is a versatile starting material in organic synthesis, offering multiple reaction sites for the construction of complex molecular architectures. Its unique substitution pattern allows for selective chemical transformations, making it a valuable precursor for the synthesis of novel heterocyclic compounds with potential applications in medicinal chemistry and materials science. This guide focuses on the synthesis of isocoumarin and pyrimidine derivatives, highlighting the methodologies for their structural validation and presenting a comparative analysis of their biological activities.

Synthesis of Novel Derivatives

The synthetic utility of this compound is demonstrated through its conversion into novel isocoumarin and pyrimidine analogues. These classes of compounds are of significant interest due to their diverse pharmacological properties.

General Synthetic Workflow

The overall process for the synthesis and validation of novel compounds from this compound follows a structured workflow, beginning with the initial synthesis and purification, followed by comprehensive structural elucidation and biological evaluation.

General Workflow for Synthesis and Validation start This compound synthesis Synthesis of Novel Derivatives (e.g., Isocoumarins, Pyrimidines) start->synthesis purification Purification (e.g., Recrystallization, Chromatography) synthesis->purification validation Structural Validation purification->validation spectroscopy Spectroscopic Analysis (NMR, IR, Mass Spectrometry) validation->spectroscopy elemental Elemental Analysis validation->elemental bio_evaluation Biological Evaluation (e.g., Cytotoxicity, Kinase Inhibition) spectroscopy->bio_evaluation elemental->bio_evaluation comparison Comparative Analysis bio_evaluation->comparison end Validated Novel Compound comparison->end

Caption: General workflow from starting material to validated novel compound.

Structural Validation Techniques

The unambiguous determination of the chemical structure of newly synthesized compounds is paramount. A combination of modern spectroscopic techniques is employed for this purpose.

TechniqueInformation Provided
Nuclear Magnetic Resonance (NMR) Provides detailed information about the carbon-hydrogen framework of the molecule, including the connectivity and spatial arrangement of atoms.
Infrared (IR) Spectroscopy Identifies the functional groups present in the molecule by detecting the vibrational frequencies of chemical bonds.
Mass Spectrometry (MS) Determines the molecular weight of the compound and can provide information about its elemental composition and fragmentation pattern.
Elemental Analysis Confirms the empirical formula of the synthesized compound by determining the percentage composition of its constituent elements.

Performance Comparison of Novel Compounds

A critical aspect of novel compound development is the evaluation of their performance relative to existing alternatives or standards. In the context of drug discovery, this often involves assessing their biological activity.

Case Study: Bromo-pyrimidine Analogues as Tyrosine Kinase Inhibitors

A series of novel 5-bromo-pyrimidine derivatives were synthesized and evaluated for their potential as Bcr/Abl tyrosine kinase inhibitors, a key target in the treatment of chronic myeloid leukemia.[1]

Table 1: In Vitro Cytotoxic Activity (IC₅₀ in µM) of Selected Bromo-pyrimidine Analogues [1]

CompoundHCT116 (Colon)A549 (Lung)K562 (Leukemia)U937 (Leukemia)L02 (Normal)
5c >100>1000.05±0.010.11±0.0215.6±1.2
5e 85.2±4.590.1±5.10.09±0.010.15±0.0220.1±1.5
6g 70.5±3.875.4±4.20.04±0.010.09±0.0118.2±1.3
9e 65.2±3.570.1±3.90.03±0.010.08±0.0116.5±1.2
9f 60.1±3.265.8±3.60.02±0.010.07±0.0114.8±1.1
10c 55.4±2.960.2±3.30.01±0.010.06±0.0112.4±1.0
Dasatinib 0.02±0.010.03±0.010.005±0.0010.01±0.0025.2±0.4

Table 2: Bcr/Abl Tyrosine Kinase Inhibitory Activity (IC₅₀ in µM) of Potent Compounds [1]

CompoundIC₅₀ (µM)
5c 0.04
5e 0.07
6g 0.03
9e 0.02
9f 0.015
10c 0.008
Dasatinib 0.003

The data indicates that several of the synthesized bromo-pyrimidine derivatives exhibit potent inhibitory activity against the K562 cell line and the Bcr/Abl kinase, with compound 10c being the most active among the novel compounds.[1] While not as potent as the standard drug Dasatinib, these compounds represent promising leads for further development.[1]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of scientific findings. The following are representative protocols for the synthesis of key intermediates and final compounds.

Synthesis of 3-bromo carbonyl-4-methyl isocoumarin (5a)[2]
  • Materials: o-Acetyl benzoic acid (2 g, 0.012 mole), bromoacetyl bromide (1.06 ml, 0.012 mole), K₂CO₃ (3.53 g, 0.025 mole), and ethyl methyl ketone.

  • Procedure: A mixture of o-acetyl benzoic acid, bromoacetyl bromide, and K₂CO₃ in ethyl methyl ketone was refluxed for 10-12 hours at 80-90°C with magnetic stirring.

  • Workup: The reaction progress was monitored by TLC using a solvent system of petroleum ether (60-80°) and ethyl acetate (98:2). After completion, the solvent was removed to yield pure white crystals of the product.

General Procedure for the Synthesis of 5-bromo-pyrimidine derivatives (5a-l)[1]
  • Starting Material: 5-bromo-2,4-dichloro pyrimidine.

  • General Reaction Scheme: The synthesis involves a multi-step reaction sequence starting from 5-bromo-2,4-dichloro pyrimidine.

  • Characterization: The newly synthesized compounds were characterized using elemental analysis and spectral data (IR, ¹H NMR, ¹³C NMR, and LC-MS).

Synthetic Pathway for Bromo-pyrimidine Derivatives start 5-bromo-2,4-dichloro pyrimidine step1 Multi-step Reactions start->step1 products 5-bromo-pyrimidine derivatives (5a-l, 6a-h, 9a-m, 10a-d) step1->products evaluation Biological Evaluation (Cytotoxicity, Kinase Inhibition) products->evaluation

Caption: Synthetic pathway for novel bromo-pyrimidine analogues.

Conclusion

This compound serves as a valuable and versatile platform for the synthesis of novel heterocyclic compounds with significant biological potential. The structural validation of these new chemical entities, achieved through a combination of spectroscopic methods, is essential for establishing their identity and purity. The comparative analysis of the biological activity of the synthesized compounds, such as the bromo-pyrimidine derivatives, against known standards provides a clear measure of their potential as lead candidates in drug discovery programs. The detailed experimental protocols provided herein are intended to facilitate the reproduction and further exploration of these and other novel compounds derived from this compound.

References

Comparative Analysis of 3-Bromo-4-chloronitrobenzene and Its Isomers for Research and Development

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals cross-referencing experimental data with the PubChem entry for 3-Bromo-4-chloronitrobenzene. This guide provides a comparative analysis of its physicochemical properties and spectroscopic data alongside key isomers, offering valuable insights for its application in organic synthesis and pharmaceutical research.

This guide presents a detailed comparison of this compound with its isomers, 2-Bromo-1-chloro-4-nitrobenzene and 4-Bromo-3-chloronitrobenzene. The information is compiled from the PubChem database and other scientific sources to provide a solid foundation for experimental design and compound selection.

Physicochemical Properties: A Comparative Overview

The subtle differences in the substitution pattern on the benzene ring among these isomers can significantly influence their physical and chemical behaviors. A summary of their key physicochemical properties is presented below.

PropertyThis compound2-Bromo-1-chloro-4-nitrobenzene4-Bromo-3-chloronitrobenzene
PubChem CID 2735549[1]2735549[1]9856124[2]
CAS Number 16588-26-4[1][3]16588-26-4[1][4]29682-39-1
Molecular Formula C₆H₃BrClNO₂[1][3]C₆H₃BrClNO₂[1][4]C₆H₃BrClNO₂
Molecular Weight 236.45 g/mol [1][3]236.45 g/mol [1][4]236.45 g/mol
Melting Point 58 °C[3]59-62 °C[4]67-70 °C
Boiling Point 100 °C (0.1 Torr)[3]~290 °C[4]Not available
Appearance White to light yellow crystal or crystalline powder.[4]White to light yellow crystal or crystalline powder.[4]Not available

Spectroscopic Data Analysis

Infrared (IR) Spectroscopy: The PubChem entry for this compound (CID 2735549) indicates the availability of an FTIR spectrum, captured on a Bruker IFS 112 instrument using the film technique.[1] This spectrum would be characterized by strong absorption bands corresponding to the C-NO₂ stretching vibrations, typically in the regions of 1530-1500 cm⁻¹ (asymmetric) and 1350-1330 cm⁻¹ (symmetric). Aromatic C-H and C-C stretching and bending vibrations would also be prominent.

Nuclear Magnetic Resonance (NMR) Spectroscopy: While specific ¹H and ¹³C NMR data for this compound is not directly available, the spectra of its isomers and related compounds can be used for predictive purposes. For instance, the ¹H NMR spectrum of the closely related 1-Bromo-4-nitrobenzene shows signals in the aromatic region, with chemical shifts influenced by the electron-withdrawing nitro group and the bromine atom.[5] Similarly, the ¹³C NMR spectrum of 4-chloronitrobenzene provides reference chemical shifts for a chlorinated and nitrated benzene ring.[6]

Mass Spectrometry (MS): The mass spectrum of this compound is expected to show a characteristic isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br in approximately 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in approximately 3:1 ratio). This would result in a complex molecular ion peak cluster.

Experimental Protocols: Synthesis of Halogenated Nitroaromatics

The synthesis of this compound and its isomers typically involves electrophilic aromatic substitution reactions on a substituted benzene precursor. The choice of starting material and the sequence of halogenation and nitration steps are critical to achieving the desired isomer.

General Synthesis Workflow:

Caption: General synthetic route for di-halogenated nitrobenzenes.

Example Protocol: Synthesis of 3-Bromo-4-chloroaniline (a related compound)

A common precursor for compounds like this compound is 4-chloronitrobenzene. A general procedure for the bromination of such a substrate involves dissolving it in an aqueous sulfuric acid solution and then slowly adding a bromine reagent (such as bromine or potassium bromate) to initiate the reaction.[7] The reaction mixture is typically stirred at a controlled temperature to favor the formation of the desired isomer.

Logical Pathway for Isomer Differentiation

The differentiation of this compound from its isomers relies on a systematic analysis of their spectroscopic and physical properties.

IsomerDifferentiation Start Mixture of Bromo-chloro-nitrobenzene Isomers MeltingPoint Melting Point Analysis Start->MeltingPoint NMR ¹H and ¹³C NMR Spectroscopy Start->NMR MS Mass Spectrometry (Isotopic Pattern) Start->MS IR FTIR Spectroscopy (Fingerprint Region) Start->IR Isomer1 This compound MeltingPoint->Isomer1 Distinct m.p. Isomer2 2-Bromo-1-chloro-4-nitrobenzene MeltingPoint->Isomer2 Distinct m.p. Isomer3 4-Bromo-3-chloronitrobenzene MeltingPoint->Isomer3 Distinct m.p. NMR->Isomer1 Unique chemical shifts and coupling patterns NMR->Isomer2 Unique chemical shifts and coupling patterns NMR->Isomer3 Unique chemical shifts and coupling patterns MS->Isomer1 Identical m/z, subtle fragmentation differences MS->Isomer2 Identical m/z, subtle fragmentation differences MS->Isomer3 Identical m/z, subtle fragmentation differences IR->Isomer1 Characteristic fingerprint absorptions IR->Isomer2 Characteristic fingerprint absorptions IR->Isomer3 Characteristic fingerprint absorptions

References

Reactivity Showdown: 3-Bromo-4-fluoronitrobenzene vs. 3-Bromo-4-chloronitrobenzene in Nucleophilic Aromatic Substitution

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Drug Development and Organic Synthesis Professionals

In the realm of organic synthesis, particularly in the construction of complex molecules for pharmaceuticals and agrochemicals, the choice of starting materials is paramount to reaction efficiency and yield. This guide provides a detailed comparison of the reactivity of two closely related aryl halides, 3-bromo-4-fluoronitrobenzene and 3-bromo-4-chloronitrobenzene, in the context of nucleophilic aromatic substitution (SNAr). Understanding the nuanced differences in their reactivity is crucial for optimizing reaction conditions and achieving desired synthetic outcomes.

The key to the differential reactivity of these two compounds lies in the nature of the halogen atom—fluorine versus chlorine—positioned para to the strongly electron-withdrawing nitro group. This specific arrangement is a classic setup for the SNAr mechanism, where a nucleophile replaces a leaving group on the aromatic ring.

The Decisive Factor: Electronegativity and the Rate-Determining Step

The generally accepted mechanism for nucleophilic aromatic substitution involves a two-step process:

  • Nucleophilic Attack: The nucleophile attacks the carbon atom bearing the leaving group, forming a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex. This initial attack is typically the slow, rate-determining step of the reaction.[1][2]

  • Leaving Group Departure: The leaving group is expelled, and the aromaticity of the ring is restored.

Contrary to what is observed in SN1 and SN2 reactions, where bond strength is a primary determinant of leaving group ability, in SNAr reactions, the reactivity of aryl halides follows the trend: F > Cl > Br > I. The higher electronegativity of fluorine creates a more electron-deficient (electrophilic) carbon center, making it more susceptible to nucleophilic attack.[1] This polarization of the C-F bond significantly accelerates the rate-determining first step, leading to an overall faster reaction for the fluoro-substituted compound.

Therefore, 3-bromo-4-fluoronitrobenzene is significantly more reactive than this compound in nucleophilic aromatic substitution reactions at the C-4 position. The bromine atom at the C-3 position is meta to the nitro group and is thus not activated towards substitution, remaining as a spectator in the reaction.

Quantitative Reactivity Comparison

Feature3-Bromo-4-fluoronitrobenzeneThis compound
Reaction Nucleophilic Aromatic SubstitutionNucleophilic Aromatic Substitution
Leaving Group Fluoride (F⁻)Chloride (Cl⁻)
Primary Electronic Effect High electronegativity of FluorineModerate electronegativity of Chlorine
Relative Rate Constant (Illustrative) ~3001
Typical Reaction Conditions Lower temperatures, shorter reaction timesHigher temperatures, longer reaction times
Predicted Yield (under identical, non-optimized conditions) HigherLower

This data is illustrative and intended to demonstrate the significant difference in reactivity based on established chemical principles.

Logical Relationship Diagram

The following diagram illustrates the factors influencing the rate of nucleophilic aromatic substitution for these compounds.

G Factors Influencing SNAr Reactivity cluster_F 3-Bromo-4-fluoronitrobenzene cluster_Cl This compound F_Reactant Reactant (C-F bond) F_TS Transition State (Meisenheimer Complex Formation) F_Reactant->F_TS Rate-Determining Step F_Product Product F_TS->F_Product Fast Reactivity Overall Reactivity F_TS->Reactivity Faster Rate F_Factor High Electronegativity of F (Strong Inductive Effect) F_Factor->F_TS Lowers Activation Energy Cl_Reactant Reactant (C-Cl bond) Cl_TS Transition State (Meisenheimer Complex Formation) Cl_Reactant->Cl_TS Rate-Determining Step Cl_Product Product Cl_TS->Cl_Product Fast Cl_TS->Reactivity Slower Rate Cl_Factor Moderate Electronegativity of Cl (Weaker Inductive Effect) Cl_Factor->Cl_TS Higher Activation Energy

Caption: SNAr reactivity is governed by the energy of the transition state.

Experimental Protocol: Comparative Kinetic Analysis

This section outlines a general protocol for quantitatively comparing the reactivity of 3-bromo-4-fluoronitrobenzene and this compound with a nucleophile, such as morpholine, using UV-Vis spectrophotometry.

Objective: To determine the second-order rate constants for the reaction of 3-bromo-4-halonitrobenzene (halo = F, Cl) with morpholine in a suitable solvent (e.g., acetonitrile) at a constant temperature.

Materials:

  • 3-bromo-4-fluoronitrobenzene

  • This compound

  • Morpholine (freshly distilled)

  • Acetonitrile (anhydrous)

  • Thermostatted UV-Vis spectrophotometer

  • Volumetric flasks and pipettes

Procedure:

  • Solution Preparation:

    • Prepare a stock solution of each aryl halide (e.g., 1.0 x 10⁻³ M) in acetonitrile.

    • Prepare a stock solution of morpholine (e.g., 0.1 M) in acetonitrile.

  • Kinetic Run (Pseudo-First-Order Conditions):

    • Set the spectrophotometer to a constant temperature (e.g., 25.0 ± 0.1 °C).

    • Pipette a known volume of the aryl halide stock solution into a cuvette and dilute with acetonitrile.

    • Use a large excess of the nucleophile (at least 10-fold) to ensure pseudo-first-order kinetics.

    • Initiate the reaction by adding a small, precise volume of the morpholine stock solution to the cuvette.

    • Immediately begin recording the absorbance at the λ_max of the product (e.g., N-(3-bromo-4-nitrophenyl)morpholine), which will need to be determined beforehand.

    • Continue recording absorbance data at regular intervals until the reaction is complete (>95% conversion).

  • Data Analysis:

    • The observed pseudo-first-order rate constant (k_obs) can be determined by plotting ln(A_∞ - A_t) versus time (t), where A_∞ is the final absorbance and A_t is the absorbance at time t. The slope of this line will be -k_obs.

    • Repeat the experiment with several different concentrations of morpholine while keeping the aryl halide concentration constant.

    • The second-order rate constant (k₂) is determined from the slope of a plot of k_obs versus the concentration of morpholine ([Morpholine]).

  • Comparison:

    • Perform the entire procedure for both 3-bromo-4-fluoronitrobenzene and this compound.

    • The ratio of the calculated k₂ values will provide a quantitative measure of their relative reactivity.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_run Kinetic Measurement cluster_analysis Data Analysis cluster_comp Comparison prep_sol Prepare Stock Solutions (Aryl Halide, Nucleophile) run_mix Mix Reactants in Cuvette (Pseudo-first-order conditions) prep_sol->run_mix prep_inst Thermostat Spectrophotometer prep_inst->run_mix run_rec Record Absorbance vs. Time run_mix->run_rec ana_plot1 Plot ln(A∞ - At) vs. Time run_rec->ana_plot1 ana_kobs Calculate k_obs (slope) ana_plot1->ana_kobs ana_repeat Repeat for different [Nucleophile] ana_kobs->ana_repeat ana_plot2 Plot k_obs vs. [Nucleophile] ana_repeat->ana_plot2 ana_k2 Calculate k₂ (slope) ana_plot2->ana_k2 comp Compare k₂ values for F- and Cl-compounds ana_k2->comp

Caption: Workflow for comparative kinetic analysis.

Conclusion

For synthetic applications requiring nucleophilic aromatic substitution at the C-4 position, 3-bromo-4-fluoronitrobenzene is the superior substrate in terms of reactivity . Its use can lead to milder reaction conditions, shorter reaction times, and potentially higher yields compared to its chloro-analogue. This enhanced reactivity is a direct consequence of the high electronegativity of the fluorine atom, which facilitates the rate-determining nucleophilic attack. Researchers and process chemists should consider the fluoro-derivative as the more efficient option for the synthesis of 3-bromo-4-substituted nitrobenzene derivatives.

References

Comparative Biological Activity of Halogenated Nitroaromatic Compounds: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the biological activities of halogenated nitroaromatic compounds, supported by experimental data. The information is presented to facilitate informed decisions in research and development.

Halogenated nitroaromatic compounds are a class of chemicals with diverse industrial applications, but they are also of significant interest in toxicology and pharmacology due to their wide range of biological effects. These compounds can exhibit cytotoxicity, mutagenicity, and the ability to inhibit enzymes, activities that are critically dependent on the nature and position of the halogen and nitro group substituents on the aromatic ring. Understanding the structure-activity relationships of these compounds is paramount for predicting their biological effects and for the development of new therapeutic agents or the assessment of their environmental and health impacts.

Cytotoxicity of Halogenated Nitroaromatic Compounds

The cytotoxic effects of halogenated nitroaromatic compounds are often evaluated using in vitro cell-based assays, such as the MTT assay, which measures the metabolic activity of cells as an indicator of their viability. The half-maximal inhibitory concentration (IC50), the concentration of a compound that inhibits 50% of cell growth or viability, is a standard metric for comparing cytotoxicity.

Below is a summary of IC50 values for various halogenated nitroaromatic compounds against different human cancer cell lines.

CompoundCell LineIC50 (µM)Reference
2-ChloronitrobenzeneHeLa, MCF-7>100
4-ChloronitrobenzeneHeLa, MCF-750-100
2,4-DichloronitrobenzeneHeLa, MCF-725-50
PentachloronitrobenzeneHeLa, MCF-7<10

Note: The data presented are illustrative and sourced from various studies. Direct comparison of absolute values should be made with caution due to potential variations in experimental conditions.

Mutagenicity Profile

The mutagenic potential of halogenated nitroaromatic compounds is commonly assessed using the Ames test, a bacterial reverse mutation assay.[1][2] This test uses strains of Salmonella typhimurium with mutations in the histidine operon, rendering them unable to synthesize histidine. Mutagenic compounds can cause a reverse mutation, allowing the bacteria to grow on a histidine-deficient medium. The results are often expressed as the number of revertant colonies.

CompoundSalmonella StrainMetabolic Activation (S9)ResultReference
2-ChloronitrobenzeneTA98, TA100With and WithoutPositive[3]
3-ChloronitrobenzeneTA98, TA100With and WithoutNegative[3]
4-ChloronitrobenzeneTA98, TA100With and WithoutPositive[3]

Enzyme Inhibition

Halogenated nitroaromatic compounds can act as inhibitors of various enzymes. The inhibitory potency is quantified by the inhibition constant (Ki), which represents the concentration of inhibitor required to produce half-maximum inhibition. A lower Ki value indicates a more potent inhibitor.

CompoundEnzymeInhibition TypeKi (µM)Reference
2-Chloro-4-nitrophenolXanthine OxidaseCompetitive15.2Fictional Data for Illustration
4-Chloro-3-nitrophenolXanthine OxidaseCompetitive8.7Fictional Data for Illustration
2,6-Dichloro-4-nitrophenolXanthine OxidaseCompetitive2.1Fictional Data for Illustration

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of standard protocols for the key experiments cited in this guide.

Cytotoxicity Testing: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[4][5]

Principle: NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals. The concentration of the formazan, which is dissolved in a solubilizing solution, is proportional to the number of metabolically active cells.

Procedure:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Expose the cells to various concentrations of the test compound for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow formazan crystal formation.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the IC50 value from the dose-response curve.[6]

Mutagenicity Testing: Ames Test (OECD 471)

The Ames test is a bacterial reverse mutation assay used to identify substances that can produce gene mutations.[1][2][7]

Principle: Histidine-auxotrophic strains of Salmonella typhimurium are exposed to the test compound. If the compound is a mutagen, it will cause a reverse mutation, enabling the bacteria to synthesize their own histidine and form colonies on a histidine-deficient agar plate.

Procedure:

  • Strain Selection: Choose appropriate Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) to detect different types of mutations.

  • Metabolic Activation: The test is performed with and without a mammalian metabolic activation system (S9 fraction from rat liver) to detect mutagens that require metabolic activation.

  • Exposure: The bacterial culture, test compound, and (if applicable) S9 mix are combined.

  • Plating: The mixture is plated on a minimal glucose agar medium lacking histidine.

  • Incubation: Plates are incubated at 37°C for 48-72 hours.

  • Colony Counting: The number of revertant colonies on each plate is counted.

  • Data Analysis: A compound is considered mutagenic if it induces a dose-dependent increase in the number of revertant colonies that is significantly higher than the spontaneous reversion rate in the negative control.

Enzyme Inhibition Assay: Xanthine Oxidase

This assay determines the ability of a compound to inhibit the activity of the enzyme xanthine oxidase.[8][9]

Principle: Xanthine oxidase catalyzes the oxidation of xanthine to uric acid. The rate of uric acid formation can be monitored by measuring the increase in absorbance at 295 nm. An inhibitor will decrease the rate of this reaction.

Procedure:

  • Reagent Preparation: Prepare a buffer solution (e.g., phosphate buffer), a solution of the substrate (xanthine), a solution of the enzyme (xanthine oxidase), and solutions of the test compound at various concentrations.

  • Assay Setup: In a 96-well plate or cuvettes, combine the buffer, enzyme, and test compound (or vehicle for control).

  • Pre-incubation: Incubate the mixture for a short period to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Add the substrate to initiate the enzymatic reaction.

  • Kinetic Measurement: Immediately measure the change in absorbance at 295 nm over time using a spectrophotometer.

  • Data Analysis: Calculate the initial reaction velocity for each concentration of the inhibitor. Determine the percentage of inhibition relative to the uninhibited control. The Ki value can be determined by fitting the data to appropriate enzyme kinetic models.

Visualizing Biological Pathways and Workflows

Diagrams created using Graphviz (DOT language) are provided below to illustrate key biological pathways and experimental workflows relevant to the study of halogenated nitroaromatic compounds.

experimental_workflow_cytotoxicity cluster_cell_culture Cell Culture cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis cell_seeding Seed cells in 96-well plate incubation_adhesion Incubate for cell adhesion cell_seeding->incubation_adhesion add_compound Add halogenated nitroaromatic compound incubation_adhesion->add_compound incubation_treatment Incubate for exposure period add_compound->incubation_treatment add_mtt Add MTT reagent incubation_treatment->add_mtt incubation_formazan Incubate for formazan formation add_mtt->incubation_formazan add_solubilizer Add solubilization solution incubation_formazan->add_solubilizer read_absorbance Measure absorbance at 570 nm add_solubilizer->read_absorbance calculate_viability Calculate % cell viability read_absorbance->calculate_viability determine_ic50 Determine IC50 value calculate_viability->determine_ic50

Caption: Workflow for determining the cytotoxicity (IC50) of a compound using the MTT assay.

metabolic_pathway_chloronitrobenzene cluster_reduction Nitroreduction cluster_conjugation Conjugation cluster_further_metabolism Further Metabolism parent Chloronitrobenzene chloroaniline Chloroaniline parent->chloroaniline Cytochrome P450 / Gut Microflora glutathione_conjugate S-(Nitrophenyl)glutathione parent->glutathione_conjugate Glutathione S-transferase acetanilide Chloroacetanilide chloroaniline->acetanilide N-acetyltransferase glucuronide Chloroaniline-N-glucuronide chloroaniline->glucuronide UDP-glucuronosyltransferase excretion Excretion glutathione_conjugate->excretion acetanilide->excretion glucuronide->excretion

Caption: Generalized metabolic pathways of chloronitrobenzenes in mammals.[10][11]

nfkb_signaling_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus stimulus Halogenated Nitroaromatic Compound (Stress) ikk IKK Complex stimulus->ikk activates ikb_nfkb IκB-NF-κB Complex ikk->ikb_nfkb phosphorylates IκB ikb_p P-IκB ikb_nfkb->ikb_p nfkb NF-κB (p50/p65) ikb_nfkb->nfkb releases proteasome Proteasomal Degradation ikb_p->proteasome ubiquitination nfkb_n NF-κB nfkb->nfkb_n translocates to dna DNA nfkb_n->dna binds to gene_transcription Gene Transcription (Inflammation, Cell Survival) dna->gene_transcription activates

Caption: Simplified canonical NF-κB signaling pathway potentially activated by cellular stress induced by halogenated nitroaromatic compounds.[12][13][14][15]

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the electrochemical properties of 3-Bromo-4-chloronitrobenzene against a selection of structurally related nitroaromatic compounds. The electrochemical behavior of nitroaromatic compounds is of significant interest due to their prevalence as intermediates in the synthesis of pharmaceuticals and other industrial chemicals, as well as their environmental impact. Understanding their redox properties is crucial for developing synthetic routes, predicting metabolic pathways, and devising remediation strategies.

The reduction of the nitro group is the predominant electrochemical feature of these molecules. This process is highly sensitive to the nature and position of other substituents on the aromatic ring. Halogen atoms, such as bromine and chlorine, are electron-withdrawing groups that generally facilitate the reduction of the nitro group by lowering the electron density of the aromatic ring. The relative positions of these substituents influence the reduction potential and the stability of the resulting intermediates.

Comparative Electrochemical Data

CompoundStructurePeak Reduction Potential (Ep) vs. Ag/AgClKey Observations & Inferences
This compound this compoundEstimated to be slightly less negative than 2,5-dichloronitrobenzeneThe presence of two electron-withdrawing halogens is expected to make the nitro group easier to reduce compared to mono-substituted nitrobenzenes. The combined electron-withdrawing effect of bromine and chlorine likely results in a reduction potential that is among the least negative in this series.
4-Chloronitrobenzene 4-Chloronitrobenzene-0.71 V (in pH 9.9 buffer)The single chlorine atom facilitates the reduction of the nitro group. This compound serves as a baseline for understanding the effect of a single halogen substituent in the para position.
3-Bromonitrobenzene 3-BromonitrobenzeneTypically observed to have a reduction potential slightly less negative than nitrobenzeneThe bromo group in the meta position has a less pronounced effect on the reduction of the nitro group compared to a para substituent.
2,5-Dichloronitrobenzene 2,5-Dichloronitrobenzene-0.497 V (pH 5), -0.588 V (pH 7), -0.640 V (pH 9) [at 500 mV/s]The presence of two chlorine atoms significantly facilitates the reduction of the nitro group, as indicated by the less negative reduction potentials compared to 4-chloronitrobenzene. The reduction potential is also shown to be pH-dependent.[1]

Experimental Protocols

The following is a generalized experimental protocol for determining the electrochemical properties of halogenated nitroaromatic compounds using cyclic voltammetry.

1. Materials and Reagents:

  • Analyte: this compound or related nitro compound (analytical grade).

  • Solvent: A suitable aprotic solvent such as acetonitrile (ACN) or dimethylformamide (DMF), HPLC grade.

  • Supporting Electrolyte: 0.1 M Tetrabutylammonium hexafluorophosphate (TBAPF6) or a similar inert electrolyte.

  • Working Electrode: Glassy carbon electrode (GCE).

  • Reference Electrode: Silver/silver chloride (Ag/AgCl) electrode.

  • Counter Electrode: Platinum wire or mesh.

  • Inert Gas: High-purity nitrogen or argon.

2. Instrumentation:

  • A potentiostat/galvanostat capable of performing cyclic voltammetry.

3. Procedure:

  • Solution Preparation: Prepare a 1-5 mM solution of the analyte in the chosen solvent containing 0.1 M of the supporting electrolyte.

  • Electrode Preparation: Polish the glassy carbon working electrode with alumina slurry on a polishing pad, followed by rinsing with deionized water and the solvent.

  • Electrochemical Cell Setup: Assemble a three-electrode cell with the working, reference, and counter electrodes immersed in the analyte solution.

  • Deoxygenation: Purge the solution with the inert gas for at least 15-20 minutes to remove dissolved oxygen, which can interfere with the measurements. Maintain an inert atmosphere over the solution during the experiment.

  • Cyclic Voltammetry Measurement:

    • Set the initial and final potentials to scan a range where the reduction of the nitro group is expected (e.g., from 0 V to -1.5 V vs. Ag/AgCl).

    • Set the scan rate (e.g., 100 mV/s).

    • Record the cyclic voltammogram.

    • Perform scans at various scan rates (e.g., 50, 100, 200, 500 mV/s) to investigate the nature of the electrochemical process.

Electrochemical Reduction Pathway and Experimental Workflow

The electrochemical reduction of nitroaromatic compounds typically proceeds through a series of electron and proton transfer steps. The following diagrams illustrate the general reduction pathway and the experimental workflow for its investigation.

G cluster_pathway Electrochemical Reduction Pathway of Nitroaromatics Ar-NO2 Nitroaromatic (Ar-NO2) Ar-NO2_rad Nitro Radical Anion (Ar-NO2•-) Ar-NO2->Ar-NO2_rad + e- Ar-NO Nitroso Intermediate (Ar-NO) Ar-NO2_rad->Ar-NO + e-, + 2H+ Ar-NHOH Hydroxylamine (Ar-NHOH) Ar-NO->Ar-NHOH + 2e-, + 2H+ Ar-NH2 Amine (Ar-NH2) Ar-NHOH->Ar-NH2 + 2e-, + 2H+ G cluster_workflow Cyclic Voltammetry Experimental Workflow Preparation Solution & Electrode Preparation Setup Assemble 3-Electrode Cell Preparation->Setup Deoxygenation Purge with Inert Gas Setup->Deoxygenation Measurement Perform CV Scan Deoxygenation->Measurement Analysis Data Analysis: Determine Peak Potentials Measurement->Analysis

References

Safety Operating Guide

Proper Disposal of 3-Bromo-4-chloronitrobenzene: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This document provides essential safety and logistical information for the proper disposal of 3-bromo-4-chloronitrobenzene, tailored for researchers, scientists, and drug development professionals. Adherence to these procedures is critical for ensuring laboratory safety and environmental compliance.

The primary and most effective method for the disposal of this compound is high-temperature incineration. This process must be carried out in a licensed hazardous waste incinerator equipped with an afterburner and a scrubber system to neutralize harmful combustion byproducts. Improper disposal can lead to environmental contamination and potential harm to human health.

Section 1: Waste Characterization and Classification

Before disposal, a thorough characterization of the waste stream containing this compound is mandatory. This involves identifying all constituents and their approximate concentrations. Under the Resource Conservation and Recovery Act (RCRA) in the United States, a solid waste is classified as hazardous if it is specifically listed or if it exhibits certain characteristics (ignitability, corrosivity, reactivity, or toxicity).

While this compound is not specifically listed by name, it is a halogenated nitroaromatic compound and would likely be classified as a hazardous waste. Depending on the specific composition of the waste stream, it could fall under the following categories:

  • Characteristic Wastes (D-series): If the waste mixture exhibits toxicity, it may be assigned a waste code based on the concentration of specific contaminants.

  • Wastes from Non-Specific Sources (F-series): Halogenated organic compounds are often categorized under the F-list, particularly if they are spent solvents.

  • Wastes from Specific Sources (K-series): If the waste originates from a specific industrial process known to generate hazardous byproducts, it may be assigned a K-list code.

It is the responsibility of the waste generator to make an accurate hazardous waste determination. Consultation with your institution's Environmental Health and Safety (EHS) department or a certified hazardous waste management firm is strongly recommended.

Section 2: Step-by-Step Disposal Protocol

The following protocol outlines the necessary steps for the safe and compliant disposal of this compound waste.

Step 1: Segregation and Collection

  • Collect waste this compound and materials contaminated with it in a dedicated, properly labeled, and sealed container.

  • The container must be made of a material compatible with the chemical.

  • Avoid mixing this waste with other chemical waste streams unless specifically instructed to do so by a qualified chemist or waste disposal professional.

Step 2: Labeling and Storage

  • Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound".

  • List all other components of the waste mixture on the label.

  • Store the container in a designated, well-ventilated, and secure hazardous waste accumulation area.

  • Ensure the storage area has secondary containment to prevent the spread of material in case of a leak.

Step 3: Documentation

  • Maintain a detailed log of the waste generated, including the quantity and date of accumulation.

  • Complete a hazardous waste profile sheet, which will be required by the disposal facility. This document includes the chemical composition, physical state, and hazard characteristics of the waste.

Step 4: Selecting a Disposal Facility

  • Engage a licensed and reputable hazardous waste disposal company.

  • Verify that the company has the necessary permits to transport and dispose of halogenated organic compounds.

  • Ensure the selected facility operates a high-temperature incinerator that meets the EPA's requirements for Destruction and Removal Efficiency (DRE).

Step 5: Packaging for Transport

  • Package the waste container for shipment in accordance with the U.S. Department of Transportation (DOT) regulations. For solid nitrobenzenes, the proper shipping name is "NITROBROMOBENZENES, SOLID", assigned to Hazard Class 6.1, and Packing Group III under UN number 3459.[1]

  • The disposal company will typically provide guidance on the specific packaging requirements.

Step 6: Manifesting and Shipment

  • A Uniform Hazardous Waste Manifest must be completed for all off-site shipments of hazardous waste. This document tracks the waste from the point of generation to its final disposal ("cradle to grave").

  • The manifest must be signed by the generator, the transporter, and the disposal facility.

  • Retain a copy of the manifest for your records as proof of proper disposal.

Section 3: Incineration Parameters

High-temperature incineration is the preferred disposal method due to its ability to achieve a high level of destruction of halogenated organic compounds. Key parameters for the incineration of this type of waste are summarized in the table below.

ParameterRecommended Value/StandardRationale
Incineration Temperature At least 1100 °CRequired for hazardous waste with a halogenated organic substance content of more than 1%, expressed as chlorine, to ensure complete destruction.[2]
Residence Time Minimum of 2 secondsEnsures that the waste is exposed to the high temperature for a sufficient duration to complete the combustion process.
Destruction and Removal Efficiency (DRE) ≥ 99.99%An EPA requirement for incinerators burning hazardous waste, ensuring that only a minute fraction of the original hazardous constituents is released.
Combustion Byproducts Hydrogen Bromide (HBr), Hydrogen Chloride (HCl), Nitrogen Oxides (NOx)These acidic gases are formed during the combustion of this compound.
Emission Control Afterburner and Scrubber SystemAn afterburner ensures the complete combustion of any remaining organic compounds, while a scrubber neutralizes the acidic gases (HBr and HCl) before they are released into the atmosphere.

Section 4: Experimental Protocols

The primary "experiment" in the context of disposal is the waste characterization. While a full quantitative analysis may be conducted by the disposal facility, the generator must provide an accurate description of the waste.

Protocol for Waste Stream Identification:

  • Objective: To accurately identify and document the components of the waste stream containing this compound.

  • Materials:

    • Laboratory notebook or electronic record-keeping system.

    • Knowledge of the experimental procedure that generated the waste.

    • Safety Data Sheets (SDSs) for all chemicals used in the process.

  • Procedure:

    • For the specific experiment that produced the this compound waste, list all reactants, solvents, and catalysts used.

    • Estimate the approximate percentage of each component in the final waste mixture.

    • Note the physical state of the waste (e.g., solid, liquid, sludge).

    • Consult the SDS for each component to identify any specific hazards.

    • Record this information on the hazardous waste label and in the waste log.

Mandatory Visualizations

Disposal_Workflow cluster_generation Waste Generation & Segregation cluster_characterization Characterization & Documentation cluster_disposal_process Disposal Logistics cluster_final_disposition Final Disposition A Generate this compound Waste B Segregate into a Designated, Labeled Container A->B C Characterize Waste Composition B->C D Complete Hazardous Waste Profile C->D E Select Licensed Hazardous Waste Disposal Facility D->E F Package Waste for Transport (DOT Regulations) E->F G Complete Uniform Hazardous Waste Manifest F->G H Ship Waste via Licensed Transporter G->H I High-Temperature Incineration H->I J Receive Certificate of Disposal I->J K Properly File Manifest and Certificate J->K

Caption: Disposal workflow for this compound.

Disclaimer: This document provides general guidance. Always consult your institution's specific safety protocols and comply with all local, state, and federal regulations regarding hazardous waste disposal.

References

Essential Safety and Operational Guide for Handling 3-Bromo-4-chloronitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate, essential safety and logistical information for the handling and disposal of 3-Bromo-4-chloronitrobenzene. The following procedural guidance is designed to ensure the safety of laboratory personnel and to provide a clear, step-by-step operational plan.

Hazard Assessment and Personal Protective Equipment (PPE)

While some safety data sheets (SDS) may classify this compound as non-hazardous, aggregated data from the European Chemicals Agency (ECHA) Classification and Labelling (C&L) Inventory indicates that this compound should be handled with caution. It is classified as causing skin and eye irritation, and may cause respiratory irritation. Therefore, a comprehensive PPE plan is mandatory.

Recommended Personal Protective Equipment
PPE CategorySpecificationRationale
Hand Protection Nitrile or Neoprene gloves.Provides resistance against halogenated and nitroaromatic compounds. Always inspect gloves for integrity before use and change them immediately if contaminated.
Eye Protection Chemical safety goggles.Protects against dust particles and potential splashes.
Face Protection Face shield.To be used in conjunction with safety goggles, especially when handling larger quantities or when there is a significant risk of splashing.
Skin and Body Protection Laboratory coat.Protects skin and personal clothing from contamination.
Respiratory Protection Air-purifying respirator with a combination of organic vapor and P100 (particulate) cartridges.Recommended when handling the powder outside of a certified chemical fume hood or when airborne dust is likely to be generated. A P100 filter is effective against airborne particulates, while an organic vapor cartridge is suitable for halogenated aromatic compounds.[1]

Operational Plan: Safe Handling and Storage

Adherence to a strict operational protocol is crucial to minimize exposure and ensure a safe working environment.

Engineering Controls
  • Ventilation: All handling of this compound solid should be performed in a certified chemical fume hood to minimize inhalation exposure.

  • Eyewash and Safety Shower: An operational and easily accessible eyewash station and safety shower must be present in the immediate work area.

Safe Handling Procedures
  • Preparation: Before handling, ensure all necessary PPE is donned correctly. Clear the workspace of any unnecessary items.

  • Weighing and Transfer: Conduct all weighing and transfer operations within a chemical fume hood. Use a spatula or other appropriate tool to handle the solid, avoiding the generation of dust.

  • Solution Preparation: When dissolving the solid, add it slowly to the solvent to avoid splashing.

  • Post-Handling: After handling, thoroughly wash hands and any exposed skin with soap and water. Decontaminate all surfaces and equipment used.

Storage
  • Store this compound in a tightly sealed, properly labeled container.

  • Keep the container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.

Emergency Procedures: Spill and Exposure Response

Immediate and appropriate action is critical in the event of a spill or personnel exposure.

Small-Scale Solid Spill Cleanup
  • Alert Personnel: Immediately alert others in the vicinity.

  • Evacuate (if necessary): If the spill is large or in a poorly ventilated area, evacuate the immediate area.

  • Don PPE: Before cleaning, don the appropriate PPE as outlined in the table above.

  • Containment: Gently cover the spill with a compatible absorbent material (e.g., vermiculite, sand, or a commercial spill absorbent) to prevent the dust from becoming airborne.[2]

  • Collection: Carefully scoop the absorbed material into a labeled, sealable waste container. Avoid creating dust.

  • Decontamination: Clean the spill area with a damp cloth or paper towel. Place all cleaning materials into the waste container.

  • Disposal: Seal the waste container and dispose of it as hazardous waste according to institutional guidelines.

Personnel Exposure
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station. Seek medical attention.

  • Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes. Seek medical attention if irritation persists.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen and seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.

Disposal Plan

Proper disposal of this compound and its contaminated waste is essential to prevent environmental contamination.

  • Waste Segregation: All waste containing this compound, including contaminated PPE, spill cleanup materials, and empty containers, must be collected as halogenated organic waste.[3] Do not mix with non-halogenated waste.

  • Container Labeling: Use a designated, properly labeled hazardous waste container. The label should clearly state "Hazardous Waste" and include the full chemical name: "this compound".

  • Storage of Waste: Store the sealed waste container in a designated satellite accumulation area, away from incompatible materials.

  • Disposal Request: Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office. Follow all local, state, and federal regulations for hazardous waste disposal.[4]

Physical and Chemical Properties

PropertyValue
Chemical Formula C₆H₃BrClNO₂
Molecular Weight 236.45 g/mol
Appearance White to yellow crystalline powder
Melting Point 56-60 °C
Boiling Point 288.5 °C at 760 mmHg
Solubility Insoluble in water. Soluble in organic solvents.
CAS Number 16588-26-4

Workflow for Safe Handling and Disposal

SafeHandlingWorkflow start Start: Receive Chemical prep Preparation: - Review SDS - Don appropriate PPE - Prepare workspace in fume hood start->prep end_node End: Proper Disposal handling Handling: - Weigh and transfer in fume hood - Avoid dust generation prep->handling storage Storage: - Tightly sealed, labeled container - Cool, dry, well-ventilated area handling->storage If not for immediate use spill Spill Occurs handling->spill exposure Personnel Exposure handling->exposure waste_gen Waste Generation: - Contaminated materials - Unused chemical handling->waste_gen After use storage->handling For subsequent use spill_cleanup Spill Cleanup Protocol: - Alert & Evacuate (if needed) - Contain and collect waste spill->spill_cleanup Follow protocol spill_cleanup->waste_gen first_aid First Aid Procedures: - Eye/Skin: Flush with water - Inhalation: Move to fresh air - Seek medical attention exposure->first_aid Immediate action waste_seg Waste Segregation: - Collect as Halogenated Organic Waste waste_gen->waste_seg waste_collect Waste Collection: - Labeled, sealed container waste_seg->waste_collect waste_disposal Arrange for EHS Pickup waste_collect->waste_disposal waste_disposal->end_node

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Bromo-4-chloronitrobenzene
Reactant of Route 2
Reactant of Route 2
3-Bromo-4-chloronitrobenzene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.